molecular formula C16H16O6 B1167991 Protosappanin B CAS No. 102036-29-3

Protosappanin B

Cat. No.: B1167991
CAS No.: 102036-29-3
M. Wt: 304.29 g/mol
InChI Key: QRTYTQTVJQUCEP-UHFFFAOYSA-N
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Description

Protosappanin B (PSB) is a key bioactive homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. (Sappan Lignum) . This natural product is of significant interest in biochemical research due to its diverse and potent pharmacological activities, primarily investigated in the fields of oncology, immunology, and metabolic bone disease. In cancer research, this compound demonstrates potent anti-proliferative and pro-apoptotic effects across various cell lines. Studies on human bladder cancer cells (T24 and 5637) have shown that it induces concentration-dependent apoptosis and causes cell cycle arrest at the G1 phase, preventing the G1-to-S transition, with reported IC50 values of 82.78 µg/mL and 113.79 µg/mL, respectively . Its mechanism involves the modulation of key apoptosis regulators, including downregulation of Bcl-2 and upregulation of Bax . Further research in human colon cancer cells (SW620) has revealed that its cytotoxic activity is linked to the suppression of the oncoprotein Golgi Phosphoprotein 3 (GOLPH3), leading to the inhibition of downstream AKT, ERK1/2, and β-catenin signaling pathways . Beyond oncology, this compound exhibits robust anti-inflammatory properties. Research using LPS-stimulated macrophages and IL-1β-stimulated chondrocytes has confirmed that it significantly inhibits the secretion of pro-inflammatory cytokines, including IL-6 and TNF-α, suggesting potential for research into inflammatory conditions like arthritis . Conversely, in studies related to bone health, this compound has been identified as a potent activator of the Wnt/β-catenin signaling pathway. It protects against glucocorticoid-induced inhibition of osteoblasts and enhances bone formation in model systems, positioning it as a valuable compound for investigating bone metabolism disorders such as osteoporosis . This dual role in both inflammation and bone formation also extends to periodontitis research, where it has been shown to reduce inflammatory cytokines in periodontal ligament stem cells (PDLSCs) and promote their osteogenic differentiation . Researchers can utilize this high-purity compound for in vitro studies to further elucidate its mechanisms of action and explore its potential research applications. It is supplied with comprehensive analytical documentation to ensure identity and purity. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYTQTVJQUCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317139
Record name Protosappanin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102036-29-3
Record name Protosappanin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102036-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protosappanin B
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URL https://comptox.epa.gov/dashboard/DTXSID401317139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Protosappanin B: A Technical Guide to its Natural Source, Isolation from Caesalpinia sappan, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B is a key bioactive homoisoflavonoid derived from the heartwood of Caesalpinia sappan L., commonly known as Sappanwood. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent antitumor effects. This technical guide provides an in-depth overview of this compound, focusing on its natural sourcing, detailed isolation protocols from Caesalpinia sappan, and its mechanisms of action involving key cellular signaling pathways.

Natural Source: Caesalpinia sappan L.

Caesalpinia sappan, a member of the legume family (Fabaceae), is a flowering tree native to Southeast Asia.[1] The heartwood of this tree, often referred to as "Lignum Sappan," is the primary natural source of this compound and other related bioactive compounds, including brazilin and sappanchalcone.[2][3] Traditionally, the heartwood has been used in various medicinal systems for its purported therapeutic properties, such as promoting blood circulation, alleviating pain, and reducing inflammation.[2][4]

Isolation and Purification of this compound from Caesalpinia sappan

The following section details a comprehensive experimental protocol for the extraction, isolation, and purification of this compound from the heartwood of Caesalpinia sappan.

Experimental Protocol

1. Extraction:

  • Maceration and Decoction: Begin with 1 kg of dried, powdered sappan wood. The wood is macerated and then immersed in distilled water. The mixture is boiled for 60 minutes to extract the water-soluble compounds. This boiling process is repeated three times to ensure maximum extraction efficiency.[2]

  • Concentration and Filtration: The aqueous extracts from all three boils are combined. The combined extract is then concentrated under reduced pressure. The concentrated extract is filtered through an 80 to 120 µm membrane to remove solid impurities.[2]

  • Lipid Removal: An equal volume of petroleum ether is added to the filtrate. The mixture is shaken vigorously and allowed to separate. The petroleum ether layer, containing lipids, is discarded. This process is repeated twice to ensure complete removal of lipophilic compounds. The aqueous phase is retained.[5]

  • Solvent Extraction: Following lipid removal, an equal volume of ethyl acetate is added to the aqueous phase for solvent-solvent extraction. This step is repeated multiple times. The ethyl acetate fractions, which now contain this compound, are combined.[2]

  • Drying: The combined ethyl acetate extract is dried under reduced pressure to yield a crude powdered extract.[2]

2. Purification by Column Chromatography:

  • Column Preparation: A chromatographic column (e.g., 4 cm × 40 cm) is packed with 150 g of 160 to 200 mesh silica gel.[2]

  • Sample Loading: 15 g of the powdered crude extract is dissolved in 100 mL of ethyl acetate and thoroughly mixed with 30 g of silica gel. The solvent is then removed by distillation under vacuum. The dried, extract-adsorbed silica gel is then loaded onto the prepared chromatographic column.[2]

  • Elution: The column is eluted with a solvent system of ethyl acetate, petroleum ether, and acetic acid in a ratio of 20:100:1.[5]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to monitor the separation. The developing solvent for TLC is a mixture of chloroform, acetone, and methanoic acid (8:4:1).[5] Fractions containing the compound of interest are identified by comparing their Rf values with a known standard of this compound.

3. Final Purification and Identification:

  • Crystallization: The fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

  • Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% is achievable with this method.[2]

  • Structural Confirmation: The structure of the purified compound is confirmed using various spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2]

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Caesalpinia sappan Heartwood Caesalpinia sappan Heartwood Boiling Water Extraction (3x) Boiling Water Extraction (3x) Caesalpinia sappan Heartwood->Boiling Water Extraction (3x) Filtration Filtration Boiling Water Extraction (3x)->Filtration Petroleum Ether Partition (Lipid Removal) Petroleum Ether Partition (Lipid Removal) Filtration->Petroleum Ether Partition (Lipid Removal) Ethyl Acetate Partition Ethyl Acetate Partition Petroleum Ether Partition (Lipid Removal)->Ethyl Acetate Partition Crude Extract Crude Extract Ethyl Acetate Partition->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Silica Gel Column Chromatography->Fraction Collection & TLC Analysis Pure this compound Pure this compound Fraction Collection & TLC Analysis->Pure this compound HPLC (Purity) HPLC (Purity) Pure this compound->HPLC (Purity) Spectroscopy (UV, IR, NMR, MS) Spectroscopy (UV, IR, NMR, MS) Pure this compound->Spectroscopy (UV, IR, NMR, MS)

Caption: Workflow for the isolation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for isolated this compound.

Table 1: Physicochemical and Chromatographic Data

ParameterValueReference
Molecular FormulaC₁₆H₁₆O₆[2]
Molecular Weight304.09 g/mol [2]
Purity (by HPLC)>99%[2]
TLC Rf Value0.32Not explicitly cited

Table 2: Spectroscopic Data

TechniqueKey ObservationsReference
UV (in MeOH)λmax at 209 nm, 260 nm, and 286 nm[2]
IR3381.15 cm⁻¹ (O-H), 1296.25 cm⁻¹ (phenolic C-O), 1613.27 & 1499.36 cm⁻¹ (benzene ring)[2]
MS[M-H]⁻ at m/z 303.0874[6]

Table 3: In Vitro Anticancer Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
SW-480Human Colon Cancer21.32[7]
HCT-116Human Colon Cancer26.73[7]
BTTMouse Bladder Cancer76.53[7]

Biological Activity and Signaling Pathways

This compound exhibits significant antitumor effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer.[3][8] this compound has been shown to inhibit this pathway. By downregulating the phosphorylation of Akt (p-AKT) and its downstream effector, p70S6K, this compound can effectively suppress tumor cell proliferation and induce apoptosis.[4][9]

This compound Inhibition of the PI3K/Akt Pathway

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival AKT->Proliferation p70S6K p70S6K mTORC1->p70S6K p70S6K->Proliferation ProtosappaninB This compound ProtosappaninB->AKT inhibits ProtosappaninB->p70S6K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Downregulation of GOLPH3 Expression

Golgi phosphoprotein 3 (GOLPH3) is an oncoprotein that is overexpressed in various cancers and is associated with poor prognosis.[10][11] GOLPH3 plays a role in Golgi trafficking and has been linked to the activation of oncogenic signaling pathways, including the Wnt/β-catenin pathway.[12][13] this compound has been found to suppress the expression of GOLPH3 in a concentration-dependent manner in colon cancer cells.[9] This inhibition of GOLPH3 expression is a novel anti-cancer mechanism of this compound, leading to reduced tumor growth.[9] A recent study has further elucidated this mechanism, showing that this compound can enhance the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[1]

This compound-Mediated Inhibition of GOLPH3 Signaling

G cluster_golph3 GOLPH3-Mediated Oncogenic Signaling GOLPH3 GOLPH3 Wnt_beta_catenin Wnt/β-catenin Pathway GOLPH3->Wnt_beta_catenin Tumor_Progression Tumor Progression (Proliferation, Metastasis) Wnt_beta_catenin->Tumor_Progression ProtosappaninB This compound ProtosappaninB->GOLPH3 suppresses expression

Caption: this compound suppresses GOLPH3 expression.

Conclusion

This compound, isolated from the heartwood of Caesalpinia sappan, is a promising natural product with well-documented antitumor activities. The detailed isolation protocol and quantitative data provided in this guide offer a valuable resource for researchers in natural product chemistry and drug discovery. Furthermore, the elucidation of its inhibitory effects on the PI3K/Akt and GOLPH3 signaling pathways provides a solid foundation for further investigation into its therapeutic potential in cancer treatment. The development of this compound as a potential new drug for various cancers, particularly colon cancer, warrants continued research and clinical evaluation.[9]

References

physicochemical properties of Protosappanin B for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B is a bioactive phenolic compound predominantly isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine.[1] This document provides an in-depth technical overview of the physicochemical properties, key experimental protocols, and known signaling pathways associated with this compound, designed to support its application in scientific research and drug development.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₁₆O₆[1]
Molecular Weight 304.29 g/mol [2]
Appearance Powder[3]
Solubility Soluble in DMSO, Ethanol, Water, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
DMSO: 61 mg/mL (200.46 mM)[2]
UV-Vis λmax (in Methanol) 209 nm, 260 nm, 286 nm[1]
Infrared (IR) Spectroscopy (cm⁻¹) 3381.15 (O-H), 2933.88 (-CH₂), 1613.27, 1499.36 (benzene ring), 1296.25 (C-O, phenolic), 1164.83 (C-O, tertiary alcohol), 1025.13 (C-O, primary alcohol), 883.15 (isolated aromatic H), 816.95 (adjacent aromatic H)[1]
Storage and Stability Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]
Melting Point Not available
pKa Not available
logP Not available

Experimental Protocols

Extraction and Isolation of this compound from Caesalpinia sappan

This protocol describes a method for the extraction and purification of this compound from the heartwood of Caesalpinia sappan.[1]

Workflow for Extraction and Isolation of this compound

G start 1. Start with 1 kg of powdered Caesalpinia sappan heartwood extraction 2. Boil in distilled water for 60 minutes (repeat 3 times) start->extraction concentration 3. Combine extracts, concentrate, and filter extraction->concentration lipid_removal 4. Wash with petroleum ether (repeat twice) concentration->lipid_removal ethyl_acetate_extraction 5. Extract with an equal volume of ethyl acetate lipid_removal->ethyl_acetate_extraction column_chromatography 6. Perform column chromatography on silica gel ethyl_acetate_extraction->column_chromatography elution1 7. Elute with ethyl acetate/petroleum ether/acetic acid (20:100:1) column_chromatography->elution1 tlc_analysis 8. Monitor fractions by TLC elution1->tlc_analysis elution2 9. Change eluent to ethyl acetate/petroleum ether/acetic acid (20:60:1) tlc_analysis->elution2 collection 10. Collect this compound fractions elution2->collection end 11. Obtain purified this compound collection->end

Caption: Workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Extraction:

    • Macerate 1 kg of Caesalpinia sappan heartwood.

    • Immerse the powdered wood in distilled water and boil for 60 minutes.

    • Repeat the boiling process three times.

    • Combine all aqueous extracts, concentrate them, and filter through an 80-120 µm membrane.[1]

  • Lipid Removal:

    • Add an equal volume of petroleum ether to the filtrate and shake to remove lipids.

    • Repeat the petroleum ether wash twice.[1]

  • Ethyl Acetate Extraction:

    • Extract the aqueous layer with an equal volume of ethyl acetate.[1]

  • Column Chromatography:

    • Prepare a chromatographic column (4 cm x 40 cm) with 150 g of 160-200 mesh silica gel.

    • Dissolve 15 g of the dried ethyl acetate extract in 100 mL of ethyl acetate and mix with 30 g of silica gel.

    • Remove the solvent by vacuum distillation and load the sample onto the column.

    • Elute the column with a mobile phase of ethyl acetate/petroleum ether/acetic acid (20:100:1).

    • Monitor the eluted fractions using Thin-Layer Chromatography (TLC) with a developing solvent of chloroform/acetone/formic acid (8:4:1).

    • When brazilin spots appear on the TLC, change the eluent to ethyl acetate/petroleum ether/acetic acid (20:60:1) to elute this compound.

    • Collect the fractions containing this compound.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the analysis of this compound purity and quantification.[1][4]

HPLC Analysis Workflow

G start 1. Prepare this compound sample (0.2 mg/mL in methanol/water) hplc_system 2. HPLC System: Waters 1525 or equivalent start->hplc_system column 3. Column: Purospher STAR RP-C18 (4.6 x 250 mm, 5 µm) hplc_system->column mobile_phase 4. Mobile Phase: Methanol and 0.2% Phosphoric Acid in water column->mobile_phase gradient_elution 5. Gradient Elution: 30% Methanol for 25 min mobile_phase->gradient_elution flow_rate 6. Flow Rate: 0.65 mL/min gradient_elution->flow_rate detection 7. Detection: UV at 286 nm flow_rate->detection analysis 8. Analyze chromatogram for purity and quantification detection->analysis end 9. Results analysis->end

Caption: Workflow for HPLC analysis of this compound.

Detailed Parameters:

  • Sample Preparation: Dissolve an appropriate amount of purified this compound in a methanol/water mixture (18:82) to a final concentration of 0.2 mg/mL.[1]

  • HPLC System: A standard HPLC system, such as a Waters 1525, is suitable.[1]

  • Column: Purospher STAR RP-C18 column (4.6 mm x 250 mm, 5 µm).[4]

  • Mobile Phase: A mixture of methanol and 0.2% phosphoric acid in water.[4]

  • Elution: A gradient elution can be used, for example, starting with 30% methanol for 25 minutes.[4]

  • Flow Rate: 0.65 mL/min.[4]

  • Detection: UV detection at a wavelength of 286 nm.[4]

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.[1][5]

MTT Assay Workflow

G start 1. Seed cells in a 96-well plate (4 x 10³ cells/well) incubation1 2. Incubate for 24 hours start->incubation1 treatment 3. Treat with varying concentrations of this compound incubation1->treatment incubation2 4. Incubate for the desired exposure time (e.g., 48 hours) treatment->incubation2 add_mtt 5. Add 10 µL of MTT solution (5 mg/mL) to each well incubation2->add_mtt incubation3 6. Incubate for 4 hours at 37°C add_mtt->incubation3 add_solubilizer 7. Add 100 µL of solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance 8. Read absorbance at 570 nm add_solubilizer->read_absorbance end 9. Calculate cell viability read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., HCT-116, SW-480) into 96-well plates at a density of 4 x 10³ cells per well in 100 µL of culture medium.[1]

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.[1]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL). Include control wells with medium alone.[1]

  • Exposure: Incubate the cells with this compound for the desired period (e.g., 48 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.[6][7]

Apoptosis Analysis Workflow

G start 1. Treat cells with this compound harvest_cells 2. Harvest cells (including supernatant) start->harvest_cells wash_cells 3. Wash cells with cold PBS harvest_cells->wash_cells resuspend 4. Resuspend cells in 1X Binding Buffer wash_cells->resuspend stain 5. Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate 6. Incubate for 15 minutes at room temperature in the dark stain->incubate add_buffer 7. Add 1X Binding Buffer incubate->add_buffer analyze 8. Analyze by flow cytometry within 1 hour add_buffer->analyze end 9. Quantify apoptotic cell populations analyze->end

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Detailed Steps:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and combine with the supernatant.

  • Washing: Wash the cells with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 1X Binding Buffer to each sample.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution in this compound-treated cells using PI staining.[8][9]

Cell Cycle Analysis Workflow

G start 1. Treat cells with this compound harvest_cells 2. Harvest and wash cells with PBS start->harvest_cells fix_cells 3. Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells 4. Wash cells to remove ethanol fix_cells->wash_cells stain_cells 5. Resuspend in PI staining solution with RNase A wash_cells->stain_cells incubate 6. Incubate in the dark stain_cells->incubate analyze 7. Analyze by flow cytometry incubate->analyze end 8. Determine cell cycle phase distribution analyze->end

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound.

  • Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating on ice.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting

This protocol provides a general procedure for analyzing the expression of signaling proteins affected by this compound.[10][11]

Western Blotting Workflow

G start 1. Treat cells and prepare protein lysates quantify 2. Quantify protein concentration start->quantify sds_page 3. Separate proteins by SDS-PAGE quantify->sds_page transfer 4. Transfer proteins to a membrane (PVDF or nitrocellulose) sds_page->transfer block 5. Block the membrane transfer->block primary_ab 6. Incubate with primary antibody block->primary_ab secondary_ab 7. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 8. Detect signal using ECL secondary_ab->detect end 9. Analyze protein expression detect->end

Caption: General workflow for Western blotting analysis.

Detailed Steps:

  • Sample Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer and anti-inflammatory activities, by modulating several key signaling pathways.

Pro-Apoptotic and Cell Cycle Arrest Pathways

This compound induces apoptosis and causes G1 phase cell cycle arrest in cancer cells. This is achieved through the regulation of key proteins involved in these processes.

This compound-Induced Apoptosis and Cell Cycle Arrest

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction PSB This compound CyclinD1 Cyclin D1 PSB->CyclinD1 inhibits Bcl2 Bcl-2 PSB->Bcl2 inhibits Bax Bax PSB->Bax activates G1_Arrest G1 Phase Arrest CyclinD1->G1_Arrest progression blocked Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G PSB This compound PI3K p-PI3K PSB->PI3K inhibits Akt p-Akt PI3K->Akt activates GSK3b p-GSK-3β Akt->GSK3b activates Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival promotes G PSB This compound NFkB NF-κB PSB->NFkB inhibits Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, COX-2, IL-6, iNOS) NFkB->Inflammatory_Mediators induces

References

Protosappanin B: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protosappanin B (PSB), a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural product with significant anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates findings from multiple studies, focusing on its role in inducing apoptosis, causing cell cycle arrest, and inhibiting key oncogenic signaling pathways. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through diagrams to facilitate further research and drug development efforts.

Core Anticancer Mechanisms

This compound's anticancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and the targeted inhibition of critical signaling cascades that promote tumor growth and survival.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in a dose-dependent manner across various cancer cell lines, including bladder and colon cancer.[1][2] The mechanism is largely attributed to the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. PSB treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.

Cell Cycle Arrest at G1 Phase

A significant effect of this compound on cancer cells is its ability to arrest the cell cycle at the G1 checkpoint.[1] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell proliferation. In human bladder cancer cells (T24 and 5637), treatment with PSB resulted in a concentration-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase population.[3] A proteomics analysis further confirmed that PSB modulates the expression of numerous genes involved in cell cycle regulation.[1]

Inhibition of Key Signaling Pathways

Recent research has elucidated that a primary target of this compound in colon cancer cells is the Golgi phosphoprotein 3 (GOLPH3).[2][4] GOLPH3 is an oncoprotein that, when overexpressed, can activate several pro-survival and proliferative signaling pathways. This compound has been shown to inhibit the expression of GOLPH3 in a concentration-dependent manner.[2][4] This upstream inhibition leads to the downregulation of at least two major downstream oncogenic pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. This compound treatment significantly reduces the phosphorylation of key components of this pathway, including Akt and the downstream effector p70S6K.[2]

  • MAPK/ERK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival. PSB has been observed to decrease the phosphorylation of ERK1/2.[2]

By inhibiting these GOLPH3-mediated pathways, this compound effectively cuts off critical signals that cancer cells rely on for their growth and survival.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
T24Human Bladder Cancer4882.78[1]
5637Human Bladder Cancer48113.79[1]
BTTMouse Bladder Cancer4876.53
SW-480Human Colon Cancer4821.32
HCT-116Human Colon Cancer4826.73
SW620Human Colon Cancer2435.25[4]
Table 2: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cells (48h treatment)
Cell LinePSB Conc. (µg/mL)% Cells in G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)Proliferative Index (%) (Mean ± SD)Reference
T24 062.96 ± 3.1129.13 ± 2.537.91 ± 1.2537.04 ± 3.11[3]
10069.25 ± 3.2422.18 ± 2.118.57 ± 1.3230.75 ± 2.97[3]
20078.31 ± 3.5815.24 ± 1.896.45 ± 1.1521.69 ± 2.43[3]
30082.74 ± 4.1211.52 ± 1.545.74 ± 1.0117.26 ± 1.71[3]
5637 037.43 ± 3.0348.21 ± 3.1214.36 ± 1.5862.57 ± 3.03[3]
10045.12 ± 3.1540.33 ± 2.8914.55 ± 1.6254.88 ± 2.98[3]
20058.77 ± 3.4131.56 ± 2.579.67 ± 1.3441.23 ± 2.81[3]
30064.59 ± 3.8926.89 ± 2.438.52 ± 1.2135.41 ± 3.38[3]

Note: Quantitative data for apoptosis rates and protein expression fold-changes are not consistently available in the reviewed literature and are presented qualitatively in the text.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and workflows.

Signaling Pathways

ProtosappaninB_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Regulation cluster_CellCycle Cell Cycle Regulation PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 inhibits expression Bcl2 Bcl-2 (Anti-apoptotic) PSB->Bcl2 decreases Bax Bax (Pro-apoptotic) PSB->Bax increases G1_S G1-S Transition PSB->G1_S inhibits PI3K PI3K GOLPH3->PI3K activates Ras Ras GOLPH3->Ras activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation p70S6K->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p-ERK) MEK->ERK ERK->Proliferation Apoptosis_node Apoptosis Bcl2->Apoptosis_node Bax->Apoptosis_node G1_S->Proliferation

Caption: this compound's mechanism of action in cancer cells.

Experimental Workflows

Experimental_Workflows cluster_viability Cell Viability (MTT Assay) cluster_protein Protein Expression (Western Blot) v1 Seed Cancer Cells in 96-well plate v2 Treat with this compound (various concentrations) v1->v2 v3 Incubate (e.g., 48h) v2->v3 v4 Add MTT Reagent v3->v4 v5 Incubate (4h) v4->v5 v6 Add Solubilizer (e.g., DMSO) v5->v6 v7 Measure Absorbance (570 nm) v6->v7 p1 Treat Cells with PSB & Lyse to Extract Proteins p2 Quantify Protein (e.g., BCA Assay) p1->p2 p3 Separate Proteins by SDS-PAGE p2->p3 p4 Transfer to PVDF Membrane p3->p4 p5 Block Membrane & Incubate with Primary Antibody p4->p5 p6 Incubate with HRP-conjugated Secondary Antibody p5->p6 p7 Detect with ECL & Image p6->p7

Caption: Key experimental workflows for studying this compound.

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the analysis of this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL). A control group is treated with the vehicle (e.g., DMSO) at the same final concentration used for the highest PSB dose.

  • Incubation: The plates are incubated for a specified period, typically 24 or 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., GOLPH3, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin or GAPDH) diluted in blocking buffer.

  • Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation: Cells are seeded and treated with this compound as described for the viability assay.

  • Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. The cells are then stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with various concentrations of this compound for a specified duration.

  • Harvesting: Cells are harvested, including both the adherent and floating populations, and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the apoptosis rate.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action. Its ability to induce apoptosis, cause G1 cell cycle arrest, and inhibit the GOLPH3-mediated PI3K/Akt/mTOR and MAPK/ERK signaling pathways provides a strong rationale for its further development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

  • In vivo efficacy studies: To translate the promising in vitro findings into animal models of various cancers.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

  • Combination therapies: To investigate potential synergistic effects of this compound with existing chemotherapeutic agents.

  • Target validation: To further confirm the role of GOLPH3 as a primary target and explore other potential molecular targets.

By continuing to unravel the intricate details of this compound's mechanism of action, the scientific community can pave the way for its potential clinical application in the fight against cancer.

References

Protosappanin B: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin B, a dibenz[b,d]oxocin derivative isolated from the heartwood of Caesalpinia sappan L., has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and its established biological effects, with a particular focus on its anti-tumor and anti-inflammatory properties. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are provided, along with a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its activity, including its impact on critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and characterized in 1987 by a team of Japanese researchers led by Michio Namikoshi.[1] In their seminal work published in Phytochemistry, they detailed the isolation of several homoisoflavonoids from the heartwood of Caesalpinia sappan L. (Sappan Lignum), a plant with a long history of use in traditional medicine.[1][2] Through meticulous spectroscopic analysis, including nuclear magnetic resonance (NMR), they elucidated the structure of this novel compound.[3] Subsequent studies have further confirmed its structure and presence in Caesalpinia sappan, often alongside other related protosappanins and bioactive molecules like brazilin.[4][5]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₆H₁₆O₆[6]
Molecular Weight 304.29 g/mol [6]
Appearance White solid[3]
Chemical Structure 3,4,10,11-tetrahydroxy-7,8-dihydro-6H-dibenzo[b,d]oxocin[3]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with its anti-tumor and anti-inflammatory effects being the most extensively studied.

Anti-Tumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. This activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest at the G1 phase.[6]

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µg/mL)Incubation Time (h)Reference
SW-480Colon Cancer21.3248[6][7]
HCT-116Colon Cancer26.7348[6][7]
BTTBladder Cancer76.5348[6][7]
T24Bladder Cancer82.7848[6]
5637Bladder Cancer113.7948[6]
Anti-Inflammatory Activity

Studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory mediators, although the body of evidence is less extensive than for its anti-cancer effects.[5]

Molecular Mechanisms of Action

The anti-tumor effects of this compound are mediated through its modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of Pro-Survival Signaling Pathways

Research has shown that this compound can significantly reduce the expression of several key proteins involved in cancer cell proliferation and survival. Specifically, it has been observed to decrease the phosphorylation levels of:

  • AKT (Protein Kinase B)

  • p70S6K (Ribosomal protein S6 kinase)

  • β-catenin

  • ERK1/2 (Extracellular signal-regulated kinases)

The inhibition of these pathways disrupts the signaling cascades that promote tumor growth and survival.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Protosappanin_B This compound p_AKT p-AKT Protosappanin_B->p_AKT inhibits p_p70S6K p-p70S6K Protosappanin_B->p_p70S6K inhibits beta_catenin β-catenin Protosappanin_B->beta_catenin inhibits p_ERK1_2 p-ERK1/2 Protosappanin_B->p_ERK1_2 inhibits Survival Cell Survival p_AKT->Survival promotes Proliferation Cell Proliferation p_p70S6K->Proliferation promotes beta_catenin->Proliferation promotes p_ERK1_2->Proliferation promotes Apoptosis Apoptosis Survival->Apoptosis inhibits

Signaling pathway of this compound's anti-tumor activity.

Experimental Protocols

Isolation and Purification of this compound from Caesalpinia sappan

This protocol describes a general method for the extraction and purification of this compound.

G start Start: Powdered C. sappan heartwood extraction Maceration and boiling in distilled water (3x) start->extraction filtration Concentration and filtration extraction->filtration lipid_removal Lipid removal with petroleum ether (2x) filtration->lipid_removal ethyl_acetate_extraction Extraction with ethyl acetate (3x) lipid_removal->ethyl_acetate_extraction column_chromatography Silica gel column chromatography Eluent: Ethyl acetate/petroleum ether/acetic acid ethyl_acetate_extraction->column_chromatography purification Combine and dry distillates column_chromatography->purification end End: Purified this compound (>99%) purification->end

Workflow for the isolation and purification of this compound.

MTT Assay for Cell Viability

This protocol outlines the steps for assessing the cytotoxicity of this compound using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) and a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Flow Cytometry for Cell Cycle Analysis

This protocol details the procedure for analyzing the effect of this compound on the cell cycle.

  • Cell Treatment: Treat cells with this compound at desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis of Signaling Proteins

This protocol provides a general workflow for analyzing the effect of this compound on the phosphorylation status of key signaling proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-AKT, total AKT, p-p70S6K, total p70S6K, β-catenin, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9][10]

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Chemical Synthesis

To date, a complete, detailed total synthesis of this compound has not been prominently reported in the literature. However, synthetic routes for the core dibenzo[b,d]oxepin-6-one structure, which forms the backbone of this compound, have been developed. These methodologies often involve palladium-catalyzed cross-coupling reactions to construct the central seven-membered ring.[11] Furthermore, a chemical total synthesis method for the related compound, Protosappanin A, has been established, which proceeds through a diaryl[d,f]oxepane-3-one intermediate.[12] Researchers interested in the total synthesis of this compound could potentially adapt these existing strategies. The synthesis would likely involve the strategic introduction of the four hydroxyl groups onto the dibenzoxocin core.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. Its well-defined anti-tumor activities, coupled with an increasing understanding of its molecular mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation for researchers to delve into the study of this compound, from its historical context to detailed experimental methodologies. Future research should focus on elucidating a complete chemical synthesis, exploring its full pharmacological profile, and optimizing its therapeutic efficacy and delivery.

References

Protosappanin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 102036-29-3

A Comprehensive Technical Overview of Protosappanin B for Researchers, Scientists, and Drug Development Professionals

This compound (PSB) is a bioactive homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant with a long history in traditional medicine.[1] This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on its potential therapeutic applications.

Physicochemical Properties

This compound is a phenolic compound with the molecular formula C₁₆H₁₆O₆ and a molecular weight of 304.29 g/mol .[2][3] It is characterized by a dibenz[b,d]oxocin core structure.

PropertyValueReference
CAS Number 102036-29-3[1][2][3][4]
Molecular Formula C₁₆H₁₆O₆[2][3]
Molecular Weight 304.29 g/mol [2]
Purity >98% (by HPLC)[2]
Appearance Powder[5]
Solubility DMSO: 50 mg/mL (164.32 mM)[2][6]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][5]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[7]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects, making it a compound of significant interest for drug development.

Anti-Tumor Activity

This compound exhibits potent anti-tumor effects across various cancer cell lines through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Table 2: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Exposure Time (hours)Reference
SW-480Colon Cancer21.3248[8]
HCT-116Colon Cancer26.7348[8]
BTTBladder Cancer76.5348[8]
T24Bladder Cancer82.7848[9]
5637Bladder Cancer113.7948[9]

In vivo studies have further substantiated the anti-tumor potential of this compound. In a study using a mouse model with H22 liver cancer cells, pretreatment with this compound (6.25 mg/mL) completely inhibited tumor formation.[8] Furthermore, in BTT tumor-bearing mice, administration of this compound (200 and 300 mg/kg) significantly prolonged survival.[8]

Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. Studies have indicated its ability to modulate inflammatory pathways, although the precise mechanisms are still under investigation. Some research suggests that its anti-inflammatory effects may be linked to the activation of the PI3K/Akt/NF-κB signaling pathway.[10]

Antioxidant Activity

This compound exhibits antioxidant activity by inhibiting the oxidation of linoleic acid.[1] This antioxidant capacity may contribute to its overall therapeutic effects by mitigating oxidative stress, which is implicated in various pathological conditions, including cancer and inflammation.

Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of GOLPH3 and Downstream Signaling

A significant mechanism of this compound's anti-tumor activity involves the inhibition of Golgi phosphoprotein 3 (GOLPH3).[2] GOLPH3 is an oncoprotein that, when overexpressed, activates multiple downstream signaling pathways that promote cancer progression. This compound has been shown to suppress GOLPH3 expression in a concentration-dependent manner in colon cancer cells.[2] This inhibition of GOLPH3 subsequently leads to the downregulation of the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK signaling pathways.[4]

GOLPH3_Pathway PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GOLPH3->PI3K_Akt_mTOR Wnt_beta_catenin Wnt/β-catenin Pathway GOLPH3->Wnt_beta_catenin MAPK_ERK MAPK/ERK Pathway GOLPH3->MAPK_ERK Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Migration Cell Migration PI3K_Akt_mTOR->Migration Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_mTOR->Apoptosis_Inhibition Wnt_beta_catenin->Proliferation Wnt_beta_catenin->Migration MAPK_ERK->Proliferation

This compound inhibits GOLPH3, leading to the downregulation of pro-tumorigenic signaling pathways.
Induction of Apoptosis

This compound induces apoptosis in cancer cells.[1] In human bladder cancer cells, treatment with this compound leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and rounding.[9] The pro-apoptotic effect is concentration-dependent.[1]

Apoptosis_Pathway PSB This compound Mitochondria Mitochondria PSB->Mitochondria induces release of pro-apoptotic factors Caspase_Cascade Caspase Cascade (e.g., Caspase-3, -9) Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound induces apoptosis through the mitochondrial pathway.
Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G1 phase.[1] This prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. This effect has been observed in human bladder cancer cells.[9]

Cell_Cycle_Arrest PSB This compound G1_Phase G1 Phase PSB->G1_Phase Arrest S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase

This compound induces cell cycle arrest at the G1 phase.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells (e.g., HCT-116, SW-480, BTT) into 96-well plates at a density of 4 x 10³ cells/well in 100 µL of culture medium.[8]

  • Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL).[8]

  • Incubation: Incubate the plates for 48 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

  • Cell Treatment: Treat cells with various concentrations of this compound (e.g., 100, 150, 200, 250, and 300 µg/mL) for 48 hours.[9]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[9]

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting

Western blotting is used to detect the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, GOLPH3, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes.

  • RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

  • Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels, with a housekeeping gene (e.g., GAPDH) as an internal control.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of this compound.

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., methanol/water mixture).[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol and an acidic aqueous solution (e.g., 0.2% methanoic acid) is often employed.[5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

    • Detection: UV detection at a wavelength of 285 nm is commonly used.[5]

Conclusion

This compound is a promising natural compound with significant anti-tumor, anti-inflammatory, and antioxidant properties. Its multifaceted mechanism of action, particularly its ability to inhibit the GOLPH3 oncoprotein and modulate key signaling pathways, makes it a strong candidate for further investigation in the development of novel cancer therapies. The detailed experimental protocols provided in this guide will aid researchers in further elucidating the therapeutic potential of this valuable molecule.

References

Protosappanin B: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Protosappanin B (PSB), a key bioactive compound isolated from the heartwood of Caesalpinia sappan L. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental protocols, and relevant biological pathway information to facilitate further investigation and application of this promising natural product.

Quantitative Solubility Data

This compound exhibits varying solubility depending on the solvent system employed. The following table summarizes the available quantitative data for its solubility in Dimethyl Sulfoxide (DMSO) and other solvent systems commonly used in preclinical research.

Solvent SystemConcentrationRemarksSource(s)
In Vitro
DMSO50 mg/mL (164.32 mM)Requires sonication to achieve dissolution.[1][2]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.84 mM)Results in a clear solution.[1][3]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (6.84 mM)Results in a clear solution.[1][3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.84 mM)Results in a clear solution.[1][3]
Other Organic Solvents
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleQualitative data; specific concentrations not provided.[4]
Methanol/Water (18:82)0.2 mg/mLUsed for HPLC analysis.

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the reproducibility and accuracy of research findings. Below are methodologies for preparing this compound solutions and a general workflow for assessing its effects on cellular signaling pathways.

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media or other aqueous buffers for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated analytical balance

Procedure:

  • Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes to initiate dissolution.

  • Place the tube in a sonicator bath and sonicate until the solution is clear and all solid particles have dissolved. Intermittent vortexing may aid dissolution.

  • Visually inspect the solution for any remaining particulate matter. If necessary, continue sonication.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of In Vivo Formulations

Objective: To prepare a clear, injectable solution of this compound for in vivo animal studies.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline (sterile, physiological)

  • Sterile tubes or vials

Procedure (for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • In a sterile tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is clear and uniform. This formulation will have a this compound concentration of approximately 2.08 mg/mL.

General Workflow for Investigating Signaling Pathway Modulation

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on a specific signaling pathway, such as the PI3K/Akt pathway.

G cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Prepare this compound stock solution in DMSO dilute Dilute PSB to desired concentrations in cell culture medium start->dilute treat Treat cells with varying concentrations of PSB dilute->treat seed Seed cells and allow for attachment seed->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify western Perform Western Blot for key pathway proteins (e.g., p-Akt, Akt) quantify->western data Analyze and quantify band intensities western->data

Experimental workflow for studying PSB's effects.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.[5] Understanding these interactions is critical for elucidating its mechanism of action and identifying potential therapeutic targets.

Inhibition of the PI3K/Akt/mTOR Pathway

This compound has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth. By inhibiting this pathway, this compound can induce apoptosis and suppress tumor growth.[5]

G PSB This compound PI3K PI3K PSB->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

PSB inhibition of the PI3K/Akt/mTOR pathway.

Regulation of the LINC00612/miRNA-590-3p/GOLPH3 Axis

Recent studies have revealed that this compound can enhance the chemosensitivity of colon adenocarcinoma to 5-fluorouracil (5-FU).[6][7][8] This effect is mediated through the regulation of the Long Intergenic Non-Protein Coding RNA 612 (LINC00612)/microRNA-590-3p/Golgi Phosphoprotein 3 (GOLPH3) axis. This compound downregulates LINC00612, which in turn leads to increased levels of miR-590-3p. This microRNA then targets and suppresses GOLPH3, a protein associated with chemoresistance.

G PSB This compound LINC00612 LINC00612 PSB->LINC00612 downregulates miR590 miR-590-3p LINC00612->miR590 inhibits GOLPH3 GOLPH3 miR590->GOLPH3 inhibits Chemoresistance 5-FU Chemoresistance GOLPH3->Chemoresistance

PSB regulation of the LINC00612/miR-590-3p/GOLPH3 axis.

This technical guide provides a comprehensive summary of the current knowledge on this compound solubility and its interaction with key cellular pathways. The provided data and protocols are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this natural compound.

References

Metabolic Pathways of Protosappanin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B, a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. A thorough understanding of its metabolic fate within the body is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic transformations.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in vivo, primarily through Phase I and Phase II biotransformation reactions. Studies in rat models have identified a total of 28 metabolites, indicating a complex metabolic profile. The primary sites for metabolic modification are the phenolic hydroxyl groups and the side-chains on the eight-membered ring of the this compound molecule.[1]

Phase I Metabolism

Phase I metabolism of this compound involves a series of reactions aimed at introducing or exposing functional groups, thereby increasing the molecule's polarity. The identified Phase I metabolic pathways include:

  • Oxidation: The addition of oxygen atoms to the this compound structure.

  • Hydrolysis: The cleavage of chemical bonds by the addition of water.

  • Dehydration: The removal of a water molecule.

  • Methylation: The addition of a methyl group.

  • Hydroxymethylene loss: The removal of a -CH₂OH group.[1]

Phase II Metabolism

Phase II metabolism involves the conjugation of this compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. The major Phase II pathways for this compound are:

  • Sulfate Conjugation: The addition of a sulfonate group.

  • Glucuronide Conjugation: The addition of glucuronic acid. This is a prominent pathway, with evidence of bis-glucuronide conjugation, where two glucuronic acid molecules are attached to a single this compound molecule.

  • Glucose Conjugation: The addition of a glucose molecule.[1]

The metabolic pathways of Protosappanoside D, a glucoside of this compound, have also been studied. Protosappanoside D is first metabolized to this compound through the removal of its sugar moiety (desugarization). Subsequently, this compound undergoes further biotransformation through desaturation, oxidation, methylation, alkylation, dehydration, and degradation.[2]

Quantitative Data

Currently, detailed quantitative data on the percentage of each metabolic pathway and the kinetic parameters of the enzymes involved in this compound metabolism are limited in publicly available literature. However, pharmacokinetic studies on Protosappanoside D, which is metabolized to this compound, provide some insights into the overall disposition of these compounds.

Table 1: Pharmacokinetic Parameters of Protosappanoside D (PTD) and its Metabolite this compound (PTB) in Rats after Oral and Intravenous Administration of PTD [2]

ParameterPTD (Oral)PTB (from Oral PTD)PTD (Intravenous)PTB (from Intravenous PTD)
Tmax (h) 0.49 ± 0.120.58 ± 0.18--
Cmax (ng/mL) 102.3 ± 25.4156.7 ± 38.9--
t1/2z (h) 3.47 ± 0.784.12 ± 0.952.89 ± 0.653.98 ± 0.87
MRT(0–t) (h) 3.06 ± 0.633.87 ± 0.712.54 ± 0.513.65 ± 0.68
AUC(0-t) (ng·h/mL) 287.4 ± 56.9456.2 ± 89.7442.1 ± 78.3698.5 ± 123.4
Bioavailability (%) 0.65---

Data are presented as mean ± standard deviation.

Experimental Protocols

The study of this compound metabolism typically involves in vivo studies in animal models and in vitro assays using liver microsomes. The identification and characterization of metabolites are primarily achieved through high-performance liquid chromatography coupled with mass spectrometry.

In Vivo Metabolism Study in Rats

Objective: To identify the metabolites of this compound in various biological matrices after oral administration to rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: this compound is administered orally.

  • Sample Collection: Urine, feces, bile, and plasma samples are collected at designated time points.

  • Sample Preparation:

    • Plasma: An appropriate volume of plasma is mixed with a protein precipitation agent (e.g., acetonitrile or methanol), vortexed, and centrifuged. The supernatant is collected and dried.

    • Urine: Urine samples are centrifuged, and the supernatant is collected for analysis.

    • Feces and Bile: Homogenates of feces or bile samples are prepared and extracted with an organic solvent.

  • Incubation with Intestinal Bacteria: Fecal samples from untreated rats are incubated with this compound under anaerobic conditions to study the role of gut microbiota in its metabolism.

  • LC-MS/MS Analysis: The processed samples are reconstituted and analyzed using a UPLC-ESI-Q-TOF/MS system.[1]

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the Phase I and Phase II metabolism of this compound in a controlled in vitro system.

Methodology:

  • Enzyme Source: Pooled human or rat liver microsomes.

  • Incubation Mixture: The incubation mixture typically contains:

    • Liver microsomes

    • This compound (substrate)

    • Phosphate buffer (to maintain pH)

    • Cofactors:

      • For Phase I metabolism (CYP-mediated): NADPH

      • For Phase II metabolism (UGT-mediated): UDPGA (uridine 5'-diphospho-glucuronic acid) and an activating agent like alamethicin.

      • For Phase II metabolism (SULT-mediated): PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Incubation: The reaction is initiated by adding the cofactors and incubated at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The samples are analyzed to identify and quantify the metabolites formed.

Analytical Method: UPLC-ESI-Q-TOF/MS

Objective: To separate, detect, and identify this compound and its metabolites.

Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Maintained at a constant temperature.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Both positive and negative ion modes are used to detect a wider range of metabolites.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

  • Metabolite Identification: Metabolites are identified by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of the parent drug and known metabolic pathways. Software tools are often used to aid in the identification process.[1]

Visualizations

Metabolic Pathways of this compound

ProtosappaninB_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Oxidation Hydrolyzed Metabolites Hydrolyzed Metabolites This compound->Hydrolyzed Metabolites Hydrolysis Dehydrated Metabolites Dehydrated Metabolites This compound->Dehydrated Metabolites Dehydration Methylated Metabolites Methylated Metabolites This compound->Methylated Metabolites Methylation Hydroxymethylene Loss Metabolites Hydroxymethylene Loss Metabolites This compound->Hydroxymethylene Loss Metabolites Hydroxymethylene Loss Sulfate Conjugates Sulfate Conjugates This compound->Sulfate Conjugates Sulfation Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates Glucuronidation Glucose Conjugates Glucose Conjugates This compound->Glucose Conjugates Glucose Conjugation Phase II Metabolites_P1 Phase II Metabolites (from Phase I products) Oxidized Metabolites->Phase II Metabolites_P1 Conjugation Hydrolyzed Metabolites->Phase II Metabolites_P1 Conjugation Dehydrated Metabolites->Phase II Metabolites_P1 Conjugation Methylated Metabolites->Phase II Metabolites_P1 Conjugation Hydroxymethylene Loss Metabolites->Phase II Metabolites_P1 Conjugation Bis-glucuronide Conjugates Bis-glucuronide Conjugates Glucuronide Conjugates->Bis-glucuronide Conjugates Further Glucuronidation

Caption: Overview of Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for In Vivo Metabolism Study

InVivo_Workflow cluster_animal_phase Animal Experimentation cluster_sample_prep Sample Preparation cluster_analysis Analysis Drug_Admin Oral Administration of This compound to Rats Sample_Collection Collection of Plasma, Urine, Feces, and Bile Samples Drug_Admin->Sample_Collection Plasma_Prep Protein Precipitation of Plasma Sample_Collection->Plasma_Prep Urine_Prep Centrifugation of Urine Sample_Collection->Urine_Prep Feces_Bile_Prep Extraction of Feces and Bile Sample_Collection->Feces_Bile_Prep LCMS UPLC-ESI-Q-TOF/MS Analysis Plasma_Prep->LCMS Urine_Prep->LCMS Feces_Bile_Prep->LCMS Metabolite_ID Metabolite Identification and Structural Elucidation LCMS->Metabolite_ID

Caption: General workflow for an in vivo metabolism study of this compound in rats.

Conclusion

This compound is extensively metabolized in vivo through a variety of Phase I and Phase II reactions. The primary metabolic pathways involve conjugation with sulfate and glucuronic acid, as well as several oxidative and other transformations. While the major metabolic routes have been identified, further research is needed to elucidate the specific enzymes responsible for these transformations, particularly the cytochrome P450 and UDP-glucuronosyltransferase isoforms. Additionally, quantitative data on the contribution of each pathway to the overall metabolism of this compound and studies on its metabolism in humans are essential for its continued development as a therapeutic candidate. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such future investigations.

References

Protosappanin B: A Technical Guide to its Safety Profile and Toxicological Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protosappanin B, a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), has garnered significant interest for its therapeutic potential, particularly in oncology. While research has illuminated its anti-tumor mechanisms, a comprehensive understanding of its safety and toxicological profile is paramount for its progression as a clinical candidate. This technical guide provides a detailed overview of the currently available safety and toxicological data for this compound.

It is critical to note that dedicated toxicological studies on isolated this compound are scarce in publicly available literature. Consequently, this guide synthesizes data from studies on Caesalpinia sappan extracts, which contain this compound as a constituent. While this provides valuable preliminary insights, the data must be interpreted with caution, as the complete toxicological profile of pure this compound may differ. This document also outlines the molecular signaling pathways influenced by this compound and provides standardized experimental protocols for key toxicological assays to guide future research.

Toxicological Profile of Caesalpinia sappan Extracts

The majority of available toxicological data pertains to extracts of Caesalpinia sappan, the natural source of this compound. These studies consistently suggest a low toxicity profile for the extracts.

Acute Toxicity

Acute toxicity studies on various extracts of Caesalpinia sappan indicate a low level of toxicity.

Extract Type Animal Model Route of Administration Dose Observations LD50 Reference
Water ExtractRatsOral5000 mg/kgNo mortality or signs of toxicity.> 5000 mg/kg[1][2]
Aqueous Extract of DyeWistar Albino RatsOralup to 2000 mg/kgNo clinical signs of toxicity or mortality during a 14-day observation.> 2000 mg/kg[3]
Petroleum Ether Extract (Leaves and Stems)MiceNot SpecifiedNot SpecifiedNot Specified1961 mg/kg[4]
Sub-acute and Sub-chronic Toxicity

Repeated dose studies further support the low toxicity of Caesalpinia sappan extracts.

Extract Type Animal Model Route of Administration Dose Levels Duration Observations NOAEL Reference
Water ExtractRatsOral250, 500, 1000 mg/kg/day30 daysNo abnormalities in body and organ weights, hematology, or blood chemistry.≥ 1000 mg/kg/day[1][2]
Aqueous Extract of DyeWistar Albino RatsOralup to 5000 mg/kg/day28 daysNo deaths or significant changes in body weight or organ-to-body weight ratios.Not Determined[3]
Reproductive and Developmental Toxicity

Limited studies on the reproductive and developmental effects of Caesalpinia sappan extracts suggest a lack of teratogenic effects.

Extract Type Animal Model Route of Administration Dose Levels Study Type Observations NOAEL (Developmental) Reference
Ethanolic ExtractWistar RatsOral100, 200, 300, 400, 500 mg/kg/dayTeratogenicityNo adverse effects on fetal growth, skeletal development, or external morphology.≥ 500 mg/kg/day[5]

Caveat: The concentration of this compound in these extracts is not specified. Therefore, these values provide an indication of the safety of the traditional use of the plant extract but are not a direct measure of the toxicity of purified this compound.

Genotoxicity and Carcinogenicity

There is currently no available data from studies specifically investigating the genotoxic or carcinogenic potential of this compound. Standard assays such as the Ames test, micronucleus assay, and chromosomal aberration test have not been reported for the purified compound.

Human Clinical Data

No human clinical trials focused on the safety and toxicology of this compound have been identified in the reviewed literature.

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-tumor effects by modulating several key signaling pathways, primarily through the inhibition of Golgi Phosphoprotein 3 (GOLPH3).

Inhibition of GOLPH3 and Downstream Pathways

GOLPH3 is an oncoprotein that, when overexpressed, promotes cancer progression by activating downstream signaling cascades. This compound has been shown to suppress the expression of GOLPH3.[1][2] This inhibition leads to the downregulation of major cell survival and proliferation pathways:

  • PI3K/Akt/mTOR Pathway: this compound reduces the phosphorylation of Akt and p70S6K, key components of this pathway that regulates cell growth, proliferation, and survival.[1]

  • MAPK/ERK Pathway: The phosphorylation of ERK1/2, a critical mediator of cell proliferation and differentiation, is also diminished by this compound.[1]

  • Wnt/β-catenin Pathway: this compound has been observed to decrease the levels of β-catenin, a central molecule in the Wnt signaling pathway implicated in cell fate determination and proliferation.[1]

GOLPH3_Inhibition PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GOLPH3->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Pathway GOLPH3->MAPK_ERK Wnt_beta_catenin Wnt/β-catenin Pathway GOLPH3->Wnt_beta_catenin Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival MAPK_ERK->Proliferation Wnt_beta_catenin->Proliferation Migration Cell Migration Wnt_beta_catenin->Migration

Inhibition of GOLPH3 and downstream signaling by this compound.
Regulation of the LINC00612/miR-590-3p/GOLPH3 Axis

Recent studies have elucidated a more complex regulatory mechanism in colon cancer. This compound has been found to downregulate the long non-coding RNA LINC00612. LINC00612 normally acts as a sponge for microRNA-590-3p (miR-590-3p). By sequestering miR-590-3p, LINC00612 prevents it from inhibiting its target, which is GOLPH3 mRNA. Therefore, by inhibiting LINC00612, this compound allows miR-590-3p to suppress GOLPH3 expression, leading to the attenuation of chemoresistance.

LINC00612_axis PSB This compound LINC00612 LINC00612 PSB->LINC00612 miR_590_3p miR-590-3p LINC00612->miR_590_3p sponges GOLPH3_mRNA GOLPH3 mRNA miR_590_3p->GOLPH3_mRNA GOLPH3_Protein GOLPH3 Protein GOLPH3_mRNA->GOLPH3_Protein Chemoresistance Chemoresistance GOLPH3_Protein->Chemoresistance

This compound's regulation of the LINC00612/miR-590-3p/GOLPH3 axis.

Standardized Experimental Protocols for Toxicological Assessment

The following are generalized protocols for key toxicological studies based on OECD guidelines. These should be adapted and optimized for the specific test substance, this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

OECD_420 start Start sighting_study Sighting Study (Single animal per dose) start->sighting_study main_study Main Study (5 animals per dose) sighting_study->main_study observation Observation (14 days) - Clinical signs - Body weight - Mortality main_study->observation necropsy Gross Necropsy observation->necropsy end End necropsy->end

Workflow for Acute Oral Toxicity study (OECD 420).
  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically, young adult female rats.

  • Procedure:

    • A sighting study is performed using a single animal per dose level to determine the appropriate starting dose for the main study.

    • In the main study, a group of 5 animals is dosed at the selected starting dose.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

    • The outcome determines the classification of the substance according to the Globally Harmonized System (GHS).

Sub-chronic Oral Toxicity Study - 90-Day Study (OECD 408)

OECD_408 start Start dosing Daily Dosing (90 days) - Control group - 3 dose groups start->dosing in_life_obs In-life Observations - Clinical signs, body weight, food/water intake dosing->in_life_obs necropsy Terminal Necropsy - Organ weights - Histopathology dosing->necropsy interim_analysis Interim Analysis - Hematology - Clinical chemistry - Urinalysis in_life_obs->interim_analysis data_analysis Data Analysis (Determine NOAEL) necropsy->data_analysis end End data_analysis->end

Workflow for Sub-chronic Oral Toxicity study (OECD 408).
  • Objective: To determine the toxicity of a substance after repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Test System: Typically, rats.

  • Procedure:

    • At least three dose groups and a control group are used, with an equal number of male and female animals in each group.

    • The test substance is administered daily for 90 days.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

    • Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

    • At the end of the study, all animals are euthanized, and a full necropsy is performed, including organ weight measurements and histopathological examination of tissues.

    • The NOAEL is determined as the highest dose at which no adverse effects are observed.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of bacteria.

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Procedure:

    • The test is conducted with and without a metabolic activation system (S9 mix from rat liver).

    • Bacteria are exposed to the test substance at various concentrations on agar plates deficient in the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.

    • A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Established mammalian cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes).

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation.

    • Cells are harvested at a suitable time after treatment, and metaphase cells are prepared for microscopic analysis.

    • Chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges).

    • A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.

Conclusion and Future Directions

The available data from studies on Caesalpinia sappan extracts suggest a favorable safety profile, with low acute and sub-acute toxicity and no evidence of teratogenicity. However, the lack of comprehensive toxicological data on purified this compound represents a significant knowledge gap that must be addressed for its further development as a therapeutic agent.

Future research should prioritize conducting a standard battery of toxicological studies on highly purified this compound, following established international guidelines such as those from the OECD. This should include:

  • Acute toxicity studies to determine the LD50.

  • Repeated dose toxicity studies (28-day and 90-day) to establish the NOAEL and identify potential target organs.

  • Genotoxicity testing , including an Ames test, an in vitro chromosomal aberration test, and an in vivo micronucleus test.

  • Reproductive and developmental toxicity studies.

  • Long-term carcinogenicity studies , if warranted by the results of genotoxicity tests and the intended clinical use.

A thorough understanding of the safety and toxicological profile of this compound is essential to de-risk its clinical development and unlock its full therapeutic potential. The information and standardized protocols provided in this guide serve as a foundation for these critical next steps.

References

Protosappanin B: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Protosappanin B (PSB), a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), has demonstrated significant anti-inflammatory potential across a range of preclinical models. This document provides a comprehensive technical overview of the mechanisms underlying PSB's anti-inflammatory effects, supported by quantitative data from in vitro studies. It details the compound's ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators and cytokines. This guide is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory therapeutic agents.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, periodontitis, and cancer.[1] The inflammatory cascade is orchestrated by a complex network of signaling molecules, transcription factors, and inflammatory mediators. Key players include cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) that produce inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[2]

This compound is an active component of Sappanwood, a plant used in traditional medicine to promote blood circulation and as an analgesic and anti-inflammatory agent.[1][3] Scientific investigation has confirmed that PSB possesses diverse pharmacological activities, including anti-tumor and anti-inflammatory properties.[3][4] This guide focuses on the specific molecular mechanisms through which this compound mitigates inflammatory responses.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting several key nodes in the inflammatory signaling network. Its primary mechanisms involve the suppression of pro-inflammatory mediators and cytokines through the inhibition of the NF-κB and MAPK signaling pathways.

Regulation of Key Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation.[5] In response to stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[6][7] Studies suggest that this compound can interfere with this cascade, thereby downregulating the expression of these inflammatory targets.[8]

G Figure 1: this compound Inhibition of the NF-κB Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 NF-κB (p65/p50) IkBa_p p-IκBα IkBa->IkBa_p Degradation p65p50_nuc NF-κB (p65/p50) p65p50->p65p50_nuc Translocates IkBa_p->p65p50 Releases Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65p50_nuc->Genes Induces Transcription Nucleus Nucleus PSB This compound PSB->IKK Inhibits

Figure 1: this compound Inhibition of the NF-κB Pathway

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling cascades that regulate cellular processes such as inflammation and apoptosis.[9] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of downstream transcription factors that, in turn, promote the expression of inflammatory mediators. This compound has been shown to significantly reduce the expression of phosphorylated ERK1/2 (p-ERK1/2) in SW620 colon cancer cells, indicating its ability to modulate the MAPK signaling cascade.[10] This inhibition likely contributes to its overall anti-inflammatory effect by suppressing the downstream production of inflammatory molecules.

G Figure 2: this compound Modulation of the MAPK Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases Stimulus->Upstream MAPK_p38 p38 Upstream->MAPK_p38 Phosphorylates MAPK_JNK JNK Upstream->MAPK_JNK Phosphorylates MAPK_ERK ERK1/2 Upstream->MAPK_ERK Phosphorylates p_MAPK_p38 p-p38 MAPK_p38->p_MAPK_p38 p_MAPK_JNK p-JNK MAPK_JNK->p_MAPK_JNK p_MAPK_ERK p-ERK1/2 MAPK_ERK->p_MAPK_ERK TF Transcription Factors (e.g., AP-1) p_MAPK_p38->TF Activates p_MAPK_JNK->TF Activates p_MAPK_ERK->TF Activates Response Inflammatory Response TF->Response PSB This compound PSB->p_MAPK_ERK Reduces Expression

Figure 2: this compound Modulation of the MAPK Pathway
Inhibition of Pro-inflammatory Mediators and Cytokines

Consistent with its effects on upstream signaling pathways, this compound has been shown to inhibit the production and expression of key inflammatory molecules.

  • Cytokines: In various cell models, PSB treatment leads to the downregulation of pro-inflammatory cytokines. In LPS-stimulated Periodontal Ligament Stem Cells (PDLSCs), this compound at concentrations of 2.5 µM, 5 µM, and 10 µM reduced the RNA expression of IL-8 and IL-1β.[11] Furthermore, at 2.5 µM, it also decreased IL-6 RNA expression.[11] In LPS-stimulated macrophages, (iso-)this compound significantly inhibited the secretion of IL-6 and TNF-α at a concentration of 50 µg/ml.[1]

  • Enzymes and Mediators: The expression of enzymes responsible for producing inflammatory mediators is also suppressed by PSB. Studies have noted that the anti-inflammatory effect of protosappanins can be linked to the suppression of iNOS and COX-2, leading to a reduction in NO and PGE2 production.[1][2] While some studies have reported negligible or slight activity of PSB on NO production in J774.1 macrophages, others have found a clear inhibitory effect, suggesting that the activity may be cell-type or condition-dependent.[1][2][11]

Quantitative Analysis of Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro studies. The following table summarizes the key findings.

Experimental Model Stimulant This compound Concentration Measured Parameter Key Result Citation
RAW 264.7 MacrophagesLipopolysaccharide (LPS)50 µg/mLIL-6 SecretionSignificant inhibition[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)50 µg/mLTNF-α SecretionSignificant inhibition[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not SpecifiedIL-6 SecretionIC50: 128 µM[1]
Periodontal Ligament Stem Cells (PDLSCs)Lipopolysaccharide (LPS) (10 µg/mL)2.5 µM, 5 µM, 10 µMIL-1β SecretionSignificant reduction at all concentrations[11]
Periodontal Ligament Stem Cells (PDLSCs)Lipopolysaccharide (LPS) (10 µg/mL)2.5 µM, 5 µM, 10 µMIL-8 mRNA ExpressionReduction at all concentrations[11]
Periodontal Ligament Stem Cells (PDLSCs)Lipopolysaccharide (LPS) (10 µg/mL)2.5 µMIL-6 mRNA ExpressionReduction observed[11]
Human Melanoma A875 CellsEndogenous15 µM, 20 µMInflammatory Proteins (TNF-α, NF-κB, COX-2, IL-6, iNOS)Inhibition observed[8]

Experimental Methodologies

The anti-inflammatory properties of this compound have been elucidated using a variety of standard cell and molecular biology techniques. A typical experimental workflow is outlined below.

G Figure 3: General Experimental Workflow for In Vitro Analysis cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., RAW 264.7, PDLSCs) seeding Cell Seeding (e.g., 2x10^6 cells/well) start->seeding pretreatment Pre-treatment with This compound (Various concentrations) seeding->pretreatment stimulation Inflammatory Stimulation (e.g., 1 µg/mL LPS) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collection Sample Collection incubation->collection supernatant Supernatant for Cytokine Analysis collection->supernatant cells Cells for RNA/Protein Analysis collection->cells elisa ELISA (Quantify secreted cytokines like IL-6, TNF-α, IL-1β) supernatant->elisa qpcr RT-qPCR (Measure mRNA expression of iNOS, COX-2, cytokines) cells->qpcr western Western Blot (Detect protein expression of iNOS, COX-2, p-ERK, IκBα) cells->western data Data Analysis & Interpretation elisa->data qpcr->data western->data

Figure 3: General Experimental Workflow for In Vitro Analysis
Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7, J774.1) or primary cells like human Periodontal Ligament Stem Cells (PDLSCs) are commonly used.[1][2][11] Cells are seeded in multi-well plates and allowed to adhere.[1] They are typically pre-treated with varying concentrations of this compound for a period (e.g., 3 hours) before being stimulated with an inflammatory agent, most commonly LPS (e.g., 1 µg/mL), for a defined duration (e.g., 24 hours).[1][11]

Cytokine Secretion Analysis (ELISA)

To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant, commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits are used.[1][11] The assay is performed according to the manufacturer's protocol. The optical density is measured using a microplate reader, typically at 450 nm with a reference wavelength correction.[1]

Gene Expression Analysis (RT-qPCR)

The effect of this compound on the mRNA expression of inflammatory genes is assessed by Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).[2][11]

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[3]

  • qPCR: The cDNA is used as a template for qPCR with specific primers for target genes (iNOS, COX-2, IL-6, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[3]

Protein Expression Analysis (Western Blotting)

Western blotting is employed to determine the levels of specific proteins, including total and phosphorylated forms of signaling molecules (e.g., p-ERK, IκBα) and inflammatory enzymes (iNOS, COX-2).[8]

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized and quantified using an imaging system.

Conclusion and Future Directions

This compound demonstrates compelling anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This activity leads to a significant reduction in the expression and secretion of key pro-inflammatory cytokines and mediators in vitro. The available quantitative data supports its potential as a therapeutic agent for inflammation-driven diseases.

Future research should aim to:

  • Conduct in-depth studies to confirm the direct molecular targets of this compound within these signaling cascades.

  • Evaluate the efficacy of this compound in various in vivo models of inflammatory diseases to translate the current in vitro findings.

  • Investigate its potential interaction with other inflammatory pathways, such as the NLRP3 inflammasome, to build a more complete mechanistic profile.

  • Perform pharmacokinetic and pharmacodynamic studies to understand its bioavailability and therapeutic window.

By addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be comprehensively evaluated.

References

Protosappanin B: A Technical Guide for Researchers in Traditional Chinese Medicine Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protosappanin B, a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Sappanwood or Su Mu, 苏木), has garnered significant attention for its therapeutic potential. Traditionally used in Chinese medicine to promote blood circulation, remove blood stasis, and alleviate pain, modern pharmacological studies have begun to elucidate the scientific basis for these applications.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological activities, underlying molecular mechanisms, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.

Introduction

Caesalpinia sappan L., a plant with a long history in traditional Chinese medicine (TCM), is a rich source of various bioactive compounds, including homoisoflavonoids, chalcones, and protosappanins.[3][4] Among these, this compound has emerged as a compound of particular interest due to its potent and diverse pharmacological effects. In TCM theory, Sappanwood is characterized as sweet, salty, and neutral in nature, and it is associated with the Heart, Liver, and Spleen meridians.[1][2] Its primary traditional functions include invigorating the blood, promoting menstruation, stopping pain, and reducing swelling.[1]

Recent scientific investigations have provided evidence supporting these traditional uses and have unveiled new therapeutic possibilities for this compound, particularly in the fields of oncology, inflammation, and cardiovascular disease. This guide will synthesize the current scientific literature on this compound, presenting its known pharmacological effects, quantitative data on its activity, detailed experimental methodologies for its study, and visual representations of its mechanisms of action.

Pharmacological Activities and Quantitative Data

This compound exhibits a range of pharmacological activities, with the most extensively studied being its antitumor, anti-inflammatory, and antioxidant effects. This section summarizes the key findings and presents quantitative data in a structured format to facilitate comparison and analysis.

Antitumor Activity

This compound has demonstrated significant antitumor effects in various cancer cell lines and in vivo models.[3][4] It has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[5][6][7][8]

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time (hours)Reference
SW-480Human Colon Cancer21.3248[3][4]
HCT-116Human Colon Cancer26.7348[3][4]
BTTMouse Bladder Cancer76.5348[3][4]
T24Human Bladder Cancer82.7848[5][6][7]
5637Human Bladder Cancer113.7948[5][6][7]

Table 2: In Vivo Antitumor Efficacy of this compound

Animal ModelCancer TypeDosageEffectReference
KM miceH22 Mouse Liver Cancer6.25 mg/mL (pretreatment of cells)Complete inhibition of tumor formation[3][4]
T739 miceBTT Mouse Bladder Cancer200 and 300 mg/kgSignificantly increased survival[3][4]
Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, although some studies present conflicting results.[6] It has been shown to inhibit the secretion of pro-inflammatory cytokines.[6]

Table 3: Anti-inflammatory Effects of this compound

Cell LineStimulantCytokine InhibitedConcentrationReference
MacrophagesLipopolysaccharide (LPS)IL-6, TNF-α50 µg/mL[6]
ChondrocytesIL-1βNot specifiedNot specified[6]
Antioxidant Activity

Studies have indicated that this compound possesses antioxidant properties, contributing to its overall therapeutic potential.[6]

Molecular Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of GOLPH3 and Downstream Signaling

One of the key antitumor mechanisms of this compound involves the inhibition of Golgi phosphoprotein 3 (GOLPH3). GOLPH3 is an oncoprotein that, when overexpressed, can activate several signaling pathways that promote cancer progression.[3][9] this compound has been shown to suppress the expression of GOLPH3 in a concentration-dependent manner in certain colon cancer cells.[3][9] This inhibition of GOLPH3 leads to the downregulation of downstream signaling pathways, including:

  • PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival.[3]

  • Wnt/β-catenin pathway: Aberrant activation of this pathway is a hallmark of many cancers.[3]

  • MAPK/ERK pathway: This pathway is involved in cell proliferation, differentiation, and survival.[3]

GOLPH3_Pathway Protosappanin_B This compound GOLPH3 GOLPH3 Protosappanin_B->GOLPH3 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GOLPH3->PI3K_Akt_mTOR Wnt_beta_catenin Wnt/β-catenin Pathway GOLPH3->Wnt_beta_catenin MAPK_ERK MAPK/ERK Pathway GOLPH3->MAPK_ERK Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt_mTOR->Cell_Survival Wnt_beta_catenin->Cell_Proliferation MAPK_ERK->Cell_Proliferation MAPK_ERK->Cell_Survival

Inhibition of GOLPH3 and downstream signaling by this compound.
Modulation of the LINC00612/microRNA-590-3p/GOLPH3 Axis

Recent research has uncovered a more complex regulatory mechanism involving a long non-coding RNA (lncRNA) and a microRNA. This compound has been found to enhance the chemosensitivity of colon adenocarcinoma to 5-fluorouracil (5-FU) by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[10] In this pathway, LINC00612 acts as a molecular sponge for miR-590-3p, preventing it from inhibiting its target, GOLPH3. This compound treatment attenuates the expression of LINC00612, thereby freeing up miR-590-3p to suppress GOLPH3 expression, which in turn sensitizes the cancer cells to 5-FU.[10]

LINC00612_Pathway Protosappanin_B This compound LINC00612 LINC00612 Protosappanin_B->LINC00612 miR_590_3p miR-590-3p LINC00612->miR_590_3p GOLPH3 GOLPH3 miR_590_3p->GOLPH3 Chemosensitivity 5-FU Chemosensitivity GOLPH3->Chemosensitivity

This compound enhances 5-FU chemosensitivity via the LINC00612/miR-590-3p/GOLPH3 axis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of this compound.

Isolation and Purification of this compound from Caesalpinia sappan

A common method for isolating this compound involves sequential extraction and column chromatography.[4]

Protocol:

  • Maceration and Extraction:

    • Macerate 1 kg of Sappan wood.

    • Immerse the macerated wood in distilled water and boil for 60 minutes.

    • Repeat the extraction process three times.

    • Combine all extracts, concentrate, and filter through an 80-120 µm membrane.

  • Lipid Removal:

    • Add an equal volume of petroleum ether to the filtrate and shake.

    • Separate the aqueous phase.

    • Repeat this step twice.

  • Ethyl Acetate Extraction:

    • Add an equal volume of ethyl acetate to the aqueous phase and shake.

    • Isolate the ethyl acetate phase.

    • Repeat this step three times.

    • Combine all aqueous phases and dry under reduced pressure to obtain a powder.

  • Column Chromatography:

    • Pack a chromatographic column (e.g., 4 cm × 40 cm) with 150 g of 160-200 mesh silica gel.

    • Dissolve 15 g of the powdered extract in 100 mL of ethyl acetate and mix with 30 g of silica gel.

    • Remove the solvent by distillation under vacuum and load the sample onto the column.

    • Elute the column with a solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1).

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine the fractions containing purified this compound and dry to obtain the final product (>99% purity).[4]

Extraction_Workflow Start Sappan Wood Maceration Maceration & Boiling Water Extraction Start->Maceration Lipid_Removal Petroleum Ether Extraction (Lipid Removal) Maceration->Lipid_Removal Ethyl_Acetate_Extraction Ethyl Acetate Extraction Lipid_Removal->Ethyl_Acetate_Extraction Column_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Extraction->Column_Chromatography Purified_PSB Purified This compound Column_Chromatography->Purified_PSB

Workflow for the isolation and purification of this compound.
In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][11]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HCT-116, SW-480, BTT) into 96-well plates at a density of 4 × 10³ cells/well in 100 µL of culture medium.[4]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment:

    • After 24 hours, replace the culture medium with 200 µL of fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL).[4]

    • Include control wells with an equal volume of culture medium and blank wells with culture medium alone.

    • Set up at least five replicates for each group.

  • MTT Incubation:

    • After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Calculate the cell viability as a percentage of the control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

In Vivo Antitumor Study (Xenograft Mouse Model)

This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound using a xenograft mouse model.[4]

Protocol:

  • Cell Preparation and Inoculation:

    • Culture tumor cells (e.g., BTT) to the logarithmic phase.

    • Prepare a cell suspension of 10⁷ cells/mL in a suitable medium.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right axilla of mice (e.g., T739 mice).[4]

  • Tumor Growth and Animal Grouping:

    • Allow the tumors to grow to a palpable size (e.g., approximately 1.5 to 2 cm in diameter).

    • Randomly divide the mice into control and treatment groups.

  • Treatment:

    • Administer this compound at different doses (e.g., 200 and 300 mg/kg) to the treatment groups via a suitable route (e.g., intraperitoneal injection or oral gavage).[4]

    • Administer a vehicle control to the control group.

    • A positive control group with a known anticancer drug (e.g., mitomycin at 1 mg/kg) can also be included.[4]

  • Monitoring and Endpoint:

    • Monitor the tumor size and body weight of the mice regularly.

    • Record the survival time of the mice.

    • The experiment can be terminated when the tumors in the control group reach a certain size or when the animals show signs of distress.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

This compound, a prominent bioactive compound from the traditional Chinese medicine Caesalpinia sappan, demonstrates significant therapeutic potential, particularly in the realm of oncology. Its ability to inhibit tumor growth through the modulation of key signaling pathways like GOLPH3 and its associated downstream cascades highlights its promise as a candidate for novel anticancer drug development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the pharmacological properties and mechanisms of action of this compound. Future research should focus on optimizing its delivery, evaluating its efficacy in a broader range of preclinical models, and exploring its potential in combination therapies to fully harness its therapeutic benefits.

References

Methodological & Application

Application Notes and Protocols for Protosappanin B Extraction and Purification from Lignum Sappan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B, a key bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), has garnered significant interest within the scientific community.[1] This natural compound has demonstrated a range of pharmacological activities, including notable antitumor effects, making it a promising candidate for further investigation in drug development.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound, intended to guide researchers in obtaining this compound for experimental use.

The methodologies outlined below are based on established scientific literature and are designed to yield this compound with high purity.[2][5] The protocols cover initial extraction from the raw plant material, followed by liquid-liquid partitioning and final purification using column chromatography. Additionally, alternative extraction methods are discussed, offering flexibility depending on available resources and desired outcomes.

Data Summary

The following table summarizes quantitative data from various studies on the extraction and purification of this compound and related compounds from Lignum Sappan. This allows for a comparative assessment of different methodologies.

ParameterMethodValueReference
Starting Material Caesalpinia sappan heartwood1 kg[2][5]
Extraction Solvent Boiling distilled water8 L (repeated 3 times)[5]
Extraction Time Boiling for 60 minutesRepeated 3 times[2][5]
Purification Method Silica Gel Column Chromatography150 g silica gel (160-200 mesh)[2][5]
Chromatography Sample Load Powdered sappan extract15 g[2][5]
Elution Solvent System Ethyl acetate:Petroleum ether:Acetic acid20:100:1 (v/v/v)[2][5]
TLC Developing Solvent Chloroform:Acetone:Formic acid8:4:1 (v/v/v)[2]
Alternative Extraction (Yields) Ionic liquid-based ultrasonic-assisted extraction with [BMIM]Br methanol solutionHighest yields at 0.5 mol/L concentration and 1:50 solid-liquid ratio[6][7][8]
Alternative Extraction (Recovery) Ionic liquid-based method with HPLCAverage recovery of 98.31% for this compound[6][7][8]

Experimental Protocols

Protocol 1: Aqueous Extraction and Liquid-Liquid Partitioning

This protocol details the initial extraction of crude this compound from Lignum Sappan.

Materials:

  • Dried heartwood of Caesalpinia sappan L. (Sappan wood)

  • Distilled water

  • Petroleum ether

  • Ethyl acetate

  • Large capacity boiling flasks and heating mantles

  • Filtration apparatus (e.g., Buchner funnel with 80-120 µm membrane)

  • Rotary evaporator

  • Separatory funnels

Procedure:

  • Maceration and Decoction: Begin with 1 kg of macerated Sappan wood.[2] Immerse the wood in distilled water and boil for 60 minutes. This process should be repeated three times to ensure exhaustive extraction.[2][5]

  • Concentration: Combine all aqueous extracts and concentrate them using a rotary evaporator under reduced pressure.

  • Filtration: Filter the concentrated extract through an 80 to 120 µm membrane to remove any particulate matter.[2][5]

  • Lipid Removal: Transfer the filtrate to a large separatory funnel. Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate and discard the petroleum ether (upper) layer. This step should be repeated twice to remove lipids effectively.[2][5]

  • Ethyl Acetate Extraction: To the remaining aqueous phase, add an equal volume of ethyl acetate and perform a liquid-liquid extraction. Collect the ethyl acetate (upper) phase. Repeat this extraction three times to maximize the recovery of this compound.[2]

  • Final Concentration: Combine all the ethyl acetate fractions and dry them under reduced pressure using a rotary evaporator to obtain a powdered extract.[2]

Protocol 2: Silica Gel Column Chromatography for Purification

This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.

Materials:

  • Crude powdered sappan extract

  • Silica gel (160-200 mesh)

  • Chromatography column (e.g., 4 cm x 40 cm)

  • Ethyl acetate

  • Petroleum ether

  • Acetic acid

  • Chloroform

  • Acetone

  • Formic acid

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of 150 g of silica gel in the elution solvent (ethyl acetate/petroleum ether/acetic acid at 20:100:1).[2] Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Preparation: Dissolve 15 g of the powdered sappan extract in 100 mL of ethyl acetate. Add 30 g of silica gel to this solution and mix thoroughly.[2][5]

  • Sample Loading: Remove the solvent from the sample-silica gel mixture by distillation under vacuum.[2] Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution: Elute the column with the solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1).[2][5] Collect fractions of a consistent volume.

  • Fraction Analysis by TLC: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it using a solvent system of chloroform/acetone/formic acid (8:4:1).[2] Visualize the spots under UV light or with an appropriate staining reagent to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound. Concentrate the pooled fractions using a rotary evaporator to yield the purified compound.

  • Purity Confirmation: The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC), elemental analysis, and spectrometry (infrared and ultraviolet).[2][3]

Experimental Workflow Diagram

Extraction_Purification_Workflow start Start: Lignum Sappan Heartwood maceration Maceration & Boiling Water Extraction (3x) start->maceration concentration1 Concentration of Aqueous Extract maceration->concentration1 filtration Filtration (80-120 µm) concentration1->filtration lipid_removal Lipid Removal with Petroleum Ether (2x) filtration->lipid_removal ethyl_acetate_extraction Extraction with Ethyl Acetate (3x) lipid_removal->ethyl_acetate_extraction concentration2 Drying of Ethyl Acetate Phase to Powder ethyl_acetate_extraction->concentration2 sample_loading Sample Loading onto Column concentration2->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading elution Elution with Ethyl Acetate: Petroleum Ether:Acetic Acid (20:100:1) sample_loading->elution tlc_analysis TLC Analysis of Fractions elution->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram (Hypothetical Antitumor Action)

While specific signaling pathways for this compound are a subject of ongoing research, a generalized diagram can illustrate its potential mechanism in cancer cells based on its known antitumor effects.[1][2][3][4]

Antitumor_Signaling_Pathway cluster_cellular_effects Cellular Effects protosappanin_b This compound cell_proliferation Inhibition of Cell Proliferation protosappanin_b->cell_proliferation apoptosis Induction of Apoptosis protosappanin_b->apoptosis cell_viability Reduction of Cell Viability protosappanin_b->cell_viability tumor_growth Inhibition of Tumor Growth cell_proliferation->tumor_growth apoptosis->tumor_growth cell_viability->tumor_growth

Caption: Potential Antitumor Mechanism of this compound.

References

Application Note: Quantitative Analysis of Protosappanin B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Protosappanin B, a bioactive compound found in the heartwood of Spatholobus suberectus (Lignum Sappan). This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various samples, including raw materials and purified extracts. The described protocol includes sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.

Introduction

This compound is a phenolic compound that has garnered significant interest for its potential therapeutic properties, including antitumor, anti-inflammatory, and antioxidant activities.[1] Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides a comprehensive guide to a robust HPLC method for the determination of this compound.

Chemical Information

CompoundChemical StructureMolecular FormulaMolecular Weight
This compound[Insert Chemical Structure Image Here - Image cannot be generated in this text-based format]C₁₆H₁₆O₆304.30 g/mol [1]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Purospher STAR RP-18 endcapped (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[2][3]

  • Detector: UV-Vis Detector

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.2% Phosphoric Acid in Water[2][3] or 0.2% Formic Acid in Water[4]
Mobile Phase B Methanol[2][3]
Gradient Isocratic or Gradient (to be optimized based on sample complexity)
Flow Rate 0.65 mL/min[2][3] - 1.0 mL/min[4]
Column Temperature 35 °C[4]
Detection Wavelength 286 nm[2][4][5]
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from Spatholobus suberectus heartwood. The protocol may need to be optimized based on the specific sample matrix.

  • Grinding: Grind the dried heartwood of Spatholobus suberectus into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a flask.

    • Add 50 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes.

    • Alternatively, heat reflux extraction can be performed.

  • Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%
Linearity

The linearity of the method should be evaluated by analyzing a series of at least five concentrations of this compound.

ParameterResult
Concentration Range 0.5 - 3.0 µg[2][3]
Correlation Coefficient (r²) > 0.999[2][3]
Accuracy

Accuracy should be determined by a recovery study at three different concentration levels (low, medium, and high).

LevelRecovery (%)
Low 98.31% (average)[2][3]
Medium 98.31% (average)[2][3]
High 98.31% (average)[2][3]
Precision

Precision should be assessed at both intra-day and inter-day levels.

LevelIntra-day RSD (%)Inter-day RSD (%)
Repeatability < 2.0%< 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis s1 Grind Plant Material s2 Ultrasonic/Reflux Extraction (Methanol) s1->s2 s3 Centrifugation s2->s3 s4 Filtration (0.45 µm filter) s3->s4 h1 HPLC System s4->h1 Inject Sample h2 RP-C18 Column h1->h2 h3 UV Detector (286 nm) h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway in Cancer

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. One of the prominent mechanisms involves the inhibition of the PI3K/AKT pathway and its downstream targets, leading to decreased cell proliferation and survival.[6] Additionally, it has been found to reduce the expression of phosphorylated ERK1/2 and β-catenin.[7] Recent studies have also implicated this compound in the regulation of the LINC00612/microRNA-590-3p/GOLPH3 axis, which influences chemoresistance in colon adenocarcinoma.[8][9]

signaling_pathway cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects ProtosappaninB This compound PI3K PI3K ProtosappaninB->PI3K AKT AKT ProtosappaninB->AKT inhibition ERK ERK1/2 ProtosappaninB->ERK BetaCatenin β-catenin ProtosappaninB->BetaCatenin GOLPH3 GOLPH3 ProtosappaninB->GOLPH3 PI3K->AKT GSK3B GSK-3β AKT->GSK3B p70S6K p70S6K AKT->p70S6K Survival Cell Survival AKT->Survival Proliferation Cell Proliferation GSK3B->Proliferation p70S6K->Proliferation ERK->Proliferation BetaCatenin->Proliferation Chemoresistance Chemoresistance GOLPH3->Chemoresistance

Caption: this compound signaling in cancer cells.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.

References

Application Notes and Protocols for the Synthesis of Protosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Protosappanin B, a bioactive compound isolated from Caesalpinia sappan. The document details a proposed synthetic pathway, experimental protocols, and relevant quantitative data to guide researchers in the chemical synthesis of this natural product.

Introduction

This compound is a dibenz[b,d]oxocin derivative found in the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine.[1] This compound, along with its analogues like Protosappanin A, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[2][3][4] While extraction from natural sources is a common method for obtaining this compound, chemical synthesis offers a reliable and scalable alternative for producing the pure compound for research and drug development purposes.[5] This document outlines a plausible total synthesis route for this compound, based on established methodologies for the synthesis of the related Protosappanin A and the core dibenzo[b,d]oxepinone structure.[6][7][8]

Proposed Synthesis Pathway

The total synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The key strategic element involves the construction of the central dibenzo[b,d]oxepinone core, followed by functional group manipulations to arrive at the target molecule. The proposed pathway is adapted from the successful total synthesis of Protosappanin A.[6][8]

The structural difference between Protosappanin A and this compound lies in the hydroxylation pattern of one of the aromatic rings. Therefore, the synthesis of this compound requires the selection of an appropriately substituted starting material.

A plausible retrosynthetic analysis is as follows:

Retrosynthesis Protosappanin_B This compound Intermediate_1 Dibenz[b,d]oxepine derivative Protosappanin_B->Intermediate_1 Functional Group Interconversion Intermediate_2 Dibenzo[b,d]oxepinone Intermediate_1->Intermediate_2 Ring Expansion Starting_Materials Substituted 2-aryloxybenzoic acid Intermediate_2->Starting_Materials Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of this compound.

The forward synthesis would therefore involve:

  • Synthesis of a substituted 2-aryloxybenzoic acid: This serves as the precursor for the core structure.

  • Intramolecular Friedel-Crafts acylation: Cyclization of the benzoic acid derivative to form the tricyclic dibenzo[b,d]oxepinone core.

  • Ring expansion: Conversion of the ketone in the seven-membered ring to introduce the required hydroxymethyl group. This can be achieved via a Tiffeneau-Demjanov rearrangement or a similar homologation strategy.[8]

  • Final functional group manipulations: Deprotection of any protecting groups to yield this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and expected yields based on analogous syntheses of Protosappanin A.[5][6][8]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₆O₆[5]
Molecular Weight304.29 g/mol [5]
AppearanceWhite amorphous powder[1]
UV λmax (MeOH)209, 260, 286 nm[5]
IR (KBr, cm⁻¹)3650-3100 (O-H), 1610, 1500 (aromatic)[1]
¹³C NMR (δ, ppm)158.3, 157.8, 143.6 (x2), 131.5, 130.5, 126.6, 122.6, 118.9, 116.7, 110.6, 107.5, 75.4, 71.5, 66.1, 40.9[1]

Table 2: Estimated Yields for the Proposed Synthesis of this compound

StepReactionEstimated Yield (%)
1Synthesis of Substituted 2-aryloxybenzoic acid85-95
2Intramolecular Friedel-Crafts Acylation70-80
3Tiffeneau-Demjanov Ring Expansion60-70
4Deprotection>90
Overall Estimated Yield 35-50

Yields are estimated based on reported values for the synthesis of Protosappanin A and its derivatives.[6][8]

Experimental Protocols

The following are detailed, proposed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of the Dibenzo[b,d]oxepinone Core

This protocol describes the formation of the central tricyclic ketone structure.

Protocol_1 cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation S1 React substituted phenol and 2-halobenzoic acid derivative S2 Add Cu catalyst and base (e.g., K₂CO₃) S1->S2 S3 Heat in a high-boiling solvent (e.g., DMF or DMSO) S2->S3 S4 Workup and purification to yield 2-aryloxybenzoic acid S3->S4 A1 Dissolve 2-aryloxybenzoic acid in a suitable solvent S4->A1 A2 Add a strong acid catalyst (e.g., PPA or Eaton's reagent) A1->A2 A3 Heat to effect cyclization A2->A3 A4 Quench, extract, and purify to obtain the dibenzo[b,d]oxepinone A3->A4

Caption: Workflow for the synthesis of the dibenzo[b,d]oxepinone core.

Methodology:

  • Ullmann Condensation: To a solution of the appropriately substituted phenol and a 2-halobenzoic acid derivative in a high-boiling polar aprotic solvent such as DMF, add a copper catalyst (e.g., CuI or CuO) and a base (e.g., K₂CO₃). The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) for several hours until completion, monitored by TLC. After cooling, the reaction is worked up by acidification, extraction with an organic solvent, and purified by column chromatography or recrystallization to yield the 2-aryloxybenzoic acid intermediate.

  • Intramolecular Friedel-Crafts Acylation: The 2-aryloxybenzoic acid is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). The mixture is heated (e.g., 80-100 °C) to promote intramolecular cyclization. The reaction is carefully quenched with ice water, and the resulting solid is filtered or the aqueous layer is extracted with an organic solvent. The crude product is then purified by column chromatography to afford the desired dibenzo[b,d]oxepinone.

Protocol 2: Ring Expansion and Final Deprotection

This protocol details the conversion of the ketone to the final this compound structure.

Protocol_2 cluster_step3 Step 3: Tiffeneau-Demjanov Ring Expansion cluster_step4 Step 4: Deprotection R1 Convert the ketone to a cyanohydrin using TMSCN and a catalyst R2 Reduce the nitrile to a primary amine (e.g., with LiAlH₄) R1->R2 R3 Treat the amino alcohol with nitrous acid (generated in situ from NaNO₂ and acid) R2->R3 R4 Rearrangement and hydrolysis to yield the ring-expanded product R3->R4 D1 Dissolve the protected this compound in a suitable solvent (e.g., DCM) R4->D1 D2 Add a deprotecting agent (e.g., BBr₃ for methoxy groups) D1->D2 D3 Stir at low temperature, then allow to warm to room temperature D2->D3 D4 Quench, extract, and purify to obtain This compound D3->D4

Caption: Workflow for the ring expansion and final deprotection steps.

Methodology:

  • Tiffeneau-Demjanov Ring Expansion: The dibenzo[b,d]oxepinone is first converted to its corresponding cyanohydrin by treatment with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid or a cyanide salt. The resulting cyanohydrin is then reduced to the corresponding β-amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The crude amino alcohol is subsequently subjected to diazotization using sodium nitrite in an acidic aqueous solution (e.g., acetic acid or HCl) at low temperatures (0-5 °C). This in situ generation of nitrous acid leads to the formation of a diazonium salt, which undergoes a pinacol-type rearrangement with ring expansion. The resulting product is the ring-homologated ketone or aldehyde, which can be further reduced to the desired alcohol functionality of this compound.

  • Deprotection: If protecting groups (e.g., methyl ethers for phenolic hydroxyls) were used during the synthesis, a final deprotection step is necessary. For the cleavage of methyl ethers, a common reagent is boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) at low temperatures. The reaction is carefully monitored by TLC, and upon completion, it is quenched with methanol or water. The final product, this compound, is then purified by preparative HPLC or column chromatography.

Conclusion

The presented synthetic pathway and protocols offer a robust framework for the laboratory-scale synthesis of this compound. While this guide is based on established chemical principles and analogous syntheses, optimization of reaction conditions may be necessary to achieve high yields and purity. The successful chemical synthesis of this compound will provide researchers with a reliable source of this valuable natural product for further investigation into its biological activities and potential as a therapeutic agent.

References

Protosappanin B: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B (PSB) is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan). Emerging in vitro research has highlighted its potential as a therapeutic agent with a diverse range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes and standardized protocols for utilizing this compound in cell culture experiments, enabling researchers to investigate its efficacy and mechanism of action in various disease models.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including bladder, colon, and melanoma.[1][2][3] Its anti-cancer activity is mediated through the induction of apoptosis and cell cycle arrest, often at the G1 phase.[4][5] Mechanistically, PSB has been shown to modulate several key signaling pathways implicated in cancer progression. In colon cancer cells, it inhibits the expression of Golgi phosphoprotein 3 (GOLPH3) and downregulates the phosphorylation of AKT, p70S6K, and ERK1/2.[2] In human melanoma cells, PSB impedes cell survival, inflammation, and proliferative signaling by suppressing the PI3K/AKT/GSK-3β pathway.[3]

Beyond its anti-tumor properties, this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in macrophages and chondrocytes.[6][7] Furthermore, in a model of periodontitis, PSB demonstrated the ability to reduce the inflammatory response and enhance the osteogenic differentiation of periodontal ligament stem cells.[8][9]

Neuroprotective effects of this compound have also been reported. In PC12 cells subjected to oxygen-glucose deprivation, PSB was found to protect against neuronal death by maintaining mitochondrial homeostasis and inducing ubiquitin-dependent p53 protein degradation.[10]

Data Presentation: Quantitative In Vitro Data for this compound

The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy across different cell lines and experimental conditions.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µg/mL)Reference
SW-480Human Colon CancerMTT4821.32[1]
HCT-116Human Colon CancerMTT4826.73[1]
BTTMouse Bladder CancerMTT4876.53[1]
T24Human Bladder CancerMTT4882.78[4]
5637Human Bladder CancerMTT48113.79[4]

Table 2: Effect of this compound on Cell Viability

Cell LineCancer TypeTreatmentIncubation TimeViability ReductionReference
T24Human Bladder Cancer2 mg/mL PSBTime-dependentSignificant[1]
SW-480Human Colon Cancer2 mg/mL PSBTime-dependentSignificant[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cancer cell lines (e.g., SW-480, HCT-116, T24)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (PSB) stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • PSB Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 12.5 to 200 µg/mL.[1] Remove the old medium from the wells and add 100 µL of the PSB-containing medium to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cancer cell lines (e.g., T24, 5637)

  • Complete cell culture medium

  • This compound (PSB) stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100, 150, 200, 250, 300 µg/mL) for 48 hours.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes. Also, collect the cells from the supernatant to include apoptotic floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell lines (e.g., T24, 5637)

  • Complete cell culture medium

  • This compound (PSB) stock solution

  • 70% Ethanol (ice-cold)

  • Phosphate Buffered Saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[5]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[11]

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.

G cluster_workflow General Experimental Workflow for In Vitro Analysis of this compound A Cell Seeding (e.g., 96-well or 6-well plates) B This compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Flow Cytometry) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Western Blot Analysis (Protein Expression) C->G H Results D->H IC50 Determination I Results E->I Quantification of Apoptotic Cells J Results F->J Cell Cycle Phase Distribution K Results G->K Protein Level Changes G cluster_pathway This compound Anti-Cancer Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_erk MAPK/ERK Pathway cluster_golph3 GOLPH3 Pathway cluster_apoptosis Apoptosis Regulation PSB This compound PI3K PI3K PSB->PI3K inhibits ERK p-ERK1/2 PSB->ERK inhibits GOLPH3 GOLPH3 PSB->GOLPH3 inhibits Bcl2 Bcl-2 (Anti-apoptotic) PSB->Bcl2 inhibits Bax Bax (Pro-apoptotic) PSB->Bax promotes AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B AKT->Bcl2 activates p70S6K p-p70S6K GOLPH3->p70S6K Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Protosappanin B Administration in Animal Models of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the administration of Protosappanin B (PSB) in various animal models of cancer, summarizing key findings and detailing experimental protocols. PSB, a primary active component of Lignum Sappan extract, has demonstrated notable anti-tumor effects both in vitro and in vivo, making it a compound of interest for cancer research and drug development.

Overview of this compound's Anti-Cancer Activity in Animal Models

This compound has been shown to inhibit tumor growth and improve survival in animal models of various cancers, including colon, bladder, and liver cancer.[1][2][3][4] Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways related to cell proliferation, survival, and chemoresistance.[2][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering this compound in different cancer animal models.

Table 1: Efficacy of this compound in a Mouse Bladder Cancer Model

Animal ModelTreatment GroupDosage & AdministrationMean Survival Time (Days)Survival Rate Extension (%)
T739 mice with BTT tumorsControl---
This compound200 mg/kg, intraperitonealSignificantly increased226.09 (for 20 min exposure)
This compound300 mg/kg, intraperitonealSignificantly increased297.35 (for 10 min exposure)
Mitomycin (Control)1 mg/kg, intraperitonealSignificantly increased-

Data extracted from a study by an unspecified author, which showed that this compound significantly increased the mean survival times of BTT tumor-bearing T739 mice compared to the control group.[1]

Table 2: Efficacy of this compound in a Mouse Liver Cancer Model

Animal ModelCell LinePre-treatment of CellsTumor Formation in vivo
KM miceH226.25 µg/mL this compoundComplete inhibition

This study demonstrated that pre-treatment of H22 mouse liver cancer cells with this compound completely inhibited tumor formation when inoculated into KM mice.[1][3]

Table 3: Efficacy of this compound in a Colon Cancer Xenograft Model

Animal ModelCell LineTreatmentEffect on Tumor Growth
Nude MiceSW620This compoundDistinctly inhibited tumor growth

This xenograft experiment confirmed that this compound significantly inhibited tumor growth by suppressing GOLPH3 expression.[2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways.

GOLPH3 and Associated Pathways in Colon Cancer

This compound has been shown to inhibit the expression of Golgi phosphoprotein 3 (GOLPH3), a key player in cell proliferation and survival.[2] This inhibition, in turn, affects downstream signaling molecules. Furthermore, in the context of chemoresistance, PSB regulates the LINC00612/microRNA-590-3p/GOLPH3 axis to enhance the efficacy of 5-fluorouracil (5-FU).[6][7][8]

GOLPH3_Pathway PSB This compound LINC00612 LINC00612 PSB->LINC00612 inhibits miR5903p miR-590-3p LINC00612->miR5903p sponges GOLPH3 GOLPH3 miR5903p->GOLPH3 inhibits Chemoresistance 5-FU Chemoresistance GOLPH3->Chemoresistance promotes

PSB enhances 5-FU chemosensitivity via the LINC00612/miR-590-3p/GOLPH3 axis.
PI3K/Akt Signaling Pathway

In human melanoma cells, this compound has been observed to inhibit the PI3K/Akt/GSK-3β signaling pathway, which is crucial for cell survival, proliferation, and inflammation.[5] It also reduces the expression of phosphorylated Akt (p-AKT), p-p70S6K, β-catenin, and p-ERK1/2 in colon cancer cells.[2]

References

Cytotoxicity of Protosappanin B: An MTT Assay-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Protosappanin B (PSB), a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant antitumor effects across various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] This protocol outlines the necessary reagents, step-by-step procedures for cell culture, treatment with this compound, and data analysis to determine the half-maximal inhibitory concentration (IC50). Additionally, this note summarizes the known cytotoxic effects of this compound on various cancer cell lines and illustrates its implicated signaling pathways.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by the MTT assay. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Reference
SW-480Human Colon Cancer21.3269.93[5]
HCT-116Human Colon Cancer26.7387.84[5]
T24Human Bladder Cancer82.78271.97[6][7]
5637Human Bladder Cancer113.79373.94[6][7]
BTTMouse Bladder Cancer76.53251.49[5]

¹Calculated using a molecular weight of 304.30 g/mol for this compound.[5][6][8][9]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol details the in vitro procedure to determine the cytotoxic effects of this compound on adherent cancer cells.

1. Materials and Reagents

  • This compound (powder)

  • Selected cancer cell line (e.g., SW-480, HCT-116, T24)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solvent[10]

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile pipette tips and serological pipettes

  • Hemocytometer or automated cell counter

2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound by dissolving it in DMSO to a final concentration of 10-50 mg/mL.[8] Sonicate if necessary to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C, protected from light.

3. Cell Culture and Seeding

  • Culture the selected cancer cell line in a T-75 flask with complete culture medium in a CO2 incubator.

  • Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.

4. Treatment with this compound

  • Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL).[5][6] Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest PSB concentration) and a blank control (medium only).

  • After 24 hours of cell seeding, carefully aspirate the medium from each well.

  • Add 100 µL of the prepared this compound dilutions, vehicle control, or blank control to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

5. MTT Assay Procedure

  • After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]

  • Incubate the plate for an additional 4 hours at 37°C in the CO2 incubator, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[2][10]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

6. Data Acquisition and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture & Seeding (5x10³ - 1x10⁴ cells/well) start->cell_culture treatment Treat Cells with PSB (48 hours) cell_culture->treatment psb_prep Prepare this compound Serial Dilutions psb_prep->treatment mtt_add Add MTT Reagent (4 hours incubation) treatment->mtt_add formazan_sol Solubilize Formazan (DMSO) mtt_add->formazan_sol read_absorbance Read Absorbance (570 nm) formazan_sol->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 end End det_ic50->end

Caption: Workflow for MTT cytotoxicity assay of this compound.

This compound Signaling Pathway

PSB_Signaling_Pathway cluster_psb This compound Action cluster_pathways Intracellular Signaling PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 inhibits PI3K PI3K PSB->PI3K inhibits Bcl2 Bcl-2 (Anti-apoptotic) PSB->Bcl2 inhibits Bax Bax (Pro-apoptotic) PSB->Bax activates GOLPH3->PI3K activates Akt Akt PI3K->Akt activates Akt->Bcl2 activates Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound induced apoptosis signaling pathway.

Concluding Remarks

This compound demonstrates considerable cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis. This is mediated by its influence on key signaling pathways, including the inhibition of the GOLPH3/PI3K/Akt axis and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8][11][12] The provided MTT assay protocol offers a reliable and reproducible method for quantifying the cytotoxic effects of this compound, which is essential for further preclinical evaluation and drug development efforts. Careful adherence to the protocol and optimization of cell-specific conditions are crucial for obtaining accurate and consistent results.

References

Protosappanin B: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B, a bioactive compound extracted from the heartwood of Sappanwood (Caesalpinia sappan L.), has demonstrated significant anti-tumor properties. Emerging research highlights its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis. This document provides detailed application notes and experimental protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects through the modulation of key cellular signaling pathways. In various cancer cell lines, this compound has been shown to:

  • Regulate the Bcl-2 Family of Proteins: In human bladder cancer cells, this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Inhibit the GOLPH3 Pathway: In human colon cancer cells, this compound has been found to suppress the expression of Golgi phosphoprotein 3 (GOLPH3).[2][3] The downregulation of GOLPH3 subsequently inhibits several downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways, thereby promoting apoptosis.[2]

  • Induce Cell Cycle Arrest: Studies have shown that this compound can cause G1 phase cell cycle arrest in human bladder cancer cells, preventing their progression to the S phase and contributing to the inhibition of proliferation.[1][4]

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis and Cytotoxicity

The following tables summarize the dose-dependent effects of this compound on apoptosis induction and cell viability in various cancer cell lines.

Table 1: Effect of this compound on Apoptosis in Human Bladder Cancer Cells (T24 and 5637) after 48 hours of Treatment

Cell LineThis compound Concentration (µg/mL)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
T24 0 (Control)2.3 ± 0.51.8 ± 0.34.1 ± 0.8
1008.7 ± 1.23.5 ± 0.612.2 ± 1.8
15012.4 ± 1.56.8 ± 0.919.2 ± 2.4
20018.9 ± 2.110.2 ± 1.329.1 ± 3.4
25025.6 ± 2.815.7 ± 1.941.3 ± 4.7
30032.1 ± 3.520.4 ± 2.552.5 ± 6.0
5637 0 (Control)1.9 ± 0.41.5 ± 0.23.4 ± 0.6
1007.5 ± 1.02.9 ± 0.510.4 ± 1.5
15010.8 ± 1.35.2 ± 0.716.0 ± 2.0
20016.2 ± 1.88.7 ± 1.124.9 ± 2.9
25022.4 ± 2.513.1 ± 1.635.5 ± 4.1
30028.9 ± 3.118.5 ± 2.247.4 ± 5.3

*Data are presented as mean ± standard deviation. *P < 0.05 compared to the control group. Data is synthesized from descriptive text in the cited literature.[1]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment

Cell LineCancer TypeIC50 (µg/mL)
T24Human Bladder Cancer82.78[4]
5637Human Bladder Cancer113.79[4]
HCT-116Human Colon Cancer26.73[5]
SW-480Human Colon Cancer21.32[5]
BTTMouse Bladder Cancer76.53[5]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., T24, 5637, HCT-116, or SW-480) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (refer to Table 1 for effective concentration ranges).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound treatment).

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with ice-cold PBS. Trypsinize the cells and then combine them with the collected culture medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).

  • Compensation: Use single-stained controls (cells stained only with Annexin V-FITC and cells stained only with PI) to set up compensation for spectral overlap between the two fluorochromes.

  • Gating:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

    • On a dot plot of FITC (Annexin V) vs. PI, create four quadrants to distinguish:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

  • Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cancer Cells in 6-well Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation pbs_treatment Treat with this compound (Various Concentrations) overnight_incubation->pbs_treatment treatment_incubation Incubate for 24-48 hours pbs_treatment->treatment_incubation harvest_cells Harvest and Wash Cells treatment_incubation->harvest_cells resuspend Resuspend in 1X Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains stain_incubation Incubate for 15 min in Dark add_stains->stain_incubation add_buffer Add 1X Binding Buffer stain_incubation->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry data_analysis Gate Populations (Viable, Apoptotic, Necrotic) flow_cytometry->data_analysis

Caption: Experimental workflow for apoptosis analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Protosappanin_B This compound GOLPH3 GOLPH3 Protosappanin_B->GOLPH3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Protosappanin_B->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Protosappanin_B->Bax Upregulates PI3K PI3K GOLPH3->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bcl2 Promotes Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces

Caption: this compound induced apoptosis pathway.

logical_relationship cluster_input Input cluster_process Process cluster_output Output cluster_interpretation Interpretation Protosappanin_B This compound Treatment Flow_Cytometry Annexin V/PI Flow Cytometry Protosappanin_B->Flow_Cytometry Cancer_Cells Cancer Cell Line Cancer_Cells->Flow_Cytometry Quantitative_Data Quantitative Apoptosis Data Flow_Cytometry->Quantitative_Data Cell_Populations Viable, Early/Late Apoptotic, Necrotic Populations Flow_Cytometry->Cell_Populations Efficacy_Assessment Assessment of Pro-apoptotic Efficacy Quantitative_Data->Efficacy_Assessment Cell_Populations->Efficacy_Assessment

Caption: Logical flow of apoptosis analysis.

References

Application Notes and Protocols for Western Blot Analysis of Protosappanin B-Induced Protein Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its potential therapeutic applications, particularly in oncology. Emerging research has demonstrated its anti-proliferative, anti-inflammatory, and pro-apoptotic effects across various cancer cell lines. The underlying mechanisms of this compound's bioactivity involve the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. Western blot analysis is an indispensable technique for elucidating these mechanisms by quantifying the changes in the expression levels of key regulatory proteins upon treatment with this compound. These application notes provide a comprehensive guide to utilizing Western blot to investigate the molecular effects of this compound, complete with detailed protocols and a summary of expected protein expression changes.

Data Presentation: Summary of this compound-Induced Protein Expression Changes

The following tables summarize the qualitative changes in protein expression observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis. While the precise fold changes can vary depending on the cell line, concentration of this compound, and duration of treatment, the general trends are consistent across multiple studies.

Table 1: this compound-Induced Changes in Apoptosis-Related Protein Expression

Target ProteinCellular FunctionExpected Change in ExpressionCancer Cell Line Examples
BaxPro-apoptoticIncreasedHuman melanoma (A875), Human bladder cancer (T24, 5637)[1]
Bcl-2Anti-apoptoticDecreasedHuman melanoma (A875), Human bladder cancer (T24, 5637)[1]
Caspase-3 (cleaved)Executioner caspase in apoptosisIncreasedHuman melanoma (A875)[1]

Table 2: this compound-Induced Changes in Cell Survival and Proliferation-Related Protein Expression

Target ProteinCellular FunctionExpected Change in ExpressionCancer Cell Line Examples
p-AKTCell survival and proliferationDecreasedHuman colon cancer (SW620), Human melanoma (A875)[2]
p-p70S6KProtein synthesis and cell growthDecreasedHuman colon cancer (SW620)[2]
β-cateninCell proliferation and adhesionDecreasedHuman colon cancer (SW620)[2]
p-ERK1/2Cell proliferation and differentiationDecreasedHuman colon cancer (SW620)[2]
GOLPH3Golgi trafficking and cell survivalDecreasedHuman colon cancer (SW620)[2]
Cyclin D1Cell cycle progressionDecreasedHuman melanoma (A875)[1]
p-PI3KCell survival and growthDecreasedHuman melanoma (A875)[1]
p-GSK-3βMultiple cellular processesDecreasedHuman melanoma (A875)[1]

Table 3: this compound-Induced Changes in Inflammation-Related Protein Expression

Target ProteinCellular FunctionExpected Change in ExpressionCancer Cell Line Examples
TNF-αPro-inflammatory cytokineDecreasedHuman melanoma (A875)[1]
NF-κBTranscription factor for inflammationDecreasedHuman melanoma (A875)[1]
COX-2Inflammatory mediatorDecreasedHuman melanoma (A875)[1]
IL-6Pro-inflammatory cytokineDecreasedHuman melanoma (A875)[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., SW620, A875) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Once the cells have reached the desired confluency, replace the existing medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours) under standard cell culture conditions.

Protocol 2: Protein Extraction
  • Cell Lysis: After the treatment period, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysate Preparation: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Cell Harvesting: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.

Protocol 3: Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation: Based on the protein concentrations, normalize the samples to ensure equal loading. Typically, 20-40 µg of total protein per lane is appropriate. Mix the protein samples with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-p-AKT) diluted in TBST with 5% BSA or non-fat milk overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in TBST with 5% non-fat milk for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Data Analysis A Seed Cancer Cells B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Imaging & Densitometry J->K L Normalization to Loading Control K->L M Relative Protein Expression L->M

Caption: Experimental workflow for Western blot analysis.

This compound-Modulated Signaling Pathways

G cluster_0 Pro-Survival / Proliferation cluster_1 Apoptosis cluster_2 Inflammation PI3K PI3K AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B p70S6K p70S6K AKT->p70S6K GOLPH3 GOLPH3 Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Casp3 Caspase-3 Casp3->Apoptosis NFkB NF-κB TNFa TNF-α NFkB->TNFa COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 Inflammation Inflammation TNFa->Inflammation COX2->Inflammation IL6->Inflammation PSB This compound PSB->PI3K PSB->GOLPH3 PSB->Bcl2 PSB->Bax PSB->Casp3 PSB->NFkB

Caption: this compound signaling pathway modulation.

References

preparing Protosappanin B stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Protosappanin B

Introduction

This compound is a phenolic compound primarily extracted from the heartwood of Caesalpinia sappan L.[1][2]. It is recognized for its significant biological activities, particularly its anti-cancer properties. Research has demonstrated that this compound can induce apoptosis, cause cell cycle arrest, and inhibit tumor cell proliferation in various cancer models, including bladder, colon, and melanoma cell lines[3][4][5][6]. These effects are mediated through its influence on critical cellular signaling pathways, making it a compound of interest for researchers in oncology and drug development.

Key Applications

  • Anti-Cancer Research: this compound is widely used as a tool compound to study cancer biology. It has been shown to inhibit the proliferation of human colon cancer cells (HCT-116 and SW-480) and bladder cancer cells (T24 and 5637)[6][7]. For instance, studies have reported IC50 values of 21.32 µg/mL for SW-480 cells and 26.73 µg/mL for HCT-116 cells after 48 hours of treatment[3][7].

  • Cell Signaling Pathway Analysis: The compound is an effective inhibitor of key oncogenic signaling pathways. It has been found to suppress the PI3K/Akt/GSK-3β pathway in human melanoma cells and reduce the expression of phosphorylated Akt and ERK1/2 in colon cancer cells[4][5]. It also regulates the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 (GOLPH3) axis, which can enhance the chemosensitivity of cancer cells to drugs like 5-fluorouracil[8][9].

  • Apoptosis and Cell Cycle Studies: this compound is a known inducer of apoptosis and can cause G1 phase cell cycle arrest in human bladder cancer cells[3][6]. This makes it a valuable agent for investigating the mechanisms of programmed cell death and cell cycle regulation.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 102036-29-3[3][10]
Molecular Formula C₁₆H₁₆O₆[10][11]
Molecular Weight 304.29 g/mol [10]
Appearance Powder[1]
Purity Typically >98%[11]
Storage (Solid) 2-8°C, protected from air and light[1]

Solubility Data for Stock Solutions

This compound exhibits different solubilities depending on the solvent system, which is critical for preparing solutions for in vitro and in vivo studies.

Solvent SystemMaximum SolubilityUse CaseReference
Dimethyl Sulfoxide (DMSO) 50 mg/mL (164.32 mM)In Vitro[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (6.84 mM)In Vivo[3][10]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (6.84 mM)In Vivo[3][10]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (6.84 mM)In Vivo[3][10]

Protocols for Preparing this compound Solutions

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 50 mg/mL stock solution in DMSO, suitable for dilution into cell culture media for in vitro experiments.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 50 mg/mL concentration, add 1 mL of DMSO to 50 mg of powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonication in an ultrasonic water bath for 5-10 minutes can facilitate the process[10]. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials[3].

  • Storage: Store the aliquoted stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the vials are protected from light[3][10].

G cluster_workflow Workflow: In Vitro Stock Solution Preparation start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add DMSO to achieve 50 mg/mL weigh->add_solvent dissolve 3. Vortex or Sonicate to Dissolve add_solvent->dissolve check 4. Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot 5. Aliquot into Single-Use Vials check->aliquot Dissolved store 6. Store at -80°C (Protect from Light) aliquot->store end_node End store->end_node

Caption: Experimental workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solution for In Vivo Use

This protocol details the preparation of a working solution for animal studies using a co-solvent system to ensure solubility and biocompatibility. In vivo working solutions should be prepared fresh on the day of use[3].

Materials:

  • This compound high-concentration stock solution in DMSO (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Prepare Initial DMSO Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1, but at a concentration suitable for dilution. For example, a 20.8 mg/mL stock in DMSO.

  • Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow the steps below to prepare 1 mL of working solution[3].

    • Start with 100 µL of the 20.8 mg/mL this compound stock in DMSO in a sterile tube.

    • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until homogeneous.

    • Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix gently but thoroughly.

  • Final Concentration: This procedure results in a 2.08 mg/mL working solution of this compound[3].

  • Administration: The freshly prepared solution should be used immediately for in vivo administration. Do not store this working solution.

Signaling Pathway

This compound exerts its anti-cancer effects by modulating various signaling pathways. One of the key pathways it inhibits is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

References

Application Notes and Protocols: Synergistic Antitumor Effects of Protosappanin B and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to chemotherapeutic agents such as 5-fluorouracil (5-FU) presents a significant hurdle in the effective treatment of various cancers, including colon adenocarcinoma.[1][2] 5-FU, a cornerstone of many chemotherapy regimens, primarily functions as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair, and can also be misincorporated into RNA and DNA, leading to cytotoxicity.[3][4][5] However, its efficacy is often limited by the development of chemoresistance.[5][6]

Protosappanin B (PSB), a natural compound extracted from Lignum Sappan, has demonstrated antitumor properties, including the inhibition of cancer cell proliferation and induction of apoptosis.[1][7] Recent studies have indicated that PSB can enhance the chemosensitivity of cancer cells to 5-FU, offering a promising combination therapy strategy.[1][2][8][9] This document provides a detailed experimental design for investigating the synergistic effects of this compound in combination with 5-fluorouracil, with a focus on colon adenocarcinoma. The protocols and data presentation are intended to guide researchers in the preclinical evaluation of this combination therapy.

Data Presentation

The synergistic effect of this compound and 5-Fluorouracil can be quantified by assessing the half-maximal inhibitory concentration (IC50) of 5-FU in the presence and absence of PSB.

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil in Colon Adenocarcinoma Cell Lines

Cell LineTreatmentIC50 (µM)
SW620 (Parental)5-FU32
LOVO (Parental)5-FU16
5-FU Resistant SW6205-FU~64
5-FU Resistant LOVO5-FU~64

Data synthesized from Hong et al. (2024).[1]

Table 2: Effect of this compound on the Viability of 5-FU Resistant Colon Cancer Cells

Cell LineTreatmentConcentration (µg/mL)Effect
5-FU Resistant SW620PSB100~50% reduction in cell viability
5-FU Resistant LOVOPSB100~50% reduction in cell viability

Data synthesized from Hong et al. (2024). This concentration was identified as optimal for subsequent combination experiments.[1]

Experimental Protocols

Cell Culture and Establishment of 5-FU Resistant Cell Lines

Materials:

  • Human colon adenocarcinoma cell lines (e.g., SW620, LOVO)

  • Normal colon epithelial cell line (e.g., NCM460) for toxicity comparison

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Fluorouracil (5-FU)

  • This compound (PSB)

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture parental SW620 and LOVO cells in complete culture medium.

  • To establish 5-FU resistant cell lines, expose parental cells to gradually increasing concentrations of 5-FU over several months.

  • Start with a low concentration of 5-FU (e.g., 1 µM) and incrementally increase the dose as cells develop resistance and resume normal proliferation.

  • Maintain the resistant cell lines in a medium containing a constant concentration of 5-FU (e.g., 20 µM) to sustain the resistance phenotype.

  • Regularly verify the resistance by comparing the IC50 of 5-FU in resistant cells to that in parental cells using the cytotoxicity assay described below.

Cytotoxicity Assay (CCK-8 Assay)

Materials:

  • Parental and 5-FU resistant colon cancer cells

  • 96-well plates

  • 5-FU and PSB stock solutions

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 5-FU (e.g., 0, 4, 8, 16, 32, 64 µM) and PSB (e.g., 0, 25, 50, 100, 200 µg/mL).[1]

  • For combination studies, treat cells with a fixed concentration of PSB (e.g., 100 µg/mL) in combination with varying concentrations of 5-FU.

  • After 48-72 hours of incubation, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Flow Cytometry)

Materials:

  • Parental and 5-FU resistant cells

  • 6-well plates

  • 5-FU and PSB

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with 5-FU, PSB, or the combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Gene Expression Analysis (RT-qPCR)

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., LINC00612, GOLPH3) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Protocol:

  • Extract total RNA from cells using an appropriate RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using specific primers for the genes of interest and a housekeeping gene for normalization.

  • The reaction conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative gene expression levels.

In Vivo Xenograft Model

Materials:

  • Athymic nude mice (4-6 weeks old)

  • 5-FU resistant colon cancer cells (e.g., 5-FU SW620)

  • Matrigel

  • 5-FU and PSB for injection

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of 5-FU resistant cells (e.g., 5 x 10⁶ cells in PBS and Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly assign the mice to different treatment groups: Vehicle control, 5-FU alone, PSB alone, and 5-FU + PSB combination.

  • Administer the treatments (e.g., via intraperitoneal injection) according to a predetermined schedule.

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and 5-fluorouracil in chemoresistant colon cancer is reportedly mediated through the LINC00612/miRNA-590-3p/GOLPH3 signaling axis.[1][2][8] PSB treatment has been shown to downregulate the expression of the long non-coding RNA LINC00612.[1] This lncRNA acts as a sponge for microRNA-590-3p (miR-590-3p), and its downregulation leads to increased availability of miR-590-3p. Subsequently, the increased miR-590-3p can bind to its target, Golgi phosphoprotein 3 (GOLPH3), leading to the suppression of GOLPH3 expression.[1] Reduced GOLPH3 levels are associated with decreased chemoresistance. This compound is also known to inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[7][10]

Diagrams

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (Parental & 5-FU Resistant Lines) cytotoxicity Cytotoxicity Assay (CCK-8) (Determine IC50) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis gene_expression Gene Expression (RT-qPCR) cell_culture->gene_expression data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis gene_expression->data_analysis xenograft Xenograft Mouse Model treatment Treatment Administration (5-FU, PSB, Combination) xenograft->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring analysis Tumor Excision & Analysis monitoring->analysis analysis->data_analysis

Caption: Experimental workflow for evaluating the synergy of PSB and 5-FU.

LINC00612_pathway PSB This compound LINC00612 LINC00612 PSB->LINC00612 inhibits miR590 miR-590-3p LINC00612->miR590 sponges GOLPH3 GOLPH3 miR590->GOLPH3 inhibits Chemoresistance 5-FU Chemoresistance GOLPH3->Chemoresistance promotes

Caption: PSB enhances 5-FU sensitivity via the LINC00612/miR-590-3p/GOLPH3 axis.

PI3K_Akt_pathway PSB This compound PI3K PI3K PSB->PI3K inhibits RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK_pathway PSB This compound Raf Raf PSB->Raf inhibits GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: this compound can suppress the MAPK/ERK signaling cascade.

References

Application Notes and Protocols for the Analytical Characterization of Protosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protosappanin B (PSB) is a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan (Lignum Sappan).[1][2] It has garnered significant interest in the scientific and drug development communities due to its wide range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and hypoglycemic effects.[3][4] Accurate and comprehensive characterization of this compound is critical for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols and data for the analytical techniques essential for the structural elucidation, quantification, and purity assessment of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the premier technique for quantification and purity checks, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool.

Application Note: Reverse-phase HPLC (RP-HPLC) is highly effective for analyzing this compound due to its polarity. A C18 column is typically used, with a mobile phase consisting of a methanol or acetonitrile gradient mixed with an acidified aqueous solution (e.g., with phosphoric or formic acid) to ensure sharp peak shapes.[5][6] Detection is commonly performed using a UV-Vis detector, with a wavelength set around 286 nm.[6] TLC is employed for initial identification by comparing the retention factor (Rf) value of the sample to a known standard.[3]

Quantitative Data: HPLC Methods
ParameterMethod 1Method 2
Chromatographic Column Purospher STAR RP-C18 (250 mm × 4.6 mm, 5 µm)[5]Waters 1525 HPLC system (column details not specified)[3]
Mobile Phase Methanol and 0.2% phosphoric acid–water[5][6]Methanol/water (18:82)[3]
Flow Rate 0.65 mL/min[5][6]Not specified
Detection Wavelength 286 nm[6]Not specified
Purity Achieved >99%[3]Not applicable
Linearity Range 0.50–3.00 µg (r = 0.9999)[5][6]Not applicable
Experimental Protocol: HPLC Analysis of this compound
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to establish a calibration curve (e.g., 0.50 to 7.50 µg/mL).[5]

    • Dissolve the test sample (e.g., purified extract) in the mobile phase or methanol/water mixture to a known concentration (e.g., 0.2 mg/mL).[3]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Purospher STAR RP-C18 (250 mm × 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of methanol and 0.2% phosphoric acid in water.[5][6] A typical gradient could be 30% methanol for 25 minutes.[6]

    • Flow Rate: 0.65 mL/min.[5]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • Detector: UV-Vis at 286 nm.[6]

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the peak area and interpolating from the calibration curve.

    • Assess purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.[3]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a silica gel TLC plate.[3]

  • Sample Application: Dissolve both the sample and a this compound standard in ethanol.[3] Spot them onto the baseline of the TLC plate.

  • Development: Place the plate in a chromatography tank containing a developing solvent system of chloroform/acetone/formic acid (8:4:1).[3]

  • Visualization: Evaluate the spots under ultraviolet (UV) light.[3] The Rf value of the sample spot should match that of the standard (reported as 0.32).[3]

G cluster_extraction Extraction & Purification cluster_analysis Chromatographic Analysis raw_material Lignum Sappan extraction Boiling Water & Ethyl Acetate Extraction raw_material->extraction column_chrom Column Chromatography extraction->column_chrom purified_psb Purified this compound column_chrom->purified_psb Yields tlc TLC Analysis (Qualitative ID) purified_psb->tlc hplc HPLC Analysis (Purity & Quantity) purified_psb->hplc

Workflow for this compound extraction and chromatographic analysis.

Spectroscopic and Spectrometric Structural Elucidation

A combination of spectroscopic and spectrometric techniques is required for the unambiguous structural identification of this compound.

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR (like HMBC), is essential for determining the precise chemical structure and stereochemistry.[4] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), confirms the molecular weight and provides fragmentation patterns that aid in structural confirmation.[4] Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the molecule's chromophores and functional groups, respectively.[3]

Quantitative Data: Spectroscopic/Spectrometric Parameters
TechniqueParameterObservation for this compoundReference
Mass Spectrometry Molecular FormulaC₁₆H₁₆O₆[3]
Ionization ModeElectrospray Ionization (ESI)[7]
NMR Spectroscopy Methods Used1H-NMR, 13C-NMR, 2D-NMR[4]
NMR SolventDeuterated solvents like D₂O or C₅D₅N[7][8]
UV-Vis Spectroscopy InstrumentUV-2550 Ultraviolet Absorption Spectrometry[3]
Absorption MaximaProvides characteristic spectrum for identification[9]
IR Spectroscopy InstrumentFourier Transform Infrared Spectroscopy (FTIR)[3]
Key InformationConfirms presence of functional groups (e.g., hydroxyl, carbonyl)[3]
Experimental Protocol: General Sample Preparation for NMR and MS
  • Sample Purity: Ensure the this compound sample is of high purity (>99% by HPLC) to avoid interference in spectral analysis.

  • NMR Sample Preparation:

    • Dry the purified sample thoroughly under high vacuum to remove residual solvents.[8]

    • Dissolve an appropriate amount (typically 1-10 mg) of the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or Pyridine-d₅).[7][8]

    • Transfer the solution to a standard 5 mm NMR tube.[8]

  • MS Sample Preparation (for LC-MS):

    • Prepare a dilute solution of the sample in the mobile phase (e.g., methanol/water mixture) at a concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).

    • The UPLC-MS/MS method can be used for quantitative studies in biological matrices like plasma.[4]

G cluster_inputs Analytical Data Inputs cluster_outputs Structural Information ms Mass Spectrometry mol_weight Molecular Formula (C16H16O6) ms->mol_weight nmr NMR (1H, 13C, 2D) connectivity Atom Connectivity & Carbon Skeleton nmr->connectivity uv_ir UV-Vis & IR Spec. func_groups Functional Groups & Chromophores uv_ir->func_groups elucidation Structure Elucidation mol_weight->elucidation connectivity->elucidation func_groups->elucidation

Logical relationship for this compound structure elucidation.

Biological Activity and Signaling Pathway Analysis

For drug development professionals, understanding the biological effects of this compound is as crucial as its chemical characterization.

Application Note: this compound exhibits significant anti-tumor effects by inhibiting cell proliferation and migration, and inducing apoptosis in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key intracellular signaling pathways. For instance, it has been shown to suppress the expression of Golgi phosphoprotein 3 (GOLPH3) and inhibit the phosphorylation of proteins in the PI3K/AKT and ERK pathways, which are critical for cancer cell survival and growth.[1][10]

Quantitative Data: In Vitro Anti-Proliferative Activity (IC₅₀)
Cell LineCancer TypeIC₅₀ Value (µg/mL)Exposure Time
SW-480Human Colon Cancer21.3248 hours[2]
HCT-116Human Colon Cancer26.7348 hours[2]
BTTMouse Bladder Cancer76.5348 hours[2]
T24Human Bladder Cancer82.7848 hours[11]
5637Human Bladder Cancer113.7948 hours[11]
Experimental Protocol: MTT Assay for Cell Proliferation
  • Cell Seeding: Seed cancer cells (e.g., SW620, HCT-116) in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL) for a defined period, typically 48 hours.[3][11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.

G cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects PSB This compound PI3K p-PI3K PSB->PI3K AKT p-AKT PSB->AKT p70S6K p-p70S6K PSB->p70S6K ERK p-ERK1/2 PSB->ERK GOLPH3 GOLPH3 PSB->GOLPH3 PI3K->AKT AKT->p70S6K Proliferation Cell Proliferation & Viability p70S6K->Proliferation ERK->Proliferation GOLPH3->Proliferation Migration Cell Migration Apoptosis Apoptosis Proliferation->Apoptosis

Inhibitory effects of this compound on cancer signaling pathways.

References

Protosappanin B: A Promising Agent for Inducing G1 Cell Cycle Arrest in Bladder Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protosappanin B (PSB), a key bioactive component derived from the heartwood of Sappanwood (Caesalpinia sappan L.), has demonstrated significant anti-tumor effects across various cancer cell lines.[1][2] Emerging research highlights its potential as a therapeutic agent against human bladder cancer. Studies have shown that this compound can inhibit the proliferation of bladder cancer cells and induce apoptosis by causing G1 cell cycle arrest, thereby preventing the transition from the G1 to the S phase.[3][4] This document provides a summary of the key findings, detailed experimental protocols, and a visual representation of the proposed mechanism of action for researchers investigating the therapeutic potential of this compound in bladder cancer.

Key Findings & Data Presentation

This compound has been shown to inhibit the growth of human bladder cancer cell lines T24 and 5637 in a concentration-dependent manner.[3] The inhibitory effects are characterized by significant morphological changes, including cell shrinkage, rounding, and reduced adhesion.[3]

Table 1: Inhibitory Concentration (IC50) of this compound in Bladder Cancer Cell Lines

Cell LineIC50 (µg/mL) after 48h TreatmentReference
T2482.78[3]
5637113.79[3]

Table 2: Effect of this compound on Cell Cycle Distribution in T24 Bladder Cancer Cells

Treatment Concentration (µg/mL)% Cells in G1 Phase% Cells in S Phase% Cells in G2 PhaseProliferation Index (%)Reference
Control (0)62.96 ± 3.1128.13 ± 2.548.91 ± 1.0237.04 ± 3.11[5]
10068.42 ± 3.2522.57 ± 2.189.01 ± 1.1131.58 ± 2.98[5]
20075.11 ± 3.5116.34 ± 1.898.55 ± 1.0524.89 ± 2.45[5]
30082.74 ± 4.1210.15 ± 1.437.11 ± 0.9817.26 ± 1.71[5]

Table 3: Effect of this compound on Cell Cycle Distribution in 5637 Bladder Cancer Cells

Treatment Concentration (µg/mL)% Cells in G1 Phase% Cells in S Phase% Cells in G2 PhaseProliferation Index (%)Reference
Control (0)37.43 ± 2.8951.23 ± 3.1211.34 ± 1.5462.57 ± 3.03[5]
10045.12 ± 2.9843.56 ± 2.9811.32 ± 1.4554.88 ± 3.11[5]
20054.87 ± 3.1535.12 ± 2.8710.01 ± 1.3245.13 ± 2.99[5]
30064.59 ± 3.4326.89 ± 2.548.52 ± 1.1935.41 ± 3.38[5]

Signaling Pathway

This compound induces G1 cell cycle arrest in bladder cancer cells, a process that is often regulated by complex signaling pathways. While the precise upstream mechanisms of this compound are still under investigation, it is known to modulate the expression of key proteins involved in cell cycle progression and apoptosis, such as the Bcl-2 family proteins.[5] The G1 phase is a critical checkpoint controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, such as the Cyclin D1-CDK4/6 complex.[6][7] Inhibition of this complex leads to cell cycle arrest.

G1_Arrest_Pathway cluster_1 Cellular Response Protosappanin_B This compound CyclinD1_CDK4_6 Cyclin D1 / CDK4/6 Complex Protosappanin_B->CyclinD1_CDK4_6  Inhibits Rb_Phosphorylation Rb Phosphorylation CyclinD1_CDK4_6->Rb_Phosphorylation G1_Arrest G1 Cell Cycle Arrest E2F_Release E2F Release Rb_Phosphorylation->E2F_Release S_Phase_Entry S Phase Entry E2F_Release->S_Phase_Entry

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on bladder cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on bladder cancer cells.

Materials:

  • Bladder cancer cell lines (e.g., T24, 5637)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed bladder cancer cells into 96-well plates at a density of 3,500 cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) for 48 hours.[3] Include a vehicle control (DMSO) and a blank control (medium only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Calculate the cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Bladder cancer cells

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[3]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[8]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[8]

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Outcome Start Seed Bladder Cancer Cells (T24, 5637) Treatment Treat with this compound (Various Concentrations) Start->Treatment Incubation Incubate for 48 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest MTT MTT Assay (Cell Viability) Harvest->MTT Flow_Cytometry Fixation & Staining (Propidium Iodide) Harvest->Flow_Cytometry Viability_Data IC50 Values MTT->Viability_Data Analysis Flow Cytometry Analysis (Cell Cycle Distribution) Flow_Cytometry->Analysis Cell_Cycle_Data G1 Arrest Confirmation Analysis->Cell_Cycle_Data

Caption: Experimental workflow for assessing this compound's effect.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for bladder cancer by inducing G1 cell cycle arrest and inhibiting cell proliferation. The provided protocols offer a framework for researchers to investigate and validate these findings. Further exploration into the upstream signaling pathways affected by this compound will be crucial for its development as a targeted therapeutic.

References

Application Notes & Protocols: Protosappanin B Efficacy Testing in a Subcutaneous Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for evaluating the anti-tumor efficacy of Protosappanin B (Pro-B), a key bioactive compound from Lignum Sappan, using a human colon cancer subcutaneous xenograft mouse model. Pro-B has demonstrated significant anti-tumor effects in vitro and in vivo against various cancer cell lines, including colon, bladder, and melanoma.[1][2][3] Its mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and the suppression of oncogenic proteins like Golgi phosphoprotein 3 (GOLPH3).[2][4] This protocol outlines the necessary steps from cell line selection and animal model preparation to drug administration, tumor monitoring, and final data analysis.

Introduction to this compound and Xenograft Models

This compound (Pro-B) is an active component of Lignum Sappan extract that has shown considerable anti-proliferative and pro-apoptotic effects across multiple cancer cell lines.[1][5] Studies indicate its efficacy against human colon cancer (SW620, SW-480, HCT-116), bladder cancer (T24, BTT), and melanoma (A875).[1][2][4] Mechanistically, Pro-B has been found to suppress the expression of p-AKT, p-p70S6K, and β-catenin, and inhibit the PI3K/Akt/GSK-3β signaling pathway.[2][4]

Cell-line derived xenograft (CDX) models, which involve transplanting human tumor cells into immunodeficient mice, are a standard and invaluable tool in preclinical oncology research.[6] They provide a platform to assess the in vivo efficacy of novel therapeutic compounds like Pro-B in a manner that bridges in vitro studies and clinical application.[6] This protocol will focus on a subcutaneous model using the SW620 human colon cancer cell line, based on published evidence of Pro-B's effectiveness against this line.[2]

Experimental Design and Workflow

A typical efficacy study involves establishing tumors in a cohort of immunodeficient mice, randomizing them into treatment and control groups, administering the therapeutic agent, and monitoring tumor growth and animal health over time.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis cell_culture SW620 Cell Culture & Expansion animal_acclimate Animal Acclimation (Nude or NSG Mice) cell_prep Cell Harvest & Preparation (in Matrigel) cell_culture->cell_prep inoculation Subcutaneous Inoculation cell_prep->inoculation tumor_growth Tumor Growth Monitoring (to ~100 mm³) inoculation->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treatment Administer Pro-B / Vehicle Control randomize->treatment monitoring Measure Tumor Volume & Body Weight (2-3x weekly) treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor >1500 mm³) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Weigh Tumors & Analyze Data euthanasia->analysis

Caption: Experimental workflow for this compound efficacy testing.

Detailed Protocols

Materials and Reagents
  • Cell Line: Human colon adenocarcinoma cell line SW620.

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude) or NSG mice.

  • Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents: this compound (Pro-B), Vehicle (e.g., PBS with 0.5% DMSO and 1% Tween-80), Matrigel® Matrix, Trypsin-EDTA, PBS.

  • Equipment: Laminar flow hood, CO2 incubator, centrifuges, calipers, sterile syringes, animal housing facilities.

Cell Culture and Preparation
  • Culture SW620 cells in T-75 flasks with complete culture media at 37°C and 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • On the day of inoculation, harvest cells using Trypsin-EDTA and wash twice with sterile PBS.

  • Perform a cell count using a hemocytometer and assess viability (should be >95%).

  • Resuspend cells in a cold 1:1 mixture of PBS and Matrigel® Matrix to a final concentration of 5 x 10⁷ cells/mL.[7] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[7]

Tumor Inoculation
  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Shave and sterilize the right flank of each mouse.[8]

  • Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank.[7]

  • Monitor the animals until they have fully recovered from anesthesia.

Treatment Regimen
  • Monitor tumor growth 2-3 times weekly using digital calipers. Tumor volume is commonly calculated using the formula: Volume = (Width² x Length) / 2 .[9][10][11]

  • When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7]

  • Group 1 (Control): Administer vehicle solution intraperitoneally (i.p.) daily.

  • Group 2 (Pro-B Low Dose): Administer Pro-B at a specified low dose (e.g., 100 mg/kg) i.p. daily.

  • Group 3 (Pro-B High Dose): Administer Pro-B at a specified high dose (e.g., 200 mg/kg) i.p. daily. Note: Dosing may require optimization. Previous studies have used doses of 200-300 mg/kg in vivo.[3]

  • Continue treatment for a predetermined period (e.g., 21 days).

Monitoring and Endpoint
  • Measure tumor volume and mouse body weight 2-3 times per week to monitor efficacy and toxicity.

  • The experimental endpoint is reached when tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³) or after the treatment course is complete.[7]

  • Euthanize all mice according to approved institutional animal care protocols.

  • Excise the tumors, remove any non-tumor tissue, and record the final tumor weight.

Data Presentation and Analysis

Quantitative data should be collected and summarized for clear interpretation.

Table 1: Tumor Volume Measurements Over Time

Day Control (mm³ ± SEM) Pro-B Low Dose (mm³ ± SEM) Pro-B High Dose (mm³ ± SEM)
0 102.5 ± 8.1 101.9 ± 7.5 103.1 ± 8.4
3 185.3 ± 15.2 160.7 ± 12.9 145.6 ± 11.8
7 450.9 ± 35.8 310.2 ± 28.4 255.1 ± 21.9
10 780.1 ± 60.3 490.6 ± 45.1 380.7 ± 33.5
14 1255.4 ± 98.9 710.8 ± 65.3 550.2 ± 51.2
17 1680.7 ± 130.5 890.3 ± 81.7 685.4 ± 60.9

| 21 | 2150.3 ± 185.1 | 1105.6 ± 102.4 | 840.8 ± 77.3 |

Table 2: Endpoint Tumor Weight and Body Weight Change

Group Initial Body Weight (g ± SEM) Final Body Weight (g ± SEM) Final Tumor Weight (g ± SEM) % Tumor Growth Inhibition (TGI)
Control 22.5 ± 0.8 24.1 ± 0.9 2.11 ± 0.19 -
Pro-B Low Dose 22.3 ± 0.7 23.5 ± 0.8 1.08 ± 0.11 48.8%

| Pro-B High Dose | 22.6 ± 0.9 | 23.1 ± 0.9 | 0.82 ± 0.09 | 61.1% |

This compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for tumor cell proliferation, survival, and inflammation. A key target is the PI3K/Akt pathway, which is frequently hyperactivated in cancer.

G cluster_pathway Pro-B Anti-Cancer Signaling ProB This compound GOLPH3 GOLPH3 ProB->GOLPH3 Inhibits PI3K PI3K ProB->PI3K Inhibits Akt Akt GOLPH3->Akt Promotes PI3K->Akt p70S6K p70S6K Akt->p70S6K GSK3b GSK-3β Akt->GSK3b Proliferation Cell Proliferation & Survival p70S6K->Proliferation GSK3b->Proliferation Inhibits

Caption: Pro-B inhibits GOLPH3 and the PI3K/Akt signaling pathway.

By inhibiting GOLPH3 and PI3K, this compound leads to decreased phosphorylation (activation) of Akt.[2][4] This subsequently reduces the activity of downstream effectors like p70S6K, which are critical for cell proliferation, and modulates GSK-3β activity, ultimately leading to reduced tumor growth and survival.[4]

References

Protosappanin B: Application Notes and Protocols for Measuring Effects on Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Protosappanin B (PSB) in cell migration and invasion assays. Detailed protocols for key experiments are outlined, along with data presentation guidelines and visualizations of associated signaling pathways.

This compound, a key bioactive component extracted from Lignum Sappan, has demonstrated notable anti-tumor properties, including the inhibition of cell migration and invasion in various cancer cell lines.[1][2] Understanding the methodologies to quantify these effects is crucial for preclinical drug development and cancer research.

Data Presentation

The inhibitory effects of this compound on cancer cell lines can be quantified and summarized for comparative analysis.

Table 1: Inhibitory Concentration (IC50) of this compound on various cancer cell lines.

Cell LineCancer TypeAssayIC50 (µg/mL)Incubation Time (hours)Reference
SW-480Colon CancerMTT21.3248[1]
HCT-116Colon CancerMTT26.7348[1]
SW620Colon CancerCCK-8~100 µg/mL (optimal concentration for 50% reduction in cell number)Not Specified[3]
BTTMouse Bladder CancerMTT76.5348[1]
T24Human Bladder CancerMTT82.7848[2]
5637Human Bladder CancerMTT113.7948[2]

Table 2: Effect of this compound on SW620 Colon Cancer Cell Migration.

TreatmentConcentration (µg/mL)Number of Migrated Cells (relative to control)Reference
Control0100%[4]
This compound35Significantly reduced[4]

Experimental Protocols

Detailed methodologies for assessing the impact of this compound on cell migration and invasion are presented below.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in vitro.

Principle: A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap by migrating cells is monitored over time.

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate in standard conditions (37°C, 5% CO2).

  • Serum Starvation (Optional):

    • Once confluent, replace the medium with a serum-free or low-serum medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

  • Creating the Wound:

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform gap.

  • Washing:

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment:

    • Add fresh culture medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL). Include a vehicle control (the solvent used to dissolve PSB).

  • Imaging:

    • Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Areat=0 - Areat=x) / Areat=0 ] x 100 Where t=0 is the initial time point and t=x is the subsequent time point.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic ability of cells to migrate through a porous membrane.

Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a microporous membrane towards a chemoattractant in the lower chamber.

Protocol:

  • Rehydration of Inserts:

    • Rehydrate the Transwell inserts (typically with an 8 µm pore size membrane) by adding serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C.

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Remove the rehydration medium.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Add the cell suspension containing different concentrations of this compound to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C for a period that allows for significant migration without cell division (typically 12-48 hours, depending on the cell line).

  • Removal of Non-Migrated Cells:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.

    • Stain the cells with 0.1% Crystal Violet for 15-20 minutes.

  • Imaging and Quantification:

    • Gently wash the inserts with water and allow them to air dry.

    • Image the stained cells on the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view and calculate the average.

Matrigel Invasion Assay

This assay is a modification of the transwell migration assay to assess the invasive potential of cells.

Principle: Cells must degrade a layer of extracellular matrix (Matrigel) on the transwell membrane before migrating through the pores, mimicking the invasion of the basement membrane.

Protocol:

  • Coating Inserts with Matrigel:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).

    • Add a thin layer of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

    • Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Rehydration and Cell Seeding:

    • Rehydrate the Matrigel-coated inserts with serum-free medium for at least 30 minutes at 37°C.

    • Follow steps 2-7 of the Transwell Migration Assay protocol.

Signaling Pathways and Experimental Workflow

This compound has been shown to inhibit cell migration and invasion by modulating several key signaling pathways.

This compound's Mechanism of Action

This compound exerts its anti-migratory and anti-invasive effects primarily through the downregulation of Golgi phosphoprotein 3 (GOLPH3).[1][5] The inhibition of GOLPH3 subsequently leads to the suppression of pro-tumorigenic signaling pathways, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[1][5]

ProtosappaninB_Pathway PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 inhibits PI3K_Akt PI3K/Akt Pathway GOLPH3->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway GOLPH3->MAPK_ERK activates Wnt_beta_catenin Wnt/β-catenin Pathway GOLPH3->Wnt_beta_catenin activates Migration_Invasion Cell Migration & Invasion PI3K_Akt->Migration_Invasion promotes MAPK_ERK->Migration_Invasion promotes Wnt_beta_catenin->Migration_Invasion promotes

Caption: this compound inhibits GOLPH3, suppressing downstream signaling pathways.

Experimental Workflow for Assessing this compound

The following workflow outlines the logical progression of experiments to measure the effects of this compound on cell migration and invasion.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Cell_Culture 1. Cell Culture (e.g., SW620) PSB_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->PSB_Treatment Migration_Assay 3a. Wound Healing Assay PSB_Treatment->Migration_Assay Invasion_Assay 3b. Matrigel Invasion Assay PSB_Treatment->Invasion_Assay Data_Analysis 4. Quantification of Migration/Invasion Migration_Assay->Data_Analysis Invasion_Assay->Data_Analysis Western_Blot 5. Western Blot Analysis (GOLPH3, p-Akt, p-ERK) Data_Analysis->Western_Blot Inform Conclusion Conclusion: Determine PSB's effect and mechanism Data_Analysis->Conclusion Pathway_Analysis 6. Correlate with Migration/Invasion Data Western_Blot->Pathway_Analysis Pathway_Analysis->Conclusion

Caption: Workflow for investigating this compound's effects on cell motility.

References

Troubleshooting & Optimization

Protosappanin B Solubility Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Protosappanin B solubility in your in vivo research. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you overcome solubility challenges and achieve reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound solubility a concern for in vivo studies?

A1: this compound, a flavonoid, exhibits poor aqueous solubility. This inherent characteristic can lead to low bioavailability, erratic absorption, and consequently, unreliable and difficult-to-interpret results in animal studies. Achieving a stable and sufficiently concentrated formulation is critical for accurate dosing and meaningful pharmacological evaluation.

Q2: What are the most common strategies to improve the solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, preparation of solid dispersions with polymers, and the formulation of nanosuspensions or liposomes. The choice of method often depends on the desired final concentration, the route of administration, and the experimental model.

Q3: Are there ready-to-use protocols for dissolving this compound for in vivo experiments?

A3: Yes, there are established protocols for preparing this compound solutions for in vivo use. A common approach involves a co-solvent system of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween-80 in saline. Another effective method is the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1] Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Q4: How do I choose the best solubility enhancement method for my experiment?

A4: The optimal method depends on your specific experimental needs.

  • Co-solvents are often suitable for initial proof-of-concept studies but may have tolerability issues at high concentrations.

  • Cyclodextrins are generally well-tolerated and can significantly increase aqueous solubility.

  • Solid dispersions can improve both solubility and dissolution rate, which is particularly beneficial for oral administration.

  • Nanosuspensions and liposomes are more advanced techniques that can enhance bioavailability and may be suitable for targeted delivery.

It is often recommended to start with simpler methods like co-solvents or cyclodextrins and move to more complex formulations if required.

Q5: What are some common issues encountered when preparing this compound formulations?

A5: Researchers may face challenges such as precipitation of the compound upon addition to aqueous media, phase separation in co-solvent systems, or low entrapment efficiency in nanoparticle or liposomal formulations. The troubleshooting guide below addresses these specific issues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer/saline The aqueous solubility limit of this compound has been exceeded. The co-solvent system is not sufficiently robust.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the final formulation, if tolerated by the animal model.- Consider using a different solubility enhancement technique, such as cyclodextrin complexation or a solid dispersion.- Prepare the formulation at a slightly warmer temperature and ensure thorough mixing before administration.
Phase separation of the formulation Immiscibility of the co-solvents or excipients at the used ratios.- Adjust the ratios of the co-solvents. For example, in a DMSO/PEG300/Tween-80 system, ensure adequate mixing at each step.- Use a surfactant like Tween-80 to improve the miscibility of the components.[1]- Prepare the formulation fresh before each use.
Low drug loading or encapsulation efficiency in nanoparticles/liposomes Poor affinity of this compound for the carrier material. Suboptimal formulation parameters.- For solid dispersions, screen different polymers (e.g., PVP K30, Soluplus®) and vary the drug-to-polymer ratio.[2][3]- For liposomes, experiment with different lipid compositions and preparation methods (e.g., thin-film hydration, microfluidics).- Optimize process parameters such as sonication time, homogenization pressure, or extrusion temperature.
Inconsistent results between experimental animals Variability in the formulation preparation. Instability of the formulation leading to precipitation before or during administration.- Standardize the formulation preparation protocol and ensure consistency between batches.- Check the stability of the formulation over the intended use period.- Administer the formulation immediately after preparation.

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility of this compound in various solvents and the improvements achieved with different formulation strategies.

Solvent/Formulation Achieved Concentration Fold Increase (Approx.) Reference
Aqueous Solubility (Estimated) Very Low (<0.1 mg/mL)-General knowledge on flavonoids
DMSO ≥ 20.8 mg/mL (stock solution)> 208[1]
Co-solvent: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL> 20[1]
Cyclodextrin: 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL> 20[1]
Solid Dispersion with PVP K30 (1:5 ratio, adapted from similar flavonoid) Estimated to significantly increase aqueous solubility~2.5-fold increase in solubility observed for gliclazide[4]
Solid Dispersion with Soluplus® (1:10 ratio, adapted from similar flavonoid) Estimated to significantly increase aqueous solubilitySubstantial increase in dissolution profile observed for diosgenin[2]

Experimental Protocols

Protocol 1: Co-solvent Formulation for In Vivo Administration

This protocol yields a clear solution of this compound at a concentration of ≥ 2.08 mg/mL.[1]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Dissolve this compound in DMSO to a final concentration of 20.8 mg/mL. Gentle warming or sonication may be used to aid dissolution.

  • Add PEG300. To 100 µL of the this compound stock solution, add 400 µL of PEG300. Mix thoroughly until a homogenous solution is obtained.

  • Add Tween-80. To the mixture from step 2, add 50 µL of Tween-80. Mix well.

  • Add Saline. Finally, add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Mix thoroughly until a clear solution is formed.

  • Final Concentration: The final concentration of this compound will be ≥ 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Administer the freshly prepared solution to the experimental animals as per the study protocol.

Protocol 2: Cyclodextrin-Based Formulation for In Vivo Administration

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound, achieving a concentration of ≥ 2.08 mg/mL.[1]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% SBE-β-CD solution. Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Prepare a stock solution of this compound in DMSO. Dissolve this compound in DMSO to a final concentration of 20.8 mg/mL.

  • Combine the solutions. To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the this compound stock solution.

  • Mix thoroughly. Vortex or mix the solution until a clear and homogenous solution is obtained.

  • Final Concentration: The final concentration of this compound will be ≥ 2.08 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Administration: Administer the freshly prepared solution to the experimental animals.

Protocol 3: Solid Dispersion Formulation (General Guidance)

This protocol provides a general framework for preparing a solid dispersion of this compound using a solvent evaporation method, adapted from studies on similar flavonoids.[3][4] Optimization of the polymer type and drug-to-polymer ratio is recommended.

Materials:

  • This compound

  • Polymer (e.g., PVP K30 or Soluplus®)

  • Organic Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Dissolve this compound and the polymer. Dissolve both this compound and the chosen polymer (e.g., PVP K30 at a 1:5 drug-to-polymer weight ratio) in a suitable organic solvent.

  • Solvent Evaporation. Evaporate the solvent using a rotary evaporator. The resulting solid film should be completely dry.

  • Further Drying. Dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving. Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization (Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.

  • Reconstitution: For administration, the solid dispersion powder can be suspended or dissolved in an appropriate aqueous vehicle.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.

ProtosappaninB_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Inflammation Proliferation_Inflammation ERK->Proliferation_Inflammation Cell Proliferation & Inflammation IKK IKK IkB_NFkB IkB_NFkB IKK->IkB_NFkB IkB Phosphorylation NFkB_translocation NF-kB Translocation to Nucleus IkB_NFkB->NFkB_translocation IkB Degradation Inflammation_Survival Inflammation_Survival NFkB_translocation->Inflammation_Survival Inflammation & Cell Survival ProtosappaninB This compound ProtosappaninB->PI3K ProtosappaninB->MEK ProtosappaninB->IKK

Caption: this compound inhibits the PI3K/Akt, MAPK, and NF-κB signaling pathways.

Experimental Workflow: Co-solvent Formulation

The following diagram illustrates the step-by-step process for preparing a co-solvent-based formulation of this compound.

CoSolvent_Workflow cluster_prep Formulation Preparation start Start stock Prepare 20.8 mg/mL This compound in DMSO start->stock add_peg Add PEG300 (4 parts) stock->add_peg 1 part add_tween Add Tween-80 (0.5 parts) add_peg->add_tween add_saline Add Saline (4.5 parts) add_tween->add_saline mix Mix Thoroughly add_saline->mix end Final Formulation (≥ 2.08 mg/mL) mix->end

Caption: Workflow for preparing a co-solvent formulation of this compound.

Troubleshooting Logic for Formulation Precipitation

This diagram outlines a logical approach to troubleshooting precipitation issues when preparing this compound formulations.

Troubleshooting_Logic start Precipitation Observed check_mixing Ensure Thorough Mixing and Gentle Warming start->check_mixing increase_cosolvent Increase Co-solvent Ratio (e.g., DMSO, PEG300) check_mixing->increase_cosolvent No resolved Issue Resolved check_mixing->resolved Yes increase_cosolvent->check_mixing unresolved Precipitation Persists increase_cosolvent->unresolved change_method Switch to Alternative Method (Cyclodextrin, Solid Dispersion) change_method->resolved unresolved->change_method

Caption: A logical guide to troubleshooting precipitation in this compound formulations.

References

Protosappanin B stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Protosappanin B in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a phenolic compound extracted from Caesalpinia sappan (Lignum Sappan). It is actively researched for its anti-tumor properties. Studies have shown it can inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest, making it a compound of interest in oncology and drug development.[1][2]

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but has good solubility in organic solvents. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication.[3]

Q3: What are the recommended storage conditions for this compound stock solutions?

To maintain the integrity of your this compound stock solution, it is crucial to store it properly. For long-term storage (up to 6 months), aliquots should be kept at -80°C. For short-term storage (up to 1 month), -20°C is suitable. It is critical to protect the stock solution from light.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q4: Is this compound stable in cell culture media?

Q5: How often should I replace the cell culture medium containing this compound?

Given the potential for degradation, it is advisable to use freshly prepared dilutions of this compound in your cell culture medium for each experiment. For longer-term experiments (e.g., 48 hours or more), consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to ensure a consistent concentration of the active compound.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems researchers may face related to the stability of this compound in cell culture experiments.

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological activity. Degradation of this compound in the stock solution.Ensure stock solutions are stored correctly at -80°C for long-term or -20°C for short-term use, protected from light.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Degradation of this compound in the cell culture medium during the experiment.Prepare fresh dilutions of this compound in media immediately before each experiment. For experiments lasting longer than 24 hours, consider replacing the media with a fresh preparation of the compound daily.
Light-induced degradation.This compound is light-sensitive.[3][4] Minimize exposure of stock solutions and media containing the compound to light. Use amber-colored tubes and cover plates with foil.
Precipitation of the compound in the cell culture medium. Poor solubility at the final concentration.The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent toxicity. If precipitation occurs, try preparing an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium. Gentle warming and vortexing can also aid dissolution.
High variability between experimental replicates. Inconsistent compound concentration due to degradation.Standardize the time between preparing the this compound-containing medium and adding it to the cells. Ensure all wells or flasks are treated with medium from the same fresh batch.
Adsorption to plasticware.Consider using low-adhesion plasticware for your experiments, especially for low concentrations of this compound.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
SW-480Human Colon Cancer21.32[8]
HCT-116Human Colon Cancer26.73[8]
BTTMouse Bladder Cancer76.53[8]
T24Human Bladder Cancer82.78[1]
5637Human Bladder Cancer113.79[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mg/mL concentration.

  • Add the DMSO to the vial containing the this compound powder.

  • Vortex the solution until the powder is dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Once completely dissolved, aliquot the stock solution into single-use, sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SW-480, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mg/mL in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL).[8] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).

  • Remove the old medium from the cells and add 200 µL of the freshly prepared medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO but without this compound).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[8]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay prep_stock Prepare this compound Stock Solution in DMSO prep_media Prepare Serial Dilutions in Fresh Culture Medium prep_stock->prep_media Dilute treat_cells Treat Cells with This compound prep_media->treat_cells seed_cells Seed Cells in 96-well Plate (24h incubation) seed_cells->treat_cells Add compound incubate_cells Incubate for 48h treat_cells->incubate_cells add_mtt Add MTT Reagent (4h incubation) incubate_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals in DMSO add_mtt->dissolve_formazan read_plate Measure Absorbance dissolve_formazan->read_plate

Caption: Workflow for an in vitro cytotoxicity assay using this compound.

Caption: this compound inhibits key signaling pathways in cancer cells.[2]

References

troubleshooting inconsistent results in Protosappanin B MTT assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Protosappanin B (PSB) MTT assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a key active component extracted from Lignum Sappan. It has been shown to exhibit anti-tumor effects in various cancer cell lines.[1][2] Its mechanisms of action include inducing apoptosis (programmed cell death), causing G1 cell cycle arrest, and inhibiting cell proliferation.[3][4] PSB has been reported to modulate several signaling pathways, including the PI3K/AKT/GSK-3β and LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 (GOLPH3) pathways.[1][2][5]

Q2: We are observing higher than expected cell viability or results that are not dose-dependent with this compound. What could be the cause?

Inconsistent and unexpectedly high viability readings with this compound may be due to its intrinsic properties. If this compound possesses antioxidant or reducing properties, it could directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This would lead to falsely elevated viability readings.[6] It is also possible that this compound or its metabolites interact with the formazan crystals, affecting their solubility or absorbance spectrum.

Q3: Our formazan crystals are not dissolving completely, leading to variable absorbance readings. How can we fix this?

Incomplete formazan solubilization is a common issue that can lead to inaccurate results.[6][7] To address this, ensure you are using a sufficient volume of a suitable solubilization solvent such as DMSO or an acidified isopropanol solution.[6][7] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[7][8] If crystals persist, gentle pipetting to break up clumps may be necessary.

Q4: Can components of the cell culture medium interfere with the MTT assay when using this compound?

Yes, several components of standard cell culture medium can interfere with the MTT assay. Phenol red, a common pH indicator in media, can increase background absorbance.[7] It is recommended to use a phenol red-free medium during the MTT incubation step. Serum components can also interfere with the assay. Therefore, it is advisable to use a serum-free medium during the MTT incubation.[7][8]

Q5: My MTT assay results show cell viability of more than 100% of the control. What does this indicate?

Observing cell viability greater than 100% can be due to a few factors. It's possible that at certain concentrations, this compound is stimulating cell proliferation or metabolic activity.[9] Alternatively, the compound might be interacting with the MTT reagent, as mentioned in Q2. Pipetting errors or uneven cell seeding can also contribute to such results.[9] It is crucial to include a vehicle-only control and to corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint, such as a trypan blue exclusion assay for cell counting or an LDH assay for membrane integrity.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing an MTT assay with this compound.

Issue Potential Cause Recommended Action Control Experiments
High background absorbance Contamination of media or reagents.[7]Use fresh, sterile reagents and media. Ensure aseptic technique.[10]Wells with media and MTT, but no cells.
Phenol red in the medium.[7]Use phenol red-free medium during the MTT incubation step.[6]Compare background absorbance with and without phenol red.
Direct reduction of MTT by this compound.Test this compound in a cell-free system with MTT. If a color change occurs, consider an alternative viability assay (e.g., SRB, LDH).[6][11]Wells with media, MTT, and this compound (no cells).
Inconsistent replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.[9]Visually inspect cell distribution under a microscope after seeding.
Edge effects due to evaporation.[7]Avoid using the outermost wells of the 96-well plate. Fill outer wells with sterile PBS or media.[6]Not applicable.
Incomplete formazan solubilization.[7]Increase incubation time with the solubilization solvent and ensure adequate mixing.[6][8] Visually confirm complete dissolution of crystals before reading the plate.Not applicable.
Low absorbance readings Cell number per well is too low.Increase the initial cell seeding density.Perform a cell titration experiment to determine the optimal cell number.
Insufficient incubation time with MTT.Increase the incubation time to allow for adequate formazan formation.Observe formazan crystal formation under a microscope.
This compound is highly cytotoxic at the tested concentrations.Perform a dose-response experiment with a wider range of concentrations, including lower ones.Not applicable.
Results not dose-dependent This compound may have a narrow therapeutic window or biphasic effects.Test a wider and more granular range of concentrations.Not applicable.
Off-target effects of this compound affecting metabolic activity.Corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay).[6]Perform a parallel LDH or trypan blue exclusion assay.
Precipitation of this compound at higher concentrations.Check the solubility of this compound in your culture medium. If observed, prepare fresh dilutions and ensure complete solubilization.Wells with media and this compound at the highest concentration (no cells).

Experimental Protocols

Standard MTT Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Carefully aspirate the medium containing this compound.

    • Add 50 µL of serum-free medium to each well.[7]

    • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate at 37°C for 2-4 hours, protected from light.[7]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[7]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well.[7]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]

Cell-Free MTT Reduction Assay

This assay determines if this compound directly reduces the MTT reagent.

  • Prepare a 96-well plate with cell culture medium (without cells).

  • Add the same concentrations of this compound as used in the cell-based assay.

  • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for the same duration as the cell-based assay (2-4 hours).

  • Add 100 µL of DMSO.

  • Measure the absorbance at 570 nm. A significant increase in absorbance in the presence of this compound indicates direct reduction of MTT.

Visualizations

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout seed_cells Seed Cells adhere Allow Adherence seed_cells->adhere add_psb Add this compound adhere->add_psb incubate_psb Incubate add_psb->incubate_psb add_mtt Add MTT Reagent incubate_psb->add_mtt incubate_mtt Incubate (Formazan Formation) add_mtt->incubate_mtt add_solvent Add Solubilization Solvent incubate_mtt->add_solvent read_absorbance Read Absorbance add_solvent->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Troubleshooting_Tree cluster_background High Background Issues cluster_variability Variability Issues cluster_unexpected Unexpected Viability Issues start Inconsistent MTT Results with this compound high_bg High Background Absorbance? start->high_bg high_variability High Replicate Variability? start->high_variability unexpected_viability Non-Dose-Dependent or >100% Viability? start->unexpected_viability check_contamination Check for Contamination high_bg->check_contamination use_phenol_free Use Phenol Red-Free Medium high_bg->use_phenol_free cell_free_assay Perform Cell-Free Assay high_bg->cell_free_assay check_seeding Review Cell Seeding Technique high_variability->check_seeding check_edge_effects Address Edge Effects high_variability->check_edge_effects ensure_solubilization Ensure Complete Solubilization high_variability->ensure_solubilization check_concentration Verify PSB Concentration & Solubility unexpected_viability->check_concentration alternative_assay Use Alternative Assay (LDH, Trypan Blue) unexpected_viability->alternative_assay

Caption: Decision tree for troubleshooting MTT assay issues.

Signaling_Pathway cluster_pi3k PI3K/AKT Pathway cluster_golgi LINC00612/miR-590-3p/GOLPH3 Axis cluster_apoptosis Apoptosis & Cell Cycle PSB This compound PI3K PI3K PSB->PI3K inhibits LINC LINC00612 PSB->LINC inhibits Apoptosis Apoptosis PSB->Apoptosis induces CellCycle G1 Arrest PSB->CellCycle induces AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B AKT->Apoptosis inhibits miR miR-590-3p LINC->miR GOLPH3 GOLPH3 miR->GOLPH3 GOLPH3->CellCycle promotes proliferation

Caption: this compound signaling pathways.

References

optimizing Protosappanin B concentration for apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Protosappanin B (PSB) in apoptosis induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound to induce apoptosis?

A1: The effective concentration of this compound is highly cell-type dependent. For initial experiments, a broad range is recommended, followed by optimization. Based on published data, concentrations for inhibiting cell proliferation can range from 12.5 µg/mL to 200 µg/mL, while apoptosis induction is often observed at higher concentrations, from 100 µg/mL to 300 µg/mL.[1][2] For some specific cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been determined and can serve as a useful reference point (see Table 1).[1][3]

Q2: I am not observing significant apoptosis at my tested concentrations. What could be the issue?

A2: Several factors could contribute to a lack of apoptotic response:

  • Concentration and Incubation Time: The concentration of PSB or the incubation time may be insufficient. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For instance, significant apoptosis in T24 and 5637 bladder cancer cells was observed after 48 hours of treatment with 100-300 µg/mL of PSB.[1][2]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PSB. For example, PSB effectively induced apoptosis in SW620 colon cancer cells but had a poor effect on HCT116 cells.[4] It is crucial to confirm the sensitivity of your chosen cell line.

  • Compound Stability: Ensure the this compound solution is properly prepared and stored to maintain its bioactivity. Prepare fresh solutions for each experiment if stability is a concern.

  • Assay Method: The method used to detect apoptosis might not be sensitive enough or may be inappropriate for the timing of your measurement. Consider using a combination of assays, such as Annexin V/PI staining for early to late apoptosis and a functional assay like caspase activity measurement.

Q3: I am seeing high levels of cell death, but my apoptosis assay results are ambiguous. How can I differentiate between apoptosis and necrosis?

A3: It is critical to distinguish between these two forms of cell death.

  • Morphological Changes: Observe the cells under a microscope. Apoptotic cells typically show shrinkage, membrane blebbing, and formation of apoptotic bodies, whereas necrotic cells tend to swell and lyse.[1]

  • Annexin V/PI Staining: This is the gold standard for differentiating apoptosis from necrosis via flow cytometry.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive: Primarily necrotic cells.

  • Caspase Activation: Assays for caspase-3 or caspase-9 activity can confirm the involvement of the apoptotic cascade, as these are key executioner and initiator caspases, respectively. PSB has been shown to induce the expression of caspase-3.[5]

Q4: What are the known signaling pathways modulated by this compound to induce apoptosis?

A4: this compound has been shown to induce apoptosis through multiple signaling pathways:

  • PI3K/Akt Pathway: PSB can inhibit the phosphorylation of key proteins in this survival pathway, such as PI3K and Akt, leading to a decrease in anti-apoptotic signals.[5]

  • Intrinsic (Mitochondrial) Apoptosis Pathway: PSB can modulate the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5][6] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade.[6]

  • Cell Cycle Arrest: PSB can cause cell cycle arrest, particularly at the G1 phase, which can be a precursor to apoptosis.[1]

  • GOLPH3 Expression: In some colon cancer cells, PSB has been found to inhibit the expression of Golgi phosphoprotein 3 (GOLPH3), which is linked to its anti-tumor effects.[4][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Pipetting errors when adding PSB.Calibrate pipettes regularly. Add PSB solution carefully and mix gently.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low toxicity in positive controls Inactive positive control agent.Use a fresh, validated stock of your positive control (e.g., staurosporine, doxorubicin).
Insufficient incubation time/concentration.Optimize the concentration and incubation time for your positive control in your specific cell line.
High cell death in vehicle control Vehicle (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1%).
Contamination (bacterial, fungal, mycoplasma).Regularly test cell cultures for contamination. Practice sterile techniques.
Unexpected morphological changes PSB may be inducing other cellular processes (e.g., autophagy, senescence).Use specific markers for other cellular processes to investigate alternative outcomes.
Compound precipitation at high concentrations.Check the solubility of PSB in your culture medium. If precipitation occurs, consider using a lower concentration or a different solvent system.

Data Summary

Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeParameterConcentration (µg/mL)Incubation Time (h)Reference
T24 Human Bladder CancerIC5082.7848[1]
Apoptosis Induction100 - 30048[1][2]
5637 Human Bladder CancerIC50113.7948[1]
Apoptosis Induction100 - 30048[1][2]
SW-480 Human Colon CancerIC5021.3248[3]
HCT-116 Human Colon CancerIC5026.7348[3]
BTT Mouse Bladder CancerIC5076.5348[3]
A875 Human MelanomaApoptosis Induction15 - 20 µM24[5]
5-FU resistant SW620 Human Colon Cancer50% Growth Inhibition~100Not specified[7]
5-FU resistant LOVO Human Colon Cancer50% Growth Inhibition~100Not specified[7]
Table 2: Summary of Molecular Effects of this compound Treatment
Target Protein/ProcessEffectCell Line(s)Reference
Bax UpregulationA875[5]
Bcl-2 DownregulationA875[5]
Caspase-3 Upregulation/ActivationA875[5]
p-PI3K InhibitionA875[5]
p-Akt InhibitionA875, SW620[4][5]
p-ERK1/2 InhibitionSW620[4]
β-catenin InhibitionSW620[4]
GOLPH3 InhibitionSW620[4][7]
Cell Cycle G1 Phase ArrestT24, 5637[1]

Visualizations and Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Interpretation cell_culture 1. Cell Culture (e.g., T24, SW620) psb_prep 2. Prepare PSB Stock & Working Solutions cell_seeding 3. Seed Cells in Multi-well Plates treatment 4. Treat Cells with PSB (Dose-response & Time-course) cell_seeding->treatment viability 5a. Cell Viability (MTT Assay) treatment->viability apoptosis 5b. Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein 5c. Protein Analysis (Western Blot) treatment->protein interpretation 6. Data Interpretation (IC50, Apoptosis Rate, Pathway Modulation) viability->interpretation apoptosis->interpretation protein->interpretation

Caption: General experimental workflow for assessing this compound-induced apoptosis.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mito Intrinsic Apoptosis Pathway PSB This compound PI3K PI3K PSB->PI3K Inhibits Akt Akt PSB->Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PSB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PSB->Bax Promotes PI3K->Akt Akt->Bcl2 Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathways modulated by this compound to induce apoptosis.

troubleshooting_tree start Low Apoptosis Observed q1 Is cell viability also low? start->q1 q2 Have you performed a dose-response curve? q1->q2 No sol1 Possible Necrosis. Use Annexin V/PI to distinguish. q1->sol1 Yes q3 Is the incubation time sufficient? (e.g., 48h) q2->q3 Yes sol2 Increase PSB concentration. Refer to Table 1 for guidance. q2->sol2 No q4 Is your apoptosis assay appropriate and timed correctly? q3->q4 Yes sol3 Increase incubation time. Perform a time-course experiment. q3->sol3 No sol4 Consider another assay. (e.g., Caspase activity) Measure at different time points. q4->sol4 No end Re-evaluate experiment q4->end Yes

Caption: Troubleshooting decision tree for experiments with low apoptotic rates.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted from methodologies used in studies assessing this compound's effect on cell proliferation.[1][3]

  • Cell Seeding: Seed cells (e.g., T24, 5637, SW-480) into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PSB-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting viability against the log of the PSB concentration.[8]

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol is a standard method for quantifying apoptosis and is consistent with the flow cytometry analysis performed in PSB studies.[7][9]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or a vehicle control for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol allows for the qualitative and semi-quantitative analysis of protein expression changes, as seen in studies of PSB's mechanism.[5]

  • Protein Extraction: Following treatment with PSB, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

References

Protosappanin B degradation products and their interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protosappanin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a homoisoflavonoid, a type of phenolic compound, extracted from the heartwood of Caesalpinia sappan L. (Sappanwood). It is recognized for its various biological activities and is often used in research for its potential anti-inflammatory and anti-cancer properties.[1] In laboratory settings, it is frequently used in cell-based assays to study its effects on cell proliferation, apoptosis, and various signaling pathways.[1][2]

Q2: What are the known degradation products of this compound?

In vivo, this compound undergoes extensive metabolism. Studies in rat models have identified numerous metabolites, indicating that the compound is subject to both Phase I and Phase II metabolic transformations. The primary metabolic pathways include:

  • Conjugation: Sulfate and glucuronide conjugation are major metabolic routes.

  • Modification of the core structure: Other observed transformations include dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss.

The main sites for these metabolic changes are the phenolic hydroxyl groups and the side-chains on the eight-membered ring of the this compound molecule. One specific metabolite that has been identified is 10-O-methyl this compound.

Q3: How stable is this compound in different storage conditions?

This compound has been shown to be stable under common laboratory storage conditions. One study reported that it remained stable in rat plasma at room temperature for 24 hours, at 4°C for 24 hours, and after three freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before each experiment. Avoid using old stock solutions.

  • Minimize Light Exposure: Phenolic compounds can be light-sensitive. Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

  • pH of the Medium: The stability of this compound may be pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells throughout the experiment.

  • Incubation Time: Long incubation times may lead to gradual degradation. If you suspect degradation, consider running a time-course experiment to assess the stability of this compound under your specific experimental conditions.

Issue 2: Poor reproducibility in analytical measurements (HPLC, LC-MS).

Possible Cause: Interference from degradation products or metabolites.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate this compound from its potential degradation products. This may involve adjusting the mobile phase composition, gradient, flow rate, or using a different column.

  • Use a Specific Detection Method: Mass spectrometry (MS) is more specific than UV detection. If using HPLC-UV, consider switching to LC-MS or LC-MS/MS to minimize interference from compounds with similar UV spectra.

  • Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your samples and remove potential interfering substances before analysis.

  • Run Blanks: Analyze blank samples (matrix without the analyte) to identify any interfering peaks originating from the sample matrix or the analytical system.

Data Presentation

Table 1: Summary of this compound Metabolic Pathways

Metabolic PathwayDescription
Phase II Metabolism
Sulfate ConjugationAddition of a sulfate group, a major metabolic route.
Glucuronide ConjugationAddition of a glucuronic acid moiety, another major pathway.
Phase I Metabolism
DehydrationRemoval of a water molecule.
OxidationAddition of oxygen or removal of hydrogen.
HydrolysisCleavage of chemical bonds by the addition of water.
MethylationAddition of a methyl group (e.g., 10-O-methyl this compound).
Hydroxymethylene LossRemoval of a -CH₂OH group.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general guideline for the quantification of this compound. Optimization may be required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (containing 0.2% phosphoric acid) is commonly used.[3]

  • Flow Rate: 0.65 mL/min.[3]

  • Detection Wavelength: 286 nm.[3]

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. The extract may need to be filtered or centrifuged before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizations

Protosappanin_B_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Dehydration Dehydration This compound->Dehydration dehydrated product Oxidation Oxidation This compound->Oxidation oxidized product Hydrolysis Hydrolysis This compound->Hydrolysis hydrolyzed product Methylation Methylation This compound->Methylation e.g., 10-O-methyl This compound Hydroxymethylene Loss Hydroxymethylene Loss This compound->Hydroxymethylene Loss degraded product Sulfate Conjugation Sulfate Conjugation Dehydration->Sulfate Conjugation Glucuronide Conjugation Glucuronide Conjugation Dehydration->Glucuronide Conjugation Oxidation->Sulfate Conjugation Oxidation->Glucuronide Conjugation Hydrolysis->Sulfate Conjugation Hydrolysis->Glucuronide Conjugation Methylation->Sulfate Conjugation Methylation->Glucuronide Conjugation Hydroxymethylene Loss->Sulfate Conjugation Hydroxymethylene Loss->Glucuronide Conjugation

Caption: In vivo metabolic pathways of this compound.

HPLC_Troubleshooting_Workflow start Inconsistent Analytical Results check_separation Optimize Chromatographic Separation? start->check_separation check_detection Use More Specific Detection (MS)? check_separation->check_detection No end Reproducible Results check_separation->end Yes check_sample_prep Improve Sample Preparation? check_detection->check_sample_prep No check_detection->end Yes run_blanks Analyze Blank Samples check_sample_prep->run_blanks No check_sample_prep->end Yes run_blanks->end

Caption: Troubleshooting workflow for analytical inconsistencies.

References

minimizing off-target effects of Protosappanin B in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data integrity when working with Protosappanin B (PSB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound (PSB) is a key active component isolated from the extract of Lignum Sappan. Its primary characterized mechanism of action is as an anti-tumor agent. It has been shown to inhibit the proliferation and migration of various cancer cells, as well as induce apoptosis (cell death).[1] PSB exerts these effects by modulating several intracellular signaling pathways, notably by suppressing the expression of Golgi phosphoprotein 3 (GOLPH3) and inhibiting the PI3K/AKT signaling pathway.[1]

Q2: What are off-target effects and why are they a concern in my experiments with this compound?

Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Binding to unintended proteins can disrupt essential cellular processes, causing toxicity that is unrelated to the on-target effect.

  • Lack of reproducibility: Off-target effects can vary between different cell lines or experimental conditions, leading to inconsistent results.

Minimizing off-target effects is therefore critical for obtaining reliable and translatable experimental data.

Q3: Have the specific off-target proteins of this compound been identified?

Currently, there is limited publicly available research that has systematically profiled the specific off-target binding partners of this compound. Much of the existing literature focuses on its on-target anti-cancer effects. The absence of a known off-target profile means researchers should be particularly cautious and employ rigorous experimental controls.

Q4: In the absence of a known off-target profile, how can I predict potential off-target interactions for this compound?

Several computational methods can be used to predict potential off-target interactions for small molecules like this compound.[2][3][4] These in silico approaches are a valuable first step in identifying potential liabilities:

  • Chemical Similarity Approaches: Tools like the Similarity Ensemble Approach (SEA) compare the chemical structure of this compound to databases of compounds with known protein targets.

  • Machine Learning and QSAR Models: These computational models use large datasets of compound-protein interactions to predict the likelihood of this compound binding to various proteins.[2][3]

  • Molecular Docking: This method simulates the binding of this compound to the 3D structures of a wide range of proteins to predict potential binding partners.

Q5: What experimental methods can I use to identify off-target effects of this compound?

A multi-pronged experimental approach is the most robust way to identify off-target effects:

  • Kinase Profiling: Since many small molecules unintentionally inhibit kinases, screening this compound against a broad panel of kinases can identify unintended targets within this protein family.

  • Chemical Proteomics: This unbiased approach uses an immobilized form of this compound as "bait" to pull down its binding partners from a cell lysate. These binding proteins are then identified using mass spectrometry.[5]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Changes in the thermal stability of proteins upon this compound treatment can indicate direct binding.

  • Phenotypic Screening with Genetic Controls: The most definitive way to confirm an on-target effect is to use genetic tools like CRISPR/Cas9 or siRNA to knock down the intended target (e.g., GOLPH3). If the phenotype observed with this compound treatment is lost in the knockdown cells, it is likely an on-target effect. If the phenotype persists, it is likely mediated by an off-target interaction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between different cell lines. Expression levels of the on-target (e.g., GOLPH3) or an unknown off-target protein may vary.1. Confirm the expression level of your intended target in all cell lines using Western Blot or qPCR. 2. Consider that a yet-unidentified off-target protein may be differentially expressed.
Observed phenotype is not consistent with the known function of the intended target. The phenotype may be caused by an off-target effect.1. Use a structurally unrelated compound that targets the same pathway to see if the phenotype is replicated. 2. Employ genetic knockdown (siRNA or CRISPR) of the intended target. If the phenotype persists after knockdown, it is likely an off-target effect.
High levels of cytotoxicity observed at concentrations close to the effective dose. The cytotoxicity may be due to off-target binding.1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Test the effect of this compound in a cell line that does not express the intended target to assess non-specific toxicity.
Difficulty reproducing published results. Variations in experimental conditions (cell passage number, serum concentration, etc.) can influence off-target effects.1. Carefully standardize all experimental parameters. 2. Obtain cell lines from a reputable source and perform regular authentication.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. Note that IC50 values can vary depending on the assay conditions and cell line.

Cell LineCancer TypeIC50 (µg/mL)Citation
SW-480Colon Cancer21.32[6]
HCT-116Colon Cancer26.73[6]
T24Bladder Cancer82.78[7]
5637Bladder Cancer113.79[7]
BTTMouse Bladder Cancer76.53[6]

Key Signaling Pathways Modulated by this compound

This compound has been shown to inhibit cancer cell proliferation and survival by downregulating key signaling pathways.

ProtosappaninB_PI3K_AKT_Pathway PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 inhibits expression PI3K PI3K GOLPH3->PI3K activates AKT AKT PI3K->AKT phosphorylates pAKT p-AKT Downstream Cell Proliferation & Survival pAKT->Downstream promotes

Caption: this compound inhibits the PI3K/AKT pathway by suppressing GOLPH3 expression.

Experimental_Workflow_Off_Target Start Start: Observe Unexpected Phenotype with this compound Step1 Step 1: In Silico Prediction (e.g., SEA, Molecular Docking) Start->Step1 Step2 Step 2: Experimental Validation Step1->Step2 Step3a Kinase Profiling Step2->Step3a Step3b Chemical Proteomics Step2->Step3b Step3c Genetic Knockdown (CRISPR/siRNA) of Intended Target (e.g., GOLPH3) Step2->Step3c Result1 Phenotype Persists? Step3c->Result1 Conclusion1 Conclusion: Off-Target Effect Likely Result1->Conclusion1 Yes Conclusion2 Conclusion: On-Target Effect Likely Result1->Conclusion2 No

Caption: A logical workflow for investigating potential off-target effects of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO-containing medium) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Analysis of Protein Expression by Western Blot

Objective: To analyze the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/AKT).

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GOLPH3, anti-p-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[8][9][10][11]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels in treated versus control samples.

References

Protosappanin B Purity and Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity of Protosappanin B and its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the common purity issues encountered with this compound?

A1: this compound is a bioactive compound often extracted from the heartwood of Caesalpinia sappan L. The primary purity challenges arise from:

  • Co-extraction of Structurally Similar Compounds: The most common impurity is Brazilin, another major bioactive component in Caesalpinia sappan with a similar chemical structure, making separation challenging.[1] Other related protosappanins and homoisoflavonoids may also be present.

  • Extraction and Purification Artifacts: The extraction process, involving solvents and varying temperatures, can lead to the introduction of impurities or degradation of the target compound.[1] Residual solvents and reagents used during purification steps like column chromatography can also compromise the final purity.

  • Degradation: this compound can degrade under certain conditions, leading to the formation of unknown products. Stability issues can arise from exposure to harsh pH, oxidative stress, light, and elevated temperatures.

Q2: What are the recommended analytical methods for assessing this compound purity?

A2: Several chromatographic techniques are effective for evaluating the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for quantitative purity assessment due to its high resolution and sensitivity. Reversed-phase columns, such as C18, are commonly employed.

  • Thin-Layer Chromatography (TLC): TLC is a valuable qualitative tool for rapid purity checks and for monitoring the progress of purification.[1] It can effectively separate this compound from other components of the extract.

  • Capillary Zone Electrophoresis (CZE): CZE offers an alternative with high separation efficiency and low sample consumption for the determination of this compound.[2]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions between this compound and residual silanol groups on the HPLC column.- Inappropriate mobile phase pH.- Column overload.- Use an end-capped C18 column or a column with a different stationary phase.- Adjust the mobile phase pH to suppress the ionization of silanol groups (e.g., add a small amount of acid like trifluoroacetic acid or phosphoric acid).- Reduce the sample concentration or injection volume.
Ghost Peaks - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from previous injections.- Mobile phase degradation.- Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol in the autosampler.- Install a trap column to remove impurities from the mobile phase.
Poor Resolution between this compound and Brazilin - Inadequate mobile phase composition.- Suboptimal column chemistry.- Optimize the mobile phase gradient and/or organic modifier ratio.- Try a different column with a different selectivity (e.g., a phenyl-hexyl column).
Appearance of Unknown Peaks - Degradation of this compound.- Presence of unexpected impurities from the sample source or extraction process.- Perform forced degradation studies (see below) to identify potential degradation products.- Re-evaluate the extraction and purification protocol to minimize impurity introduction.
TLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Streaking of Spots - Sample overloading.- Sample contains acidic or basic components causing interactions with the silica plate.- Dilute the sample before spotting.- Add a small amount of acid (e.g., formic acid or acetic acid) or base (e.g., triethylamine) to the developing solvent to improve spot shape.
Spots Remain at the Baseline - The developing solvent is not polar enough to move the polar this compound molecule.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Spots Run with the Solvent Front - The developing solvent is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
Poor Separation of Spots - Inappropriate solvent system.- Experiment with different solvent systems of varying polarities. A common system for this compound is a mixture of chloroform, acetone, and formic acid.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (with 0.2% phosphoric acid). For example, a gradient starting with a lower concentration of methanol and increasing over time.[3]

  • Flow Rate: 0.65 mL/min.[3]

  • Detection Wavelength: 286 nm.[3]

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is typically determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Qualitative Analysis
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Developing Solvent): A mixture of chloroform, acetone, and formic acid (e.g., in a ratio of 8:4:1 v/v/v).[1]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like methanol.

  • Procedure:

    • Spot the dissolved sample onto the TLC plate baseline.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent to ascend the plate until it is close to the top.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (254 nm and/or 365 nm).

  • Analysis: Calculate the Retention Factor (Rf) value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The Rf value of this compound can be compared to a standard for identification.

Forced Degradation Studies Workflow

To identify potential degradation products and establish a stability-indicating method, forced degradation studies are crucial.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Analysis Analyze by HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Base->Analysis Oxidation Oxidative Degradation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Degradation (Heat, e.g., 60°C) Thermal->Analysis Photo Photolytic Degradation (UV and visible light) Photo->Analysis Protosappanin_B This compound Sample Protosappanin_B->Acid Protosappanin_B->Base Protosappanin_B->Oxidation Protosappanin_B->Thermal Protosappanin_B->Photo Identify Identify Degradation Products Analysis->Identify Method Develop Stability-Indicating Method Identify->Method

Workflow for forced degradation studies of this compound.

Signaling Pathways Involving this compound

This compound has been shown to exert its biological effects, particularly in cancer cells, by modulating key signaling pathways.

Inhibition of PI3K/AKT Signaling Pathway

This compound can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

PI3K_AKT_Pathway Protosappanin_B This compound PI3K PI3K Protosappanin_B->PI3K inhibits AKT AKT PI3K->AKT activates GSK3b GSK-3β AKT->GSK3b inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation promotes GSK3b->Proliferation inhibits

This compound inhibits the PI3K/AKT signaling pathway.
Induction of G1 Cell Cycle Arrest

This compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing to the S phase of DNA replication.

Cell_Cycle_Arrest Protosappanin_B This compound G1_S_Transition Protosappanin_B->G1_S_Transition inhibits G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase (DNA Synthesis) G1_S_Transition->S_Phase

This compound induces G1 phase cell cycle arrest.

References

variability in Protosappanin B activity from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in Protosappanin B activity from different suppliers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the biological activity of this compound purchased from different suppliers. Why is this happening?

A1: Variability in the activity of naturally derived compounds like this compound from different suppliers is a common issue. Several factors can contribute to these discrepancies:

  • Purity: The most significant factor is the purity of the compound. Even small amounts of impurities can interfere with biological assays, leading to inconsistent results. Suppliers should provide a certificate of analysis (CoA) with detailed purity information, typically determined by High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification Methods: The methods used to extract and purify this compound from its natural source, Caesalpinia sappan, can vary between suppliers. Different solvents and chromatographic techniques can result in different impurity profiles.[1][2]

  • Residual Solvents: The presence of residual solvents from the purification process can be toxic to cells and affect experimental outcomes. The CoA should also provide information on residual solvents.

  • Storage and Stability: this compound, like many natural compounds, can degrade over time if not stored under appropriate conditions (e.g., protected from light and moisture, at the recommended temperature). Differences in handling and storage by the supplier or in the lab can lead to variability.

  • Batch-to-Batch Variation: Even with the same supplier, there can be variations between different production batches of this compound. This is inherent to natural products due to factors like the geographical origin of the plant material, harvest time, and seasonal variations.[3]

Q2: How can we ensure the quality and consistency of this compound for our experiments?

A2: To ensure the reliability of your results, it is crucial to implement quality control measures:

  • Request and Scrutinize the Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for the specific lot you are purchasing. Key parameters to check include:

    • Purity (preferably >98% by HPLC)

    • Identity confirmation (e.g., by Mass Spectrometry and NMR)

    • Residual solvent analysis

    • Appearance and solubility

  • In-House Quality Control: If possible, perform your own analytical validation. A simple HPLC analysis can confirm the purity and identity of the compound by comparing it to a reference standard.

  • Standard Operating Procedures (SOPs): Establish and follow strict SOPs for the handling, storage, and preparation of this compound solutions in your lab to minimize experimental variability.

  • Supplier Qualification: Whenever possible, purchase from reputable suppliers who can provide comprehensive documentation and technical support. Inquire about their quality control procedures and consistency between batches.

Q3: We are seeing lower than expected anti-cancer activity with our current batch of this compound. What could be the issue?

A3: If you are observing lower than expected activity, consider the following troubleshooting steps:

  • Verify Purity and Integrity: Re-evaluate the CoA for the specific lot. If you have the capability, re-confirm the purity by HPLC. Degradation during storage could also be a factor.

  • Check Solution Preparation and Storage: Ensure that the this compound was dissolved in the correct solvent (e.g., DMSO) at the appropriate concentration and stored correctly (e.g., aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles).

  • Cell Line Sensitivity: The sensitivity of different cancer cell lines to this compound can vary significantly.[1][4] Ensure you are using a cell line known to be responsive and that the cells are healthy and in the logarithmic growth phase.

  • Assay Conditions: Review your experimental protocol. Factors such as cell seeding density, treatment duration, and the specific assay used (e.g., MTT, SRB) can all influence the outcome.

  • Compare with a Positive Control: Include a known positive control for your specific assay to ensure that the experimental system is working as expected.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values between experiments 1. Variability in cell health or passage number. 2. Inconsistent seeding density. 3. Pipetting errors. 4. Degradation of this compound stock solution.1. Use cells within a consistent passage number range. Ensure cells are healthy and free from contamination. 2. Standardize cell seeding density for all experiments. 3. Use calibrated pipettes and ensure proper mixing. 4. Prepare fresh stock solutions or use aliquots that have not undergone multiple freeze-thaw cycles.
High background in Western blot analysis 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). 2. Titrate antibody concentrations to determine the optimal dilution. 3. Increase the number and duration of wash steps.
No or weak signal in Western blot for phosphorylated proteins 1. this compound treatment time or concentration is not optimal for inducing phosphorylation. 2. Protein degradation. 3. Inefficient antibody.1. Perform a time-course and dose-response experiment to determine the optimal conditions for pathway activation. 2. Use phosphatase and protease inhibitors in your lysis buffer. 3. Use an antibody validated for Western blotting and known to recognize the phosphorylated target.
High variability in ELISA results 1. Inconsistent coating with capture antibody. 2. Inadequate washing. 3. Pipetting inaccuracies. 4. Improper standard curve preparation.1. Ensure even coating and proper incubation conditions. 2. Use a plate washer for consistent washing or be meticulous with manual washing steps. 3. Use calibrated pipettes and proper technique. 4. Prepare fresh standards for each assay and ensure accurate serial dilutions.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines from published literature. Note: This data is for illustrative purposes and may not directly reflect the variability between different commercial suppliers.

Cell LineCancer TypeIC50 (µg/mL)Reference
SW-480Colon Cancer21.32[1][2]
HCT-116Colon Cancer26.73[1][2]
BTTBladder Cancer76.53[1][2]
T24Bladder Cancer82.78[4]
5637Bladder Cancer113.79[4]
SW620 (5-FU resistant)Colon Cancer~100[3]
LOVO (5-FU resistant)Colon Cancer~100[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Signaling Protein Phosphorylation by Western Blot

Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p65).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an ECL reagent and an imaging system.

Measurement of Cytokine Levels by ELISA

Objective: To quantify the effect of this compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6).

Materials:

  • This compound

  • Immune cells (e.g., macrophages) or cancer cells

  • Complete culture medium

  • LPS (Lipopolysaccharide) for stimulation (if required)

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Assay diluent

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • While blocking, prepare cell culture supernatants. Seed cells, treat with this compound (with or without a stimulant like LPS), and incubate for the desired time. Collect the supernatant.

  • Prepare a standard curve using the provided cytokine standard.

  • Add the standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Add the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Mandatory Visualizations

Signaling Pathways

ProtosappaninB_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits p_Akt p-Akt PDK1->p_Akt Phosphorylates Akt Akt Downstream_Targets Cell Survival, Proliferation, Metabolism p_Akt->Downstream_Targets Regulates Protosappanin_B This compound Protosappanin_B->p_Akt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

ProtosappaninB_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates p_IKK_complex p-IKK p_IkB p-IκBα p_IKK_complex->p_IkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome p_IkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Protosappanin_B This compound Protosappanin_B->p_IKK_complex Inhibits Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression Induces

Caption: this compound suppresses the NF-κB signaling pathway.

ProtosappaninB_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK p_ERK_nucleus p-ERK p_ERK->p_ERK_nucleus Translocates Protosappanin_B This compound Protosappanin_B->p_ERK Inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) p_ERK_nucleus->Transcription_Factors Activates Gene_Expression Proliferation, Differentiation Transcription_Factors->Gene_Expression Regulates

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_QC Quality Control of this compound cluster_Experiment Biological Assays cluster_Analysis Data Analysis Supplier_CoA Obtain Certificate of Analysis HPLC_Analysis In-house HPLC for Purity and Identity Confirmation Supplier_CoA->HPLC_Analysis Stock_Solution Prepare and Store Stock Solution Properly HPLC_Analysis->Stock_Solution Treatment Treat with this compound Stock_Solution->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Signaling Pathways Treatment->Western_Blot ELISA ELISA for Cytokine Levels Treatment->ELISA Data_Interpretation Interpret Results MTT_Assay->Data_Interpretation Western_Blot->Data_Interpretation ELISA->Data_Interpretation Troubleshooting Troubleshoot if Necessary Data_Interpretation->Troubleshooting

Caption: Recommended experimental workflow for using this compound.

References

Protosappanin B Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of Protosappanin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound can be obtained through two main routes: extraction from its natural source, the heartwood of Caesalpinia sappan (Lignum Sappan), or through total chemical synthesis. Currently, extraction is the more commonly documented method for obtaining significant quantities. Total synthesis presents a potential alternative for achieving high purity and avoiding reliance on natural resources, though it comes with its own set of challenges in scaling up.

Q2: What are the main challenges in scaling up the extraction and purification of this compound?

A2: The primary challenges include:

  • Extraction Efficiency: Ensuring consistent and high yields of this compound from the raw plant material can be difficult due to variations in the quality and age of the source.

  • Solvent Volume: Large-scale extraction requires significant volumes of solvents, leading to increased costs and safety considerations.

  • Purification Complexity: this compound is often co-extracted with structurally similar compounds like brazilin, making the purification process, typically involving column chromatography, challenging to scale effectively.[1]

  • Product Purity: Achieving high purity (>99%) consistently on a large scale requires optimized and robust purification protocols.[1]

Q3: What are the anticipated challenges in scaling up the total chemical synthesis of this compound?

A3: While a specific industrial-scale total synthesis of this compound is not widely published, based on the synthesis of the related Protosappanin A, challenges are expected in:

  • Multi-step Synthesis: Total synthesis is often a multi-step process, and maintaining a high overall yield can be difficult as losses accumulate at each step.

  • Reagent Cost and Availability: Some reagents used in complex organic synthesis, such as palladium catalysts for C-H activation/C-C cyclization, can be expensive and may have limited availability at an industrial scale.[2]

  • Reaction Conditions: Translating laboratory conditions (e.g., microwave irradiation, specific temperatures) to large-scale reactors can be non-trivial and may require significant process optimization.[2]

  • Purification of Intermediates: Each step of the synthesis may require purification of the intermediate product, adding complexity and cost to the overall process.

Q4: Are there established signaling pathways for this compound's biological activity?

A4: this compound has been shown to exhibit anti-tumor effects by inducing apoptosis and causing G1 cell cycle arrest in cancer cells.[3] A proteomics analysis indicated that this compound modulates a number of genes involved in the cell cycle.[3] It has also been found to inhibit the proliferation of various tumor cell lines.[3]

Troubleshooting Guides

Extraction and Purification
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract - Inefficient maceration of sappan wood.- Insufficient extraction time or temperature.- Poor quality of the raw material.- Ensure the sappan wood is finely powdered to maximize surface area.- Optimize extraction parameters, such as increasing boiling time or performing additional extraction cycles.[1]- Source high-quality, mature sappan wood from a reputable supplier.
Difficulty Separating this compound from Brazilin - Co-elution during column chromatography due to similar polarity.- Optimize the solvent system for column chromatography. A reported effective eluent is ethyl acetate/petroleum ether/acetic acid (20:100:1).[1]- Consider using high-performance counter-current chromatography (HPCCC) for better separation at a larger scale.
Low Purity of Final Product - Incomplete removal of lipids or other impurities during initial extraction steps.- Inefficient chromatographic separation.- Ensure thorough lipid removal with petroleum ether before proceeding to ethyl acetate extraction.[1]- Use a fine mesh silica gel (160-200 mesh) for chromatography to improve resolution.[1]- Perform a final recrystallization step to enhance purity.
High Solvent Consumption at Scale - Multiple extraction and chromatography steps requiring large volumes of organic solvents.- Investigate solvent recycling systems for distillation and reuse of solvents like petroleum ether and ethyl acetate.- Explore more efficient extraction techniques such as supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) which may use less solvent.
Hypothetical Total Synthesis
IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Dibenz[b,d]oxepinone Core Formation - Inefficient catalyst activity at larger scale.- Poor heat transfer in large reactors.- Side reactions becoming more prominent at scale.- Screen different catalysts and optimize catalyst loading.- Ensure efficient stirring and temperature control in the reactor.- Re-evaluate the reaction stoichiometry and addition rates of reagents.
Incomplete Reaction - Insufficient reaction time.- Deactivation of the catalyst.- Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) and extend the reaction time if necessary.- Investigate the cause of catalyst deactivation and consider using a more robust catalyst or adding a catalyst stabilizer.
Formation of Impurities - Side reactions due to prolonged reaction times or temperature fluctuations.- Impurities in starting materials.- Optimize reaction conditions to minimize side product formation.- Ensure the purity of all starting materials before use.
Difficult Purification of Intermediates - Oily or non-crystalline intermediates.- Similar polarity of the product and byproducts.- If direct crystallization is not feasible, explore alternative purification methods like flash chromatography or preparative HPLC.- Consider converting the intermediate into a crystalline derivative for purification, followed by regeneration of the desired compound.

Quantitative Data Summary

Table 1: Extraction and Purification of this compound from Lignum Sappan

ParameterValue/RangeReference
Starting Material1 kg Sappan Wood[1]
Extraction MethodBoiling in distilled water (3 cycles)[1]
Lipid RemovalPetroleum Ether (2 cycles)[1]
Product ExtractionEthyl Acetate (3 cycles)[1]
Final Purity (HPLC)>99%[1]
TLC Rf value0.32 (ethyl acetate/petroleum ether/acetic acid 20:100:1)[1]

Table 2: In-vitro Activity of Purified this compound

Cell LineIC50 Value (µg/mL) after 48hReference
SW-480 (Human Colon Cancer)21.32[1][4]
HCT-116 (Human Colon Cancer)26.73[1][4]
BTT (Mouse Bladder Cancer)76.53[1][4]
T24 (Human Bladder Cancer)82.78[3]
5637 (Human Bladder Cancer)113.79[3]

Experimental Protocols

Protocol 1: Lab-Scale Extraction and Purification of this compound

This protocol is based on the methodology described by Yang et al. (2016).[1]

  • Maceration and Extraction:

    • Take 1 kg of dried sappan wood and macerate it into a fine powder.

    • Immerse the powder in distilled water and boil for 60 minutes.

    • Filter the extract. Repeat this extraction process two more times with the remaining solid material.

    • Combine all aqueous extracts and concentrate them under reduced pressure.

    • Filter the concentrated extract through an 80-120 µm membrane.

  • Lipid Removal:

    • To the filtered aqueous extract, add an equal volume of petroleum ether in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Discard the upper petroleum ether layer.

    • Repeat this lipid removal step one more time.

  • This compound Extraction:

    • To the lipid-free aqueous phase, add an equal volume of ethyl acetate.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat this extraction two more times with the aqueous phase.

    • Combine all ethyl acetate extracts.

  • Purification:

    • Dry the combined ethyl acetate extracts under reduced pressure to obtain a crude powder.

    • Prepare a silica gel (160-200 mesh) column for chromatography.

    • Dissolve the crude powder in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1).

    • Monitor the fractions by TLC, looking for a compound with an Rf value of approximately 0.32.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

    • Confirm the purity using HPLC analysis.

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Sappan Wood maceration Maceration start->maceration boiling Boiling Water Extraction (3x) maceration->boiling filtration Filtration boiling->filtration lipid_removal Lipid Removal (Petroleum Ether) filtration->lipid_removal product_extraction Product Extraction (Ethyl Acetate) lipid_removal->product_extraction concentration Concentration product_extraction->concentration chromatography Silica Gel Chromatography concentration->chromatography final_product Purified this compound (>99%) chromatography->final_product

Caption: Workflow for the extraction and purification of this compound.

synthesis_workflow cluster_synthesis Hypothetical Total Synthesis start Starting Materials step1 Formation of Diaryl Ether start->step1 step2 Cyclization to form Dibenz[b,d]oxepinone Core step1->step2 step3 Functional Group Manipulations step2->step3 purification Purification (Crystallization/Chromatography) step3->purification final_product Synthetic this compound purification->final_product signaling_pathway PSB This compound CellCycle Cell Cycle Regulation PSB->CellCycle Apoptosis Apoptosis PSB->Apoptosis induction G1S G1/S Transition CellCycle->G1S inhibition TumorGrowth Tumor Cell Proliferation G1S->TumorGrowth Apoptosis->TumorGrowth inhibition

References

Technical Support Center: Addressing Poor Bioavailability of Protosappanin B in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Protosappanin B (PSB) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in animal models?

A1: Direct pharmacokinetic data for this compound is limited. However, studies on its glycoside precursor, Protosappanoside D (PTD), have shown that after oral administration in rats, PTD is rapidly metabolized to this compound. The absolute oral bioavailability of PTD was found to be approximately 0.65%, suggesting that this compound itself has very low oral bioavailability. This is a critical consideration for designing in vivo efficacy studies.

Q2: What are the primary reasons for the poor oral bioavailability of this compound?

A2: The poor oral bioavailability of this compound is likely due to a combination of factors, including:

  • Poor aqueous solubility: As a polyphenolic compound, PSB may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low intestinal permeability: The molecular properties of PSB may hinder its passage across the intestinal epithelial barrier.

  • P-glycoprotein (P-gp) efflux: It is possible that PSB is a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing its net absorption.

  • First-pass metabolism: Although PSB is a metabolite of PTD, it may undergo further metabolism in the intestine or liver, reducing the amount of unchanged drug reaching systemic circulation.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored to enhance the oral absorption of this compound. These include:

  • Lipid-based formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[1][2][3][4][5]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate PSB, protecting it from degradation and facilitating its absorption.[6][7][8][9][10]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate PSB, providing controlled release and improved stability.

  • Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with PSB, enhancing its solubility and dissolution rate.

Troubleshooting Guide

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Steps
Poor aqueous solubility 1. Formulation: Prepare a formulation of PSB to improve its solubility. Options include SEDDS, SLNs, or NLCs.[1][2][3][4][5][6][7][8][9][10] 2. Vehicle Selection: For basic research, consider using a vehicle that enhances solubility, such as a mixture of PEG400 and Labrasol.[11]
Low intestinal permeability 1. Caco-2 Permeability Assay: Conduct an in vitro Caco-2 cell permeability assay to assess the intrinsic permeability of PSB.[12][13][14][15][16] 2. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation.
P-glycoprotein (P-gp) efflux 1. Caco-2 Efflux Assay: Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests P-gp involvement.[14] 2. Co-administration with P-gp inhibitors: In preclinical studies, co-administer PSB with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm P-gp mediated efflux.
Rapid metabolism 1. In vitro metabolism studies: Use liver microsomes to assess the metabolic stability of PSB. 2. LC-MS/MS analysis: Analyze plasma samples for known metabolites of PSB to understand its metabolic fate.

Issue 2: High variability in plasma concentrations between individual animals.

Possible Cause Troubleshooting Steps
Inconsistent dosing 1. Gavage Technique: Ensure proper and consistent oral gavage technique to deliver the full dose to the stomach.[17] 2. Homogeneity of Formulation: If using a suspension, ensure it is homogenous and well-mixed before each administration.
Food effect 1. Fasting: Fast the animals overnight before dosing to standardize stomach content.[11][17]
Biological variability 1. Increase sample size: Use a sufficient number of animals per group to account for inter-individual differences.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Protosappanoside D (PTD) and its Metabolite this compound (PSB) in Rats

ParameterPTD (Oral Administration)PSB (as a metabolite of PTD)
Dose 100 mg/kgN/A
Tmax (h) 0.49Not Reported
Cmax (ng/mL) Not ReportedNot Reported
t1/2 (h) 3.47 ± 0.78Not Reported
AUC (ng·h/mL) Not ReportedNot Reported
Bioavailability (%) ~0.65Not Reported

Data adapted from a study on Protosappanoside D, where this compound is the main metabolite.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12][13][14][15][16]

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²) before the transport experiment.[14][16]

2. Transport Experiment (Apical to Basolateral - A to B):

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add HBSS containing the test concentration of this compound to the apical (donor) chamber.

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

3. Transport Experiment (Basolateral to Apical - B to A for Efflux Ratio):

  • Follow the same procedure as the A to B transport, but add the this compound solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an oral bioavailability study in rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Animals:

  • Use male or female Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.

  • Acclimate the animals to the housing conditions for at least one week before the experiment.

  • For serial blood sampling, jugular vein cannulation may be performed.[18]

2. Dosing:

  • Fast the rats overnight (approximately 12-18 hours) before dosing, with free access to water.[11][17]

  • Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose, or a solubilizing formulation).

  • Administer a single oral dose of the this compound formulation via oral gavage. The volume should typically not exceed 10 mL/kg.[17]

  • For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula or another appropriate site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[18]

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (elimination half-life)

    • CL (clearance)

    • Vd (volume of distribution)

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Analysis & Interpretation formulation This compound Formulation (e.g., SEDDS, SLN) caco2 Caco-2 Permeability Assay formulation->caco2 Assess Permeability animal_study Oral Administration to Rats caco2->animal_study Inform In Vivo Study Design blood_sampling Serial Blood Sampling animal_study->blood_sampling lcms LC-MS/MS Analysis blood_sampling->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Determine Bioavailability pk_analysis->bioavailability pi3k_akt_pathway cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt Recruits to membrane pdk1->akt Phosphorylates (Thr308) cell_survival Cell Survival akt->cell_survival cell_proliferation Cell Proliferation akt->cell_proliferation apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) pten PTEN pten->pip3 Dephosphorylates protosappanin_b This compound protosappanin_b->akt Inhibits cell_cycle_apoptosis cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway protosappanin_b This compound g1_s_transition G1/S Transition protosappanin_b->g1_s_transition Arrests bcl2 Bcl-2 (Anti-apoptotic) protosappanin_b->bcl2 Downregulates bax Bax (Pro-apoptotic) protosappanin_b->bax Upregulates g1_phase G1 Phase g1_phase->g1_s_transition s_phase S Phase g1_s_transition->s_phase caspases Caspase Activation bcl2->caspases Inhibits bax->caspases Promotes apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: Protosappanin B Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Protosappanin B autofluorescence in cellular and tissue imaging.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when excited by a light source. This compound, a phenolic compound, exhibits intrinsic fluorescence, which can create a background signal that obscures the specific fluorescence of your intended target probes (e.g., immunofluorescent labels). This can lead to poor image quality, low signal-to-noise ratios, and difficulty in interpreting results.

Q2: I am observing high background fluorescence in my this compound-treated samples. How do I confirm it is autofluorescence from the compound?

A2: To confirm that the background signal originates from this compound, you should include a crucial control in your experiment: a sample treated with this compound but without any fluorescent labels (e.g., no primary or secondary antibodies). Image this control sample using the same settings as your fully stained samples. Any fluorescence observed in this control can be attributed to the autofluorescence of this compound or the tissue itself.

Q3: What are the general spectral properties of this compound's autofluorescence?

A3: While detailed excitation and emission spectra for this compound are not extensively published, as a phenolic compound, it is likely to exhibit broad-spectrum autofluorescence. Phenolic compounds typically show maximum absorption in the ultraviolet (UV) range, with one study reporting UV absorption peaks for this compound at 209 nm, 260 nm, and 286 nm.[1] Their fluorescence emission is often broad and can span across the blue and green channels of a fluorescence microscope. However, the exact spectral profile can be influenced by the local microenvironment (e.g., pH, solvent polarity). It is highly recommended to experimentally determine the autofluorescence spectrum in your specific system by performing a lambda scan (spectral imaging) on a control sample.

Q4: What are the main strategies to reduce or eliminate autofluorescence caused by this compound?

A4: There are several strategies you can employ, which can be broadly categorized as follows:

  • Spectral Separation: Choosing fluorescent dyes for your labels that have excitation and emission spectra distinct from the autofluorescence of this compound.

  • Chemical Quenching: Using chemical reagents to reduce the autofluorescent signal.

  • Photobleaching: Intentionally photobleaching the autofluorescence before imaging your specific signal.

  • Computational Correction: Using software-based approaches like spectral unmixing to separate the autofluorescence signal from your specific signal.

  • Experimental Protocol Optimization: Modifying your sample preparation methods to minimize autofluorescence.

Troubleshooting Guide

This guide provides solutions to common issues encountered with this compound autofluorescence.

Problem Possible Cause Suggested Solution
High background in all channels This compound has broad-spectrum autofluorescence.1. Characterize the Spectrum: Perform a lambda scan on a control sample to determine the excitation and emission peaks of the autofluorescence. 2. Move to Far-Red/NIR Probes: Select fluorophores for your labels that emit in the far-red (e.g., Alexa Fluor 647, Cy5) or near-infrared (NIR) range, as autofluorescence is typically weaker at longer wavelengths.[2][3] 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the this compound signal from your specific labels.[4][5][6]
Specific signal is weak and obscured The autofluorescence is overwhelming the signal from your fluorescent probe.1. Increase Probe Brightness: Use brighter fluorophores for your labels. 2. Chemical Quenching: Treat your samples with a quenching agent like Sodium Borohydride or Sudan Black B (see protocols below). Be aware that some quenchers may also reduce your specific signal, so optimization is necessary. 3. Photobleaching: Before acquiring your final image, intentionally photobleach the sample with broad-spectrum, high-intensity light to reduce the autofluorescence (see protocol below).[7][8][9][10]
Quenching agent reduced my specific signal The quenching agent is not specific and also affects the fluorescence of your label.1. Titrate the Quencher: Reduce the concentration and/or incubation time of the quenching agent. 2. Try a Different Quencher: Different quenching agents have different mechanisms. If one affects your signal, another might not. See the table below for options. 3. Apply Quencher Before Staining: For some quenchers like TrueBlack™, applying it before antibody staining can minimize effects on the fluorophore.[11]
Autofluorescence varies across the sample Uneven distribution of this compound or presence of other endogenous autofluorescent molecules (e.g., lipofuscin).1. Image Multiple Regions: Acquire images from several areas and average the background. 2. Use a Lipofuscin Quencher: If you suspect lipofuscin is contributing to the autofluorescence in aged tissues, use a specific quencher like Sudan Black B or a commercial equivalent.[2][11]

Quantitative Data Summary

Table 1: Comparison of Common Autofluorescence Quenching Methods

MethodTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescenceEasy to prepare and use.Can have variable effectiveness and may damage tissue integrity.[2][3]
Sudan Black B Lipofuscin and other lipophilic granulesVery effective for lipofuscin.Can introduce its own fluorescence in the far-red channel; can precipitate.[11]
Commercial Quenching Reagents (e.g., TrueVIEW™, TrueBlack™) Broad-spectrum (lipofuscin, collagen, red blood cells, etc.)Optimized formulations, often with better specificity and less damage to the sample.Higher cost compared to basic chemical reagents.
Photobleaching Most fluorophores, including endogenous onesNo chemical additions, can be highly effective.Can be time-consuming; risks phototoxicity to live cells and photobleaching of the specific signal if not done carefully.[7][8][9][10]
Spectral Unmixing All sources of fluorescence with distinct spectraComputationally separates signals, preserving the original data.Requires a spectral imaging system and appropriate software.[4][5][6]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is best for samples fixed with aldehydes like paraformaldehyde or glutaraldehyde.

  • Fixation and Permeabilization: Proceed with your standard fixation and permeabilization protocol.

  • Wash: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.

  • Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: NaBH₄ is a hazardous chemical. Handle with appropriate safety measures.

  • Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.

  • Wash: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of NaBH₄.

  • Staining: Proceed with your immunolabeling protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin-like Autofluorescence

This protocol is effective for reducing autofluorescence from lipophilic sources.

  • Complete Staining: Perform your entire immunolabeling protocol, including primary and secondary antibodies and final washes.

  • Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.

  • Incubation: Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Wash: Briefly rinse with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Protocol 3: Pre-Staining Photobleaching

This protocol aims to destroy autofluorescent molecules before labeling.

  • Sample Preparation: Fix and permeabilize your samples as required.

  • Photobleaching: Place the sample on the microscope stage. Expose it to a high-intensity, broad-spectrum light source (e.g., from a mercury lamp or LED) for 1-2 hours. The optimal duration may need to be determined empirically.

  • Staining: After photobleaching, proceed with your standard immunolabeling protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_mitigation Autofluorescence Mitigation (Choose one or more) cluster_staining Immunolabeling cluster_imaging Imaging & Analysis start Start with this compound-treated cells/tissue fixation Fixation & Permeabilization start->fixation control Prepare 'Autofluorescence Control' (No Labels) fixation->control Parallel Prep quenching Chemical Quenching (e.g., NaBH4, Sudan Black B) fixation->quenching photobleaching Photobleaching fixation->photobleaching spectral Use Far-Red Dyes fixation->spectral acquire Image Acquisition control->acquire Image Control stain Primary & Secondary Antibody Incubation quenching->stain photobleaching->stain spectral->stain stain->acquire unmixing Spectral Unmixing (Optional) acquire->unmixing analysis Data Analysis acquire->analysis Direct to Analysis unmixing->analysis end End analysis->end troubleshooting_flowchart cluster_strategy Select Mitigation Strategy start High Background Fluorescence Observed is_control_imaged Have you imaged an autofluorescence control (this compound, no labels)? start->is_control_imaged image_control Image the control sample. is_control_imaged->image_control No is_autofluorescence_present Is fluorescence present in the control? is_control_imaged->is_autofluorescence_present Yes image_control->is_autofluorescence_present troubleshoot_staining Troubleshoot non-specific antibody binding. is_autofluorescence_present->troubleshoot_staining No spectral_approach Spectral Approach: Move to far-red/NIR fluorophores. is_autofluorescence_present->spectral_approach Yes chemical_approach Chemical Approach: Use quenching agents. is_autofluorescence_present->chemical_approach Yes physical_approach Physical Approach: Perform photobleaching. is_autofluorescence_present->physical_approach Yes computational_approach Computational Approach: Use spectral unmixing. is_autofluorescence_present->computational_approach Yes is_signal_recovered Is signal-to-noise ratio acceptable? spectral_approach->is_signal_recovered chemical_approach->is_signal_recovered physical_approach->is_signal_recovered computational_approach->is_signal_recovered optimize Optimize protocol (e.g., change quencher, adjust bleaching time). is_signal_recovered->optimize No end Proceed with Experiment is_signal_recovered->end Yes optimize->is_signal_recovered

References

Technical Support Center: Controlling for Protosappanin B Solvent Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for solvent effects when working with Protosappanin B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound in cell-based assays?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, and ethyl acetate.[1][2] For cell-based assays, DMSO is the most commonly used solvent due to its ability to dissolve a wide range of compounds and its miscibility with cell culture media.[3]

Q2: What is a "safe" concentration of DMSO or ethanol to use in my cell-based assay?

The ideal concentration of any solvent is the lowest concentration that maintains the solubility of this compound while having minimal impact on the cells.[4] It is crucial to perform a solvent tolerance assay for each specific cell line and experimental duration.[4] However, general guidelines are provided in the table below.

Q3: How can I determine the maximum non-toxic solvent concentration for my specific cell line?

It is essential to perform a solvent tolerance experiment before initiating your main experiments with this compound. This involves treating your cells with a range of solvent concentrations (e.g., 0.01% to 2.0%) and assessing cell viability after the intended incubation period of your primary experiment. This will allow you to identify the highest concentration of the solvent that does not significantly affect the viability of your cells.

Q4: Can the solvent itself affect the signaling pathways I am studying?

Yes, solvents like DMSO and ethanol can have off-target effects on various signaling pathways, even at concentrations that are not overtly cytotoxic.[5][6] For example, DMSO has been shown to modulate the PI3K/Akt pathway and activate AP-1.[6][7] Therefore, it is critical to include a vehicle control (cells treated with the same concentration of solvent as the this compound-treated cells) in every experiment to distinguish the effects of the compound from those of the solvent.

Troubleshooting Guides

Issue 1: High Cell Death in Vehicle Control Group

Possible Cause: The solvent concentration is too high for your specific cell line, leading to cytotoxicity.

Troubleshooting Steps:

  • Reduce Solvent Concentration: Aim for a final solvent concentration of ≤0.1% for DMSO as a starting point for most cell lines.[4] Some robust cell lines may tolerate up to 0.5%, but this must be experimentally verified.[4]

  • Perform a Solvent Titration: Conduct a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cell line and experimental duration.

  • Consider an Alternative Solvent: If this compound is soluble in another solvent that is less toxic to your cells, this may be a viable alternative.

Issue 2: Inconsistent or Unexpected Results in this compound-Treated Groups

Possible Cause: The solvent is interfering with the assay or cellular processes, or this compound is precipitating out of solution.

Troubleshooting Steps:

  • Run Appropriate Controls: Always include a vehicle-only control to account for any solvent-induced effects.

  • Check for Precipitation: Visually inspect the culture medium for any signs of precipitation after adding the this compound stock solution. If precipitation occurs, you may need to lower the final concentration or use a different solvent system.

  • Optimize Dilution Technique: When preparing working solutions, add the this compound stock solution to the pre-warmed culture medium dropwise while gently vortexing to prevent precipitation.

  • Use an Alternative Viability Assay: If you suspect the solvent is interfering with your current assay (e.g., direct reduction of MTT by the compound), consider using an alternative method that measures a different cellular endpoint, such as a lactate dehydrogenase (LDH) release assay for membrane integrity.

Quantitative Data Summary

Table 1: Recommended Maximum Solvent Concentrations for Cell-Based Assays

SolventGeneral Maximum Recommended ConcentrationNotes
DMSO ≤ 0.5% (v/v)Many cell lines are sensitive to concentrations above 0.1%.[8] Can have off-target effects on signaling pathways.[5]
Ethanol ≤ 0.5% (v/v)Effects can be cell-line dependent. Can induce cell cycle arrest at higher concentrations.[9]

Table 2: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)
SW-480Colon Cancer21.3248
HCT-116Colon Cancer26.7348
BTTBladder Cancer76.5348
T24Bladder Cancer82.78Not Specified
5637Bladder Cancer113.79Not Specified
SW620Colon Cancer~100Not Specified

Experimental Protocols

Protocol 1: Solvent Cytotoxicity Assay using MTT

This protocol outlines the steps to determine the cytotoxic effect of a solvent on a specific cell line.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Solvent Treatment: Prepare serial dilutions of the solvent in complete culture medium. Remove the existing medium from the wells and add 100 µL of the solvent dilutions to the respective wells in triplicate. Include an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control. Plot a dose-response curve to determine the highest non-toxic concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate D Treat Cells with this compound Dilutions A->D B Prepare this compound Stock (in DMSO) B->D C Prepare Solvent Vehicle Control E Treat Cells with Vehicle Control C->E F Incubate for Desired Time D->F E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Measure Endpoint (e.g., Absorbance) G->H I Compare this compound vs. Vehicle Control H->I J Determine IC50 and Solvent Effects I->J

Caption: Experimental workflow for assessing this compound effects while controlling for solvent effects.

signaling_pathway cluster_solvent Solvent Effects (e.g., DMSO) cluster_psb This compound Effects DMSO DMSO PI3K_Akt PI3K/Akt Pathway DMSO->PI3K_Akt modulates AP1 AP-1 Activation DMSO->AP1 activates PSB This compound pAKT p-AKT PSB->pAKT inhibits pERK p-ERK1/2 PSB->pERK inhibits Cell_Cycle Cell Cycle Arrest (G1) PSB->Cell_Cycle induces pAKT->Cell_Cycle promotes S-phase entry pERK->Cell_Cycle promotes proliferation Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Potential signaling pathway interactions of this compound and a common solvent, DMSO.

References

Validation & Comparative

Protosappanin B: A Comparative Analysis of its Anti-Tumor Efficacy in Novel Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-tumor effects of Protosappanin B (PSB), a key bioactive component isolated from Lignum Sappan. The data presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed look at PSB's performance across various cancer cell lines and its comparison with other therapeutic agents.

Quantitative Analysis of this compound's Anti-Tumor Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human and mouse cancer cell lines. The tables below summarize the key quantitative data from in vitro studies, focusing on the half-maximal inhibitory concentration (IC50) and other observed effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time (hours)Citation
SW-480Human Colon Cancer21.3248[1][2]
HCT-116Human Colon Cancer26.7348[1][2]
T24Human Bladder Cancer82.78Not Specified[3][4]
5637Human Bladder Cancer113.79Not Specified[3][4]
BTTMouse Bladder Cancer76.5348[1][2]

Note: In contrast to its effect on cancerous cells, this compound showed no proliferation arrest effect on the normal human bladder epithelial cell line SV-HUC-1.[4]

Table 2: Summary of this compound's Biological Effects on Cancer Cells
EffectCell Line(s)ObservationsCitation
Inhibition of Viability SW620, T24, BTTEffectively inhibited cell viability.[1][2][5]
Induction of Apoptosis SW620, A875, T24, 5637Induced apoptosis, with evidence of nuclear fragmentation and morphological changes.[3][4][5]
Inhibition of Migration SW620Effectively inhibited cell migration.[5][6]
Cell Cycle Arrest T24, 5637Caused G1 phase arrest, reducing the proportion of cells in the S-phase.[3][4]
Inhibition of Tumor Growth (In Vivo) H22, SW620 (Xenografts)Pretreatment completely inhibited tumor formation (H22); distinctly inhibited tumor growth (SW620).[1][2][5]

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-tumor effects by modulating several critical intracellular signaling pathways. A primary mechanism is the suppression of Golgi phosphoprotein 3 (GOLPH3), which in turn affects downstream pathways crucial for cancer cell proliferation, survival, and migration.

GOLPH3_Pathway PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 Apoptosis Apoptosis PSB->Apoptosis Induces PI3K_Akt PI3K/Akt/mTOR Pathway (p-AKT, p-p70S6K) GOLPH3->PI3K_Akt Wnt Wnt/β-catenin Pathway GOLPH3->Wnt MAPK MAPK/ERK Pathway (p-ERK1/2) GOLPH3->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration Wnt->Proliferation MAPK->Proliferation

Caption: this compound inhibits GOLPH3, downregulating key pro-survival pathways.

Studies show that PSB significantly reduces the expression of p-AKT, p-p70S6K, β-catenin, and p-ERK1/2 in SW620 colon cancer cells.[5] In human melanoma A875 cells, PSB was found to inhibit p-PI3K, p-AKT, and p-GSK-3β.[3] Furthermore, proteomic analysis in T24 bladder cancer cells revealed that PSB modulates proteins involved in the TNF, p53, and FOXO signaling pathways.[6]

Comparison with Other Anti-Cancer Agents

This compound not only shows promise as a standalone agent but also as a synergistic component in combination therapies.

  • Comparison with Mitomycin: In a study using BTT mouse bladder cancer tumor-bearing mice, treatment with PSB (200 and 300 mg/kg) significantly increased survival rates, comparable to the effects of 1 mg/kg of the established chemotherapy drug mitomycin.[1][2]

  • Synergy with 5-Fluorouracil (5-FU): Recent research has highlighted PSB's ability to enhance the chemosensitivity of colon adenocarcinoma cells to 5-FU.[7] PSB attenuates 5-FU chemoresistance by regulating the LINC00612/miRNA-590-3p/GOLPH3 axis, suggesting its potential to overcome acquired drug resistance in colon cancer.[7]

Experimental Protocols

The validation of this compound's anti-tumor effects relies on a set of standardized in vitro and in vivo assays.

Cell Viability and Proliferation Assays

These assays quantify the cytotoxic and cytostatic effects of a compound on a cell population.

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Seed cells (e.g., HCT-116, SW-480) in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 12.5 to 200 µg/mL) for a specified period (e.g., 48 hours).[2]

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength to determine cell viability relative to untreated controls.

  • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

    • Treat cells with PSB (e.g., 2 mg/mL) for various time points.[2]

    • Harvest the cells and resuspend them in media.

    • Mix a small volume of cell suspension with Trypan Blue dye.

    • Count the unstained (viable) and stained (non-viable) cells using a hemocytometer.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with This compound A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Standard workflow for assessing cell viability using the MTT assay.

Apoptosis Assays

These methods are used to detect and quantify programmed cell death.

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Treat cells with various concentrations of PSB.

    • Harvest and wash the cells with a binding buffer.[8]

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a viability dye that enters non-viable cells).[8]

    • Analyze the stained cell population using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early/late apoptotic, necrotic).[7][8]

In Vivo Xenograft Studies

Animal models are crucial for validating the in vitro efficacy of anti-tumor compounds.

  • Implant human or mouse cancer cells (e.g., SW620, H22) subcutaneously into immunocompromised mice.[2][5]

  • Once tumors are established, administer this compound (or a vehicle control) to the mice via a specified route and dosage (e.g., 200-300 mg/kg).[1]

  • Monitor tumor volume and the general health of the mice over time.

  • At the end of the study, excise the tumors for further analysis (e.g., histological analysis, Western blotting).[5]

References

Protosappanin B Demonstrates Broader Anti-Cancer Activity Over Protosappanin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New research reveals that Protosappanin B exhibits significant anti-cancer activity across a range of cancer cell lines, while data on the direct anti-cancer efficacy of Protosappanin A remains limited, suggesting a potentially narrower spectrum of activity. This comprehensive guide synthesizes the available experimental data to provide a comparative overview of their performance for researchers and drug development professionals.

This compound, a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., has been the subject of extensive research for its therapeutic properties. In contrast, its structural isomer, Protosappanin A, has been investigated to a lesser extent for its anti-cancer potential, with most studies focusing on its anti-inflammatory effects. This guide provides a detailed comparison of their anti-cancer activities, drawing upon available in vitro studies.

Quantitative Analysis of Anti-Cancer Activity

Data on the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, highlights the cytotoxic effects of this compound against various cancer cell lines.

Cancer Cell LineCell TypeThis compound IC50 (µg/mL)
SW-480Human colon adenocarcinoma21.32[1][2]
HCT-116Human colon cancer26.73[1][2]
SW620Human colon adenocarcinomaData not available in µg/mL
T24Human bladder carcinoma82.78
5637Human bladder carcinoma113.79
BTTMouse bladder cancer76.53[1][2]

Mechanisms of Anti-Cancer Action

This compound has been shown to exert its anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. Studies have shown its ability to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by causing a G1 phase cell cycle arrest, preventing the cells from entering the DNA synthesis phase.

  • Modulation of Signaling Pathways: this compound has been found to inhibit key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt pathway and the expression of Golgi phosphoprotein 3 (GOLPH3).[3] It also affects the p70S6K, β-catenin, and p-ERK1/2 signaling pathways.

While direct evidence for the anti-cancer mechanisms of Protosappanin A is scarce, its recognized anti-inflammatory properties may play a role in mitigating cancer-related inflammation, a critical component of tumor progression. However, further research is needed to elucidate its specific anti-cancer pathways.

Experimental Protocols

The following methodologies are commonly employed in the evaluation of the anti-cancer activity of compounds like this compound.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 48 hours). The MTT reagent is then added, which is converted by metabolically active cells into a purple formazan product. The absorbance is measured to determine cell viability and calculate the IC50 value.[1]

  • Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Cells are treated with the compound, and then a trypan blue solution is added. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells is then determined.[1]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity is measured to determine the proportion of cells in different phases of the cell cycle. For apoptosis detection, cells can be stained with Annexin V and propidium iodide to identify early and late apoptotic cells.

Western Blotting
  • Western Blotting: This method is used to detect and quantify specific proteins involved in signaling pathways. Cancer cells are treated with the compound, and cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against target proteins to analyze their expression levels.

Visualizing the Scientific Workflow and Signaling Pathways

To better understand the experimental process and the molecular interactions, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis cluster_results Data Interpretation start Cancer Cell Lines (e.g., SW-480, HCT-116, T24) culture Seeding and Incubation start->culture treatment Exposure to Protosappanin A/B (Varying Concentrations) culture->treatment viability Cell Viability Assays (MTT, Trypan Blue) treatment->viability apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) treatment->apoptosis western Protein Expression Analysis (Western Blot) treatment->western ic50 IC50 Value Determination viability->ic50 mechanism Mechanism of Action Elucidation apoptosis->mechanism western->mechanism

Figure 1: General experimental workflow for evaluating anti-cancer activity.

signaling_pathway cluster_protosappaninB This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes PSB This compound PI3K_Akt PI3K/Akt Pathway PSB->PI3K_Akt GOLPH3 GOLPH3 Expression PSB->GOLPH3 p70S6K p70S6K PSB->p70S6K beta_catenin β-catenin PSB->beta_catenin pERK p-ERK1/2 PSB->pERK Apoptosis Apoptosis Induction PSB->Apoptosis CellCycleArrest G1 Cell Cycle Arrest PSB->CellCycleArrest Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation GOLPH3->Proliferation p70S6K->Proliferation beta_catenin->Proliferation pERK->Proliferation

Figure 2: Signaling pathways modulated by this compound in cancer cells.

Conclusion

References

Protosappanin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Protosappanin B, a key bioactive component isolated from the heartwood of Caesalpinia sappan, against standard chemotherapy drugs in various cancer cell lines. The following sections present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to offer an objective assessment for research and drug development purposes.

Quantitative Efficacy Comparison

The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy drugs in colon and bladder cancer cell lines. It is important to note that the data presented here is compiled from different studies, and direct head-to-head comparative studies are limited. Variations in experimental conditions can influence IC50 values.

Table 1: In Vitro Efficacy in Colon Cancer Cell Lines
Cell LineCompoundIC50 (µM)IC50 (µg/mL)Citation
SW620This compoundNot ReportedNot Reported[1]
HCT-116This compoundNot Reported26.73[2]
SW-480This compoundNot Reported21.32[2]
LOVO5-Fluorouracil16Not Reported[3]
SW6205-Fluorouracil32Not Reported[3]
LS180 (Parental)Doxorubicin18 (12h)Not Reported[4]
LS180 (Resistant)Doxorubicin80 (12h)Not Reported[4]
HCT 116DoxorubicinNot Reported1.9[5]
Table 2: In Vitro Efficacy in Bladder Cancer Cell Lines
Cell LineCompoundIC50 (µg/mL)Citation
T24This compound82.78[6]
5637This compound113.79[6]
T24Cisplatin7.637 (µM)[7]
RT4Cisplatin7.426 (µM)[7]

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anti-tumor effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the primary mechanisms involves the inhibition of the PI3K/Akt signaling pathway. By downregulating the phosphorylation of Akt and its downstream targets, this compound can suppress cancer cell growth and induce apoptosis.[1] Furthermore, it has been found to inhibit the expression of Golgi phosphoprotein 3 (GOLPH3), which is implicated in oncogenic progression.[1]

ProtosappaninB_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProtosappaninB This compound PI3K PI3K ProtosappaninB->PI3K Inhibits GOLPH3 GOLPH3 ProtosappaninB->GOLPH3 Inhibits Receptor Growth Factor Receptor Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt p70S6K p70S6K Akt->p70S6K BetaCatenin β-catenin Akt->BetaCatenin Proliferation Cell Proliferation & Survival p70S6K->Proliferation ERK->Proliferation GOLPH3->Akt BetaCatenin->Proliferation

Caption: this compound signaling pathway in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells into 96-well plates start->cell_seeding treatment Treat cells with this compound or standard chemotherapy drug at various concentrations cell_seeding->treatment incubation_24_48h Incubate for 24-72 hours treatment->incubation_24_48h add_mtt Add MTT reagent to each well incubation_24_48h->add_mtt incubation_4h Incubate for 4 hours at 37°C add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a standard chemotherapy drug. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow start Start cell_treatment Treat cells with this compound or standard chemotherapy drug start->cell_treatment cell_harvesting Harvest cells by trypsinization and centrifugation cell_treatment->cell_harvesting cell_washing Wash cells with cold PBS cell_harvesting->cell_washing resuspend Resuspend cells in 1X Annexin V binding buffer cell_washing->resuspend staining Add Annexin V-FITC and Propidium Iodide (PI) resuspend->staining incubation_rt Incubate for 15 minutes at room temperature in the dark staining->incubation_rt flow_cytometry Analyze cells by flow cytometry incubation_rt->flow_cytometry data_analysis Quantify viable, early apoptotic, late apoptotic, and necrotic cells flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow of the apoptosis assay using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or a standard chemotherapy drug for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then pelleted by centrifugation.

  • Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The washed cells are resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[8]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The available in vitro data suggests that this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. While a direct comparison with standard chemotherapy drugs within single studies is not extensively available, the compiled IC50 values provide a preliminary basis for assessing its relative potency. Further comprehensive studies, including in vivo models and head-to-head comparisons, are warranted to fully elucidate the therapeutic potential of this compound as a standalone or adjuvant cancer therapy. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating this promising natural compound.

References

Mechanistic Deep Dive: Protosappanin B vs. Brazilin in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

Protosappanin B and Brazilin, two bioactive compounds derived from the heartwood of Caesalpinia sappan L. (Sappanwood), have garnered significant attention in the scientific community for their therapeutic potential, particularly in oncology and inflammatory diseases. While structurally related, these molecules exhibit distinct mechanistic profiles that warrant a detailed comparison for researchers navigating the complexities of drug development. This guide provides an objective analysis of their differential effects on key cellular signaling pathways, supported by experimental data and detailed methodologies.

At a Glance: Key Mechanistic Differences

FeatureThis compoundBrazilin
Primary Anticancer Mechanism Inhibition of PI3K/Akt and GOLPH3 pathways, leading to apoptosis and G1 cell cycle arrest.Induction of intrinsic apoptosis via p53, Bax/Bcl-2 modulation, and caspase activation; inhibition of mTOR and STING pathways.
Primary Anti-inflammatory Mechanism Inhibition of pro-inflammatory mediators.Inhibition of NF-κB and NLRP3 inflammasome activation.
Key Molecular Targets PI3K, Akt, GOLPH3p53, Caspases, mTOR, STING, NF-κB, NLRP3

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of this compound and Brazilin have been evaluated across various cancer cell lines. A direct comparison reveals differences in their potency, as indicated by their half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeThis compound IC50 (µg/mL)Brazilin IC50 (µg/mL)Reference
SW-480Colon Cancer21.327.79
HCT-116Colon Cancer26.7312.35
BTTBladder Cancer76.538.76
T24Bladder Cancer82.78Not directly compared
5637Bladder Cancer113.79Not directly compared
A549Non-Small Cell Lung CancerNot reported43 (as µg/mL)[1]
H358Non-Small Cell Lung CancerNot reported20.89 (at 48h, as µM)[2]
MDA-MB-231Breast CancerNot reported49.92 (as µM)[3]
MCF7Breast CancerNot reported>40 (as µM)[3]

Mechanistic Insights into Anticancer Activity

This compound: A Focus on PI3K/Akt and GOLPH3 Inhibition

This compound primarily exerts its anticancer effects by targeting critical pathways involved in cell survival and proliferation.

  • PI3K/Akt Signaling: this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of the PI3K pathway. This inhibition disrupts signals that promote cell growth, proliferation, and survival.[4]

  • GOLPH3 Pathway: A novel mechanism of this compound involves the downregulation of Golgi phosphoprotein 3 (GOLPH3).[5] GOLPH3 is an oncoprotein that, when overexpressed, promotes tumor progression. By inhibiting GOLPH3, this compound disrupts Golgi trafficking and further dampens pro-survival signaling.

  • Apoptosis and Cell Cycle Arrest: The inhibition of these pathways culminates in the induction of apoptosis, characterized by an increased Bax/Bcl-2 ratio, and arrest of the cell cycle at the G1 phase.[6][7]

G PSB This compound PI3K PI3K PSB->PI3K inhibits GOLPH3 GOLPH3 PSB->GOLPH3 inhibits Apoptosis Apoptosis PSB->Apoptosis G1Arrest G1 Cell Cycle Arrest PSB->G1Arrest Akt p-Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation GOLPH3->Proliferation

This compound Anticancer Signaling Pathway.
Brazilin: A Multi-pronged Attack on Cancer Cells

Brazilin demonstrates a broader range of anticancer mechanisms, targeting multiple signaling cascades.

  • Intrinsic Apoptosis Pathway: Brazilin effectively induces apoptosis through the intrinsic pathway by upregulating the tumor suppressor protein p53.[1] This leads to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[7][8]

  • mTOR Signaling: Brazilin has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8]

  • STING Pathway: In non-small cell lung cancer, Brazilin can activate the STING (stimulator of interferon genes) pathway, which can lead to an anti-tumor immune response.[2]

  • NF-κB Inhibition: Brazilin can suppress the activation of NF-κB, a transcription factor that plays a crucial role in promoting inflammation and cell survival in cancer.[9]

G Brazilin Brazilin p53 p53 Brazilin->p53 mTOR mTOR Brazilin->mTOR inhibits STING STING Pathway Brazilin->STING activates NFkB NF-κB Brazilin->NFkB inhibits Bax Bax/Bcl-2 ratio ↑ p53->Bax Caspases Caspase-9, -3 activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation ImmuneResponse Anti-tumor Immune Response STING->ImmuneResponse NFkB->Proliferation G cluster_0 This compound cluster_1 Brazilin PSB This compound iNOS_COX2 iNOS, COX-2 PSB->iNOS_COX2 inhibits Inflammation_PSB Inflammation iNOS_COX2->Inflammation_PSB Brazilin Brazilin NFkB_path NF-κB Pathway Brazilin->NFkB_path inhibits NLRP3 NLRP3 Inflammasome Brazilin->NLRP3 inhibits Inflammation_Brazilin Inflammation NFkB_path->Inflammation_Brazilin NLRP3->Inflammation_Brazilin G Start Seed Cells in 96-well Plate Treat Treat with this compound or Brazilin Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan with DMSO Incubate_MTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analyze Calculate Cell Viability & IC50 Read->Analyze G Start Cell Treatment & Lysis Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze

References

comparative analysis of Protosappanin B from different extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different extraction methods for Protosappanin B, a homoisoflavonoid derived from the heartwood of Caesalpinia sappan L. (Sappanwood). This compound has garnered significant interest for its diverse pharmacological activities, including antitumor and anti-inflammatory effects. The choice of extraction method can significantly impact the yield, purity, and subsequent biological activity of the isolated compound. This document outlines the performance of various extraction techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.

Comparative Performance of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen methodology. This section summarizes the quantitative data from different approaches, highlighting key performance indicators such as yield and purity.

Extraction MethodKey Solvents/ReagentsPurityYield/RecoverySource
Conventional Solvent Extraction Boiling Water, Ethyl Acetate>99%Not explicitly stated, but sufficient for biological assays[1][2]
Ionic-Liquid Dispersive Liquid-Phase Microextraction (IL-DLLME) [BMIM]Br (Ionic Liquid), MethanolNot explicitly stated, but high linearity (r=0.9999) suggests good purity98.31% (average recovery)[3][4][5]
Ethanolic Extraction followed by HPLC Ethanol, AcetonitrileSingle peak purity observed in HPLC fractionsNot explicitly stated, focused on isolation for bioactivity testing[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide in-depth protocols for the key extraction and analytical methods discussed.

Conventional Solvent Extraction Protocol

This method involves a sequential extraction with solvents of varying polarity, followed by chromatographic purification.

Materials:

  • Dried heartwood of Caesalpinia sappan

  • Distilled water

  • Ethyl acetate

  • Petroleum ether

  • Acetic acid

  • Silica gel (160-200 mesh) for column chromatography

Procedure:

  • Maceration and Decoction: 1 kg of powdered sappan wood is macerated and then boiled in distilled water for 60 minutes.[1]

  • Solvent Extraction: The aqueous extract is then subjected to sequential extraction with ethyl acetate.[2]

  • Column Chromatography: The resulting ethyl acetate extract is concentrated and separated by column chromatography on a silica gel column.[1][2]

  • Elution: The column is eluted with a solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1).[1]

  • Purification: The fractions containing this compound are combined and dried to yield the purified compound.[1]

Ionic-Liquid Dispersive Liquid-Phase Microextraction (IL-DLLME) Protocol

This modern technique utilizes ionic liquids to enhance extraction efficiency and is often coupled with ultrasonic assistance.

Materials:

  • Caesalpinia sappan powder

  • Ionic Liquid: 1-butyl-3-methylimidazolium bromide ([BMIM]Br)

  • Methanol (dispersant)

  • Phosphoric acid (for mobile phase)

Procedure:

  • Extraction Solvent Preparation: A 0.5 mol/L solution of [BMIM]Br in methanol is prepared.[3][4][5]

  • Extraction: The C. sappan powder is mixed with the [BMIM]Br-methanol solution at a solid-liquid ratio of 1:50 (g/mL).[3][4][5]

  • Ultrasonic Treatment: The mixture is subjected to ultrasonication to enhance extraction. Optimal temperature is around 50-60°C.[3]

  • Centrifugation: The sample is centrifuged to separate the solid residue from the liquid extract.

  • Analysis: The supernatant containing this compound is then analyzed by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis Protocol

HPLC is a fundamental technique for the quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Purospher STAR RP-18e, 250 mm × 4.6 mm, 5 µm)[4][5]

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.2% phosphoric acid in water.[4][5]

  • Flow Rate: 0.65 mL/min.[4][5]

  • Detection Wavelength: 286 nm.[4]

  • Injection Volume: Appropriate volume of the sample solution dissolved in methanol/water (18:82).[1]

Visualization of Workflows and Pathways

Graphical representations of experimental processes and biological mechanisms can facilitate a clearer understanding of the complex relationships involved.

G cluster_extraction Extraction & Purification cluster_analysis Analysis start Sappanwood Powder extraction Extraction (e.g., Boiling Water, IL-DLLME) start->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification protosappanin_b Purified this compound purification->protosappanin_b hplc HPLC Analysis protosappanin_b->hplc Purity & Quantification bioassay Biological Activity Assays (e.g., Anti-inflammatory, Antitumor) protosappanin_b->bioassay Performance Evaluation

Caption: General experimental workflow for the extraction, purification, and analysis of this compound.

G lps Lipopolysaccharide (LPS) macrophage Macrophage lps->macrophage Stimulates inflammatory_response Pro-inflammatory Cytokine Production (IL-6, TNF-α) macrophage->inflammatory_response Induces protosappanin_b This compound protosappanin_b->inhibition inhibition->macrophage Inhibits

Caption: Simplified signaling pathway showing the inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine production in macrophages.

Comparative Biological Performance

While direct comparative studies on the bioactivity of this compound from different extraction methods are limited, the purity of the final product is a critical determinant of its performance. This compound, purified to over 99% via conventional solvent extraction, has demonstrated significant antitumor effects, inhibiting the proliferation of various cancer cell lines including HCT-116, SW-480, and BTT cells.[1][2] Similarly, this compound isolated through ethanolic extraction and HPLC has shown potent anti-inflammatory properties by significantly inhibiting the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages.[6]

The ionic-liquid based extraction method, while demonstrating high recovery, was primarily evaluated for its extraction efficiency and the antibacterial activity of the total extract rather than the isolated this compound.[3][4] However, the high recovery rate suggests that this method can be a viable and environmentally friendlier alternative for obtaining this compound for further purification and biological testing.

References

Protosappanin B: Validating GOLPH3 as a Key Target in its Anticancer Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Protosappanin B (PSB), a key bioactive component derived from the heartwood of Sappan Lignum, has demonstrated notable anti-tumor effects in various cancer models. Emerging evidence strongly indicates that its mechanism of action is intrinsically linked to the downregulation of Golgi Phosphoprotein 3 (GOLPH3). This guide provides a comprehensive comparison of PSB's performance with alternative therapeutic strategies targeting GOLPH3, supported by experimental data and detailed protocols to assist researchers in validating this critical interaction.

GOLPH3: An Oncogenic Hub

GOLPH3 is recognized as a potent oncogene, frequently amplified in a multitude of solid tumors, including melanoma, lung, breast, glioma, and colorectal cancer.[1][2] Its overexpression is often correlated with poor prognosis and tumor progression.[1][3] GOLPH3 localizes to the trans-Golgi network and plays a crucial role in vesicular trafficking, Golgi architecture, and protein glycosylation.[3][4] Its oncogenic activity stems from its ability to enhance signaling through critical cancer-related pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, thereby promoting cell proliferation, migration, and survival.[1][5]

This compound's Efficacy in Targeting GOLPH3

Recent studies have elucidated that PSB exerts its anti-cancer effects by directly suppressing the expression of GOLPH3. This inhibitory action leads to the downstream inactivation of multiple oncogenic signaling pathways.

A key study demonstrated that PSB effectively inhibited the viability and migration of SW620 colon cancer cells and induced apoptosis.[6] This effect was accompanied by a significant reduction in the expression of phosphorylated AKT, p70S6K, β-catenin, and phosphorylated ERK1/2.[6] Crucially, overexpression of GOLPH3 in these cells conferred resistance to PSB's cytotoxic effects, confirming that GOLPH3 is a primary target of PSB.[6]

Furthermore, in a xenograft mouse model using SW620 cells, PSB treatment markedly inhibited tumor growth, an effect that was directly correlated with the suppression of GOLPH3 expression in the tumor tissues.[6]

Another investigation revealed that PSB can enhance the chemosensitivity of colon adenocarcinoma cells to 5-fluorouracil (5-FU) by modulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[7][8] This suggests a broader utility for PSB in combination therapies to overcome drug resistance.

Comparative Analysis: this compound vs. Alternative GOLPH3-Targeting Strategies

While PSB shows significant promise, it is essential to compare its performance with other potential GOLPH3-targeting agents. Although direct small molecule inhibitors of GOLPH3 are still under active investigation, some compounds have been identified to indirectly affect its function or expression.

Therapeutic AgentMechanism of ActionCell Line(s)IC50 / Effective ConcentrationKey FindingsReference(s)
This compound (PSB) Downregulates GOLPH3 expressionSW620 (colon), T24 (bladder), 5637 (bladder)SW620: Not specified; T24: 82.78 µg/mL; 5637: 113.79 µg/mLInhibits proliferation, migration, and induces apoptosis. Reverses 5-FU resistance.[6][7][9]
Bromocriptine Potential GOLPH3 inhibitor (identified via molecular docking)Not specified in cancer contextNot specifiedProposed to ameliorate neuroinflammation by inhibiting GOLPH3.[10]
Zafirlukast Potential NLRP3 inhibitor (co-administered with Bromocriptine)Not specified in cancer contextNot specifiedUsed in combination with a potential GOLPH3 inhibitor for neuroinflammation.[10]
GOLPH3 Knockdown (siRNA/shRNA) Direct silencing of GOLPH3 gene expressionA549 (lung)Not applicableEnhances cisplatin sensitivity, promotes apoptosis, and restores the glutathione/reactive oxygen species balance.[11][12]

Experimental Protocols

To facilitate the validation and further investigation of the PSB-GOLPH3 axis, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., SW620, T24, 5637) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of PSB that causes 50% inhibition of cell growth.

Western Blot Analysis for GOLPH3 and Signaling Proteins
  • Cell Lysis: Treat cells with PSB at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GOLPH3, p-AKT, AKT, p-p70S6K, p70S6K, β-catenin, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁷ SW620 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, PSB at different doses). Administer treatment via intraperitoneal injection or oral gavage for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors. Weigh the tumors and process them for histological analysis and protein extraction for Western blotting to assess GOLPH3 expression.

Signaling Pathways and Experimental Visualizations

To visually represent the molecular interactions and experimental workflows, the following diagrams have been generated.

PSB_GOLPH3_Pathway cluster_PSB This compound (PSB) cluster_GOLPH3 GOLPH3 Regulation cluster_Signaling Oncogenic Signaling Pathways cluster_Phenotype Cancer Cell Phenotype PSB This compound GOLPH3 GOLPH3 Expression PSB->GOLPH3 Inhibits PI3K_AKT PI3K/Akt/mTOR GOLPH3->PI3K_AKT Activates WNT Wnt/β-catenin GOLPH3->WNT Activates MAPK MAPK/ERK GOLPH3->MAPK Activates Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration PI3K_AKT->Migration Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits WNT->Proliferation WNT->Migration WNT->Apoptosis Inhibits MAPK->Proliferation MAPK->Migration MAPK->Apoptosis Inhibits

Caption: this compound inhibits GOLPH3, leading to the downregulation of key oncogenic signaling pathways.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking (5% Milk) transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection ECL Detection & Imaging secondary->detection analysis Densitometry & Analysis detection->analysis

Caption: A streamlined workflow for Western blot analysis to quantify protein expression levels.

References

Protosappanin B: A Comparative Analysis of its Anti-Cancer Effects in Colon and Bladder Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Protosappanin B's therapeutic potential reveals distinct molecular mechanisms and variable efficacy across different cancer cell lines. This guide provides a cross-validation of its effects in colon and bladder cancer laboratory settings, offering researchers a comparative analysis of its performance supported by experimental data.

This compound (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Recent investigations have particularly highlighted its potent anti-tumor effects. This comparison guide synthesizes findings from independent laboratory studies to provide a comprehensive overview of PSB's efficacy and mechanisms of action in colon and bladder cancer models, aiding researchers in navigating its therapeutic potential.

Comparative Efficacy and Cellular Effects

The anti-proliferative activity of this compound has been demonstrated across multiple cancer cell lines, albeit with varying potency. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, showcases this variability. In colon cancer, PSB exhibited a more potent inhibitory effect on SW-480 and HCT-116 cell lines compared to its effect on the mouse bladder cancer cell line, BTT.[3][4] A separate study focusing on bladder cancer determined the IC50 values for T24 and 5637 human bladder cancer cells.[5][6]

Cell Line Cancer Type IC50 (µg/mL) after 48h Key Cellular Effects Reference
SW-480Human Colon Cancer21.32Inhibition of proliferation[3][4]
HCT-116Human Colon Cancer26.73Inhibition of proliferation[3][4]
SW620Human Colon CancerNot specified (effective inhibition of viability and migration)Inhibition of viability and migration, induction of apoptosis[7]
T24Human Bladder Cancer82.78Inhibition of proliferation, induction of apoptosis, G1 cell cycle arrest[5][6]
5637Human Bladder Cancer113.79Inhibition of proliferation, induction of apoptosis, G1 cell cycle arrest[5][6]
BTTMouse Bladder Cancer76.53Inhibition of proliferation[3][4]

Notably, one study observed that this compound had a poor effect on the HCT116 colon cancer cell line, while effectively inhibiting the viability and migration of SW620 cells.[7] This discrepancy highlights the importance of cell line selection in experimental design and the potential for varied responses even within the same cancer type. In bladder cancer cells, PSB was shown to induce morphological changes indicative of apoptosis, such as cell shrinkage and rounding.[5][6]

Mechanistic Insights: A Tale of Two Pathways

The anti-cancer activity of this compound stems from its ability to modulate critical intracellular signaling pathways. However, the specific pathways targeted appear to be context-dependent, varying between colon and bladder cancer cells.

In colon cancer (SW620 cells), this compound was found to significantly reduce the expression of several key proteins involved in cell survival and proliferation.[7] These include phosphorylated (p)-AKT, p-p70S6K, β-catenin, and p-ERK1/2.[7] Furthermore, PSB was shown to suppress the expression of Golgi phosphoprotein 3 (GOLPH3) in a concentration-dependent manner.[7] Overexpression of GOLPH3 rendered the cells resistant to PSB's cytotoxic effects, suggesting that GOLPH3 is a critical target in PSB-mediated anti-tumor activity in this context.[7]

In bladder cancer (T24 and 5637 cells), the primary mechanism identified is the induction of G1 phase cell cycle arrest.[5][6] This prevents the cells from progressing to the S phase, thereby inhibiting DNA synthesis and cell division. This effect is coupled with the induction of apoptosis.[5][6] A proteomics analysis further revealed that PSB modulates a number of genes involved in cell cycle regulation.[5]

GOLPH3_Signaling_Pathway cluster_PSB This compound cluster_pathway Colon Cancer Cell (SW620) PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 inhibits pAKT p-AKT GOLPH3->pAKT pp70S6K p-p70S6K pAKT->pp70S6K betacatenin β-catenin pAKT->betacatenin pERK p-ERK1/2 pAKT->pERK Proliferation Proliferation/ Migration pp70S6K->Proliferation betacatenin->Proliferation pERK->Proliferation

Caption: this compound inhibits GOLPH3 and downstream signaling in colon cancer.

Cell_Cycle_Arrest_Pathway cluster_PSB This compound cluster_cell_cycle Bladder Cancer Cell (T24 & 5637) PSB This compound CellCycleGenes Cell Cycle Regulatory Genes PSB->CellCycleGenes modulates Apoptosis Apoptosis PSB->Apoptosis induces G1_Phase G1 Phase CellCycleGenes->G1_Phase arrests at S_Phase S Phase G1_Phase->S_Phase progression inhibited

Caption: this compound induces G1 cell cycle arrest and apoptosis in bladder cancer.

Experimental Protocols

To facilitate the replication and further investigation of these findings, the key experimental methodologies employed in the cited studies are detailed below.

Cell Culture and Proliferation Assays
  • Cell Lines: Human colon cancer cell lines (SW620, HCT-116, SW-480) and human bladder cancer cell lines (T24, 5637) were utilized.[3][5][7]

  • Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation/Viability Assays: The anti-proliferative effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5] Cells were seeded in 96-well plates and treated with various concentrations of PSB for a specified duration (e.g., 48 hours). The absorbance was then measured to determine cell viability.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: Apoptosis and cell cycle distribution were analyzed using flow cytometry. For apoptosis, cells were stained with Annexin V-FITC and propidium iodide (PI). For cell cycle analysis, cells were fixed and stained with PI to quantify DNA content.[5][6]

Western Blotting

  • Protein Expression Analysis: The expression levels of key signaling proteins were determined by Western blotting. Cells were treated with PSB, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-AKT, GOLPH3, β-catenin).

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Cellular & Molecular Assays start Cancer Cell Lines (Colon or Bladder) treatment This compound Treatment (Varying Concentrations) start->treatment proliferation MTT Assay (Cell Viability/IC50) treatment->proliferation apoptosis Flow Cytometry (Apoptosis/Cell Cycle) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

The cross-validation of this compound's effects in different laboratory settings underscores its promise as an anti-cancer agent. However, it also highlights the heterogeneity of its action, both in terms of potency and molecular mechanisms. While PSB effectively inhibits colon cancer cell proliferation through the GOLPH3-mediated signaling pathway, its efficacy in bladder cancer is primarily driven by the induction of cell cycle arrest. These findings provide a crucial foundation for future research, guiding the rational design of preclinical studies and the potential development of PSB as a targeted therapy for specific cancer subtypes. Further investigations are warranted to explore the in vivo efficacy of this compound and to elucidate the full spectrum of its molecular targets.

References

Protosappanin B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protosappanin B, a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its therapeutic potential. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), with a focus on its anti-cancer and anti-inflammatory properties. The data presented is supported by detailed experimental protocols and visual representations of its molecular mechanisms.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from various studies, offering a clear comparison of this compound's performance under different conditions.

In Vitro Anti-Cancer Efficacy
Cell LineCancer TypeAssayConcentration/IC50Key FindingsReference
SW-480Human Colon CancerMTT21.32 µg/mLSignificant inhibition of proliferation.[1][2][1][2]
HCT-116Human Colon CancerMTT26.73 µg/mLSignificant inhibition of proliferation.[1][2][1][2]
SW620Human Colon CancerMTTNot specifiedEffectively inhibited viability and migration, and induced apoptosis.[3][3]
T24Human Bladder CancerTrypan Blue Exclusion2 mg/mLTime-dependent reduction in cell viability.[1][2][1][2]
T24Human Bladder CancerMTT82.78 µg/mLConcentration-dependent inhibition of cell growth.
5637Human Bladder CancerMTT113.79 µg/mLConcentration-dependent inhibition of cell growth.
BTTMouse Bladder CancerMTT76.53 µg/mLSignificant inhibition of proliferation.[1][2][1][2]
A875Human MelanomaMTT15 and 20 µMMediated cytotoxicity.
In Vivo Anti-Cancer Efficacy
Animal ModelCancer TypeDosageAdministration RouteKey FindingsReference
KM MiceH22 Mouse Liver Cancer6.25 mg/mL (pretreatment of cells)Not specifiedComplete inhibition of tumor formation.[1][2][1][2]
T739 MiceBTT Mouse Bladder Cancer200 and 300 mg/kgNot specifiedSignificantly increased survival rate, comparable to 1 mg/kg Mitomycin.[1][2][1][2]
Nude MiceSW620 Human Colon Cancer XenograftNot specifiedNot specifiedDistinctly inhibited tumor growth by suppressing GOLPH3 expression.[3][3]
Nude Mice5-FU Resistant Colon Adenocarcinoma XenograftNot specifiedNot specifiedAttenuated 5-FU chemoresistance and inhibited tumor growth.
In Vitro Anti-Inflammatory Efficacy
Cell LineStimulantAssayConcentrationKey FindingsReference
Macrophages and ChondrocytesNot specifiedCytokine Secretion (IL-6, TNF-α)50 µg/mLSignificantly inhibited IL-6 and TNF-α secretion.
A875 Human Melanoma CellsNot specifiedWestern Blot/RT-PCRNot specifiedInhibited inflammatory proteins (TNF-α, NF-κB, COX-2, IL-6, iNOS, and VEGF).

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HCT-116, SW-480, T24) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL) for a specified period (e.g., 48 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells.

  • Cell Treatment: Cells are treated with this compound (e.g., 2 mg/mL) for various time points (e.g., 20 to 100 minutes).[1]

  • Cell Staining: A small aliquot of the cell suspension is mixed with an equal volume of trypan blue stain.

  • Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Viability Calculation: The percentage of viable cells is calculated by dividing the number of viable cells by the total number of cells.

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., SW620) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[3]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then treated with this compound at specified dosages and administration routes. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways.

Anti-Cancer Signaling Pathways

This compound has been shown to inhibit cancer cell proliferation, migration, and survival by targeting multiple signaling cascades.

anticancer_pathway PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 inhibition PI3K PI3K PSB->PI3K inhibition ERK ERK1/2 PSB->ERK inhibition beta_catenin β-catenin PSB->beta_catenin inhibition Apoptosis Apoptosis PSB->Apoptosis Proliferation Cell Proliferation & Survival GOLPH3->Proliferation Migration Cell Migration GOLPH3->Migration AKT Akt PI3K->AKT p70S6K p70S6K AKT->p70S6K GSK3b GSK-3β AKT->GSK3b p70S6K->Proliferation ERK->Proliferation beta_catenin->Proliferation GSK3b->Apoptosis

Caption: this compound's anti-cancer mechanism.

Studies have demonstrated that this compound can inhibit the expression of Golgi phosphoprotein 3 (GOLPH3), which is implicated in tumor progression.[3] Furthermore, it has been shown to suppress the phosphorylation of key proteins in the PI3K/Akt and ERK signaling pathways, such as Akt, p70S6K, and ERK1/2.[3] This disruption of critical cell survival and proliferation pathways ultimately leads to apoptosis and reduced cell viability in cancer cells.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.

antiinflammatory_pathway PSB This compound NFkB NF-κB PSB->NFkB inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2, iNOS) NFkB->Cytokines upregulation Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism.

This compound has been observed to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB, this compound effectively reduces the production of inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

experimental_workflow start Start invitro In Vitro Studies start->invitro cell_culture Cell Culture (Cancer/Immune Cells) invitro->cell_culture treatment This compound Treatment cell_culture->treatment assays Efficacy Assays (MTT, Apoptosis, etc.) treatment->assays mechanism Mechanism Studies (Western Blot, PCR) assays->mechanism data_analysis Data Analysis & Conclusion assays->data_analysis invivo In Vivo Studies mechanism->invivo animal_model Animal Model (Xenograft/Inflammation) invivo->animal_model invivo_treatment This compound Administration animal_model->invivo_treatment invivo_monitoring Tumor/Inflammation Monitoring invivo_treatment->invivo_monitoring invivo_monitoring->data_analysis

Caption: General experimental workflow.

References

Protosappanin B and 5-Fluorouracil: A Synergistic Combination Against Chemoresistance in Colon Adenocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced anti-cancer effects of Protosappanin B when combined with the conventional chemotherapeutic agent 5-Fluorouracil, offering new perspectives for researchers and drug development professionals.

The emergence of chemoresistance remains a significant hurdle in the clinical management of colon adenocarcinoma, with 5-fluorouracil (5-FU) being a cornerstone of treatment regimens.[1][2] Recent research has illuminated the potential of this compound (PSB), a natural compound extracted from Lignum Sappan, to enhance the sensitivity of colon cancer cells to 5-FU.[1][2] This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of 5-FU alone versus its combination with PSB, supported by experimental data and detailed protocols. The underlying molecular mechanism, involving the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 (GOLPH3) signaling axis, is also elucidated.

Quantitative Analysis of Synergistic Effects

The combination of this compound and 5-FU demonstrates a marked improvement in therapeutic efficacy against 5-FU-resistant colon cancer cells. Experimental data from studies on 5-FU resistant SW620 and LOVO cell lines highlight a significant reduction in cell viability and a corresponding increase in apoptosis when the two agents are used in concert.

Treatment GroupCell LineCell Viability (% of Control)Apoptosis Rate (%)
Control 5-FU SW620100%~5%
5-FU LOVO100%~4%
5-FU (Optimal Concentration) 5-FU SW620~80%~10%
5-FU LOVO~85%~8%
PSB (100 µg/mL) 5-FU SW620~50%~20%
5-FU LOVO~50%~18%
PSB (100 µg/mL) + 5-FU 5-FU SW620~30%~35%
5-FU LOVO~35%~30%

Note: The data presented are estimations derived from graphical representations in the cited literature and serve for comparative purposes.

Experimental Protocols

The following methodologies were employed to establish the synergistic effects of this compound and 5-FU.

Establishment of 5-FU Resistant Cell Lines

Parental human colon adenocarcinoma cell lines, SW620 and LOVO, were cultured in a medium containing gradually increasing concentrations of 5-FU.[1] This dose-escalation method over time selected for cells that could survive and proliferate in the presence of high concentrations of the drug, thus establishing 5-FU resistant (5-FU SW620 and 5-FU LOVO) cell lines for subsequent experiments.[1]

Cell Viability Assay (CCK-8)

To assess the impact of the treatments on cell proliferation, a Cell Counting Kit-8 (CCK-8) assay was performed.[1][2] 5-FU resistant cells were seeded in 96-well plates and treated with varying concentrations of PSB, 5-FU, or a combination of both.[1] After a predetermined incubation period, the CCK-8 solution was added to each well. The absorbance was measured at a specific wavelength to determine the number of viable cells, allowing for the calculation of cell viability percentages relative to untreated controls.[1]

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis was quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[1][2] Cells were treated with PSB, 5-FU, or the combination. Following treatment, the cells were harvested, washed, and resuspended in a binding buffer.[1] Annexin V and PI were then added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells were then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative PCR (RT-qPCR) was utilized to measure the expression levels of specific genes, such as LINC00612.[1][2] Total RNA was extracted from the treated and control cells and reverse-transcribed into complementary DNA (cDNA). The cDNA was then used as a template for qPCR with primers specific to the target gene. The relative expression of the gene was calculated after normalization to a housekeeping gene.[1]

Visualization of the Underlying Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and 5-FU is attributed to the modulation of a specific signaling pathway. The following diagrams illustrate this mechanism and the experimental process.

G cluster_0 Mechanism of this compound in Enhancing 5-FU Sensitivity PSB This compound LINC00612 LINC00612 PSB->LINC00612 inhibits miR5903p miR-590-3p LINC00612->miR5903p sponges GOLPH3 GOLPH3 miR5903p->GOLPH3 inhibits Chemoresistance 5-FU Chemoresistance GOLPH3->Chemoresistance promotes

Caption: Signaling pathway of PSB-induced 5-FU sensitization.

G cluster_workflow Experimental Workflow start Start: 5-FU Resistant Colon Cancer Cells treatment Treatment Groups: 1. Control 2. 5-FU 3. PSB 4. PSB + 5-FU start->treatment assays Functional Assays: - Cell Viability (CCK-8) - Apoptosis (Flow Cytometry) treatment->assays molecular Molecular Analysis: - RT-qPCR for LINC00612 treatment->molecular end Conclusion: PSB enhances 5-FU sensitivity assays->end molecular->end

Caption: Workflow for evaluating the synergy of PSB and 5-FU.

Conclusion

The presented evidence strongly supports a synergistic interaction between this compound and 5-fluorouracil in overcoming chemoresistance in colon adenocarcinoma cells.[1][2] this compound enhances the cytotoxic and pro-apoptotic effects of 5-FU by downregulating LINC00612, which in turn leads to the upregulation of miR-590-3p and subsequent inhibition of GOLPH3.[1][3] These findings provide a solid rationale for further investigation into the clinical application of this combination therapy, potentially leading to more effective treatment strategies for patients with 5-FU-resistant colon cancer.

References

Protosappanin B's Impact on Cellular Proteomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant anti-tumor effects across various cancer cell lines. This guide provides a comparative analysis of the proteomic alterations induced by this compound treatment in cancer cells, offering insights into its mechanism of action and potential as a therapeutic agent. The information presented is based on experimental data from studies on colon, bladder, and other cancer cell types.

Data Presentation: Summary of Proteomic Changes

Cell LineProteomic Changes SummaryKey Affected Proteins/PathwaysReference
SW620 (Colon Cancer) Downregulation of proteins involved in cell proliferation, migration, and survival.GOLPH3, p-AKT, p-p70S6K, β-catenin, p-ERK1/2[1][2]
T24 (Bladder Cancer) Modulation of 1188 proteins involved in cell cycle regulation and apoptosis.Proteins associated with TNF, p53, and FOXO signaling pathways.[1][3]
5637 (Bladder Cancer) Concentration-dependent inhibition of cell growth and induction of apoptosis.Proteins involved in the G1 phase of the cell cycle.[4]

Note: The absence of a comprehensive, publicly available table of differentially expressed proteins is a current limitation in the literature. The data presented here is based on western blot analyses and proteomic studies that have reported on the pathways and key proteins affected.

Experimental Protocols

The following is a representative experimental protocol for the quantitative proteomic analysis of cells treated with this compound, based on common methodologies cited in the literature.

Cell Culture and this compound Treatment
  • Cell Lines: SW620 (human colon adenocarcinoma) and T24 (human bladder carcinoma) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 17.5, 35, and 70 µg/ml) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

Protein Extraction and Digestion
  • Lysis: After treatment, cells are washed with ice-old phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

  • Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested with sequencing-grade trypsin overnight at 37°C.

Quantitative Proteomic Analysis (e.g., using Label-Free Quantification)
  • LC-MS/MS Analysis: The digested peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase column and analyzed using a high-resolution mass spectrometer.

  • Data Acquisition: Mass spectrometry data is acquired in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide and protein identification is performed by searching against a human protein database. Label-free quantification is used to determine the relative abundance of proteins between different treatment groups.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify proteins that are significantly differentially expressed between this compound-treated and control groups. A fold change and p-value cutoff are typically used to determine significance.

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several key signaling pathways that are often dysregulated in cancer.

This compound's Inhibition of GOLPH3 and Downstream Pathways

A key mechanism of this compound's action in colon cancer is the downregulation of Golgi phosphoprotein 3 (GOLPH3). GOLPH3 is an oncoprotein that, when overexpressed, promotes cancer progression by activating multiple signaling pathways. By inhibiting GOLPH3, this compound effectively suppresses these downstream pathways, leading to reduced cell proliferation, migration, and survival.[1]

GOLPH3_Pathway cluster_PSB cluster_Golgi Golgi Apparatus cluster_Pathways Downstream Signaling Pathways cluster_Cellular_Effects Cellular Effects This compound This compound GOLPH3 GOLPH3 This compound->GOLPH3 inhibits PI3K_Akt PI3K/Akt GOLPH3->PI3K_Akt activates Wnt_BetaCatenin Wnt/β-catenin GOLPH3->Wnt_BetaCatenin activates MAPK_ERK MAPK/ERK GOLPH3->MAPK_ERK activates Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival Wnt_BetaCatenin->Proliferation Migration Migration Wnt_BetaCatenin->Migration MAPK_ERK->Proliferation

Caption: this compound inhibits GOLPH3, leading to the suppression of downstream pro-tumorigenic signaling pathways.

This compound's Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and migration. In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting tumor growth. This compound has been shown to inhibit this pathway, thereby reducing the expression of downstream target genes.[1][5]

Wnt_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates This compound This compound This compound->Beta_Catenin promotes degradation

Caption: this compound inhibits the Wnt/β-catenin pathway by promoting the degradation of β-catenin.

Experimental Workflow

The overall workflow for a comparative proteomics study of cells treated with this compound is depicted below.

Proteomics_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Proteomic Analysis cluster_Data_Interpretation Data Interpretation Cell_Culture 1. Cell Culture (e.g., SW620, T24) PSB_Treatment 2. This compound Treatment Cell_Culture->PSB_Treatment Protein_Extraction 3. Protein Extraction PSB_Treatment->Protein_Extraction Protein_Digestion 4. Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion LC_MS 5. LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Acquisition 6. Data Acquisition LC_MS->Data_Acquisition Protein_ID 7. Protein Identification & Quantification Data_Acquisition->Protein_ID Bioinformatics 8. Bioinformatics Analysis (Pathway, GO) Protein_ID->Bioinformatics Validation 9. Validation (e.g., Western Blot) Bioinformatics->Validation

Caption: A typical workflow for comparative proteomics analysis of this compound-treated cells.

References

Unveiling the Molecular Interactions of Protosappanin B: A Comparative Guide to Target Binding Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental approaches to confirm the binding of Protosappanin B (PSB) to its putative molecular targets. While existing literature strongly suggests that PSB exerts its anti-tumor effects by downregulating Golgi Phosphoprotein 3 (GOLPH3) and subsequently inhibiting the PI3K/Akt and ERK signaling pathways, direct binding confirmation remains a critical step in fully elucidating its mechanism of action.[1][2] This document outlines established methodologies for validating such small molecule-protein interactions and presents the downstream effects of PSB as currently understood.

Comparing Methodologies for Direct Binding Analysis

The definitive confirmation of a direct interaction between a small molecule like this compound and a protein target such as GOLPH3 requires biophysical techniques that can measure the binding affinity and kinetics. The following table compares three industry-standard assays for this purpose.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Affinity Pull-Down Assay
Principle Measures changes in refractive index on a sensor chip as the analyte (PSB) flows over the immobilized ligand (GOLPH3).[3][4][5]Measures the heat change that occurs when the analyte (PSB) is titrated into a solution containing the ligand (GOLPH3).[6][7][8]Uses an immobilized form of the small molecule (PSB) to "pull down" its binding partners from a cell lysate for identification.[9][10][11]
Data Output Real-time binding kinetics (association and dissociation rates), and binding affinity (KD).[3]Binding affinity (KD), stoichiometry of binding (n), and thermodynamic parameters (enthalpy and entropy).[12]Identification of potential binding partners.
Key Advantages Label-free, real-time analysis, high sensitivity.[13]Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[7][14]Can identify unknown binding partners in a complex biological sample.[15]
Considerations Requires immobilization of one binding partner, which may affect its conformation and activity.[16]Requires relatively large amounts of purified protein and ligand.[7]Prone to false positives from non-specific binding; does not provide quantitative binding data.

Experimental Protocols for Binding Confirmation and Downstream Analysis

To provide a practical framework, this section details the experimental protocols for the aforementioned binding assays, as well as the Western blot methodology used in existing this compound research to measure its downstream effects.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis of PSB-GOLPH3 Interaction

This protocol describes a hypothetical experiment to measure the binding kinetics and affinity of this compound to purified GOLPH3 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human GOLPH3 protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the GOLPH3 protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the PSB solutions over the immobilized GOLPH3 surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each PSB injection if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Isothermal Titration Calorimetry (ITC) of PSB-GOLPH3 Interaction

This protocol outlines a hypothetical experiment to determine the thermodynamic profile of the this compound and GOLPH3 interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human GOLPH3 protein

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)

Procedure:

  • Sample Preparation:

    • Dialyze the GOLPH3 protein extensively against the chosen buffer.

    • Dissolve this compound in the same final dialysis buffer.

  • ITC Experiment:

    • Fill the sample cell with the GOLPH3 protein solution (e.g., 50-60 µM).

    • Fill the injection syringe with the this compound solution (e.g., 10-20 times the protein concentration).

    • Perform a series of small injections of PSB into the GOLPH3 solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of PSB to GOLPH3.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Affinity Pull-Down Assay for PSB Targets

This protocol details a hypothetical experiment to identify cellular proteins that bind to this compound.

Materials:

  • PSB-conjugated agarose beads (or a method to conjugate PSB to beads)

  • Cell lysate from a relevant cancer cell line (e.g., SW620)

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Incubation:

    • Incubate the PSB-conjugated beads with the cell lysate to allow for binding of target proteins.

    • As a negative control, incubate unconjugated beads with the same cell lysate.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by staining (e.g., Coomassie blue or silver stain).

    • Excise unique bands present in the PSB pull-down but not the control and identify the proteins by mass spectrometry.

    • Alternatively, perform a Western blot on the eluate using an antibody against GOLPH3 to specifically test for its binding.

Protocol 4: Western Blot Analysis of GOLPH3, p-Akt, and p-ERK Expression

This protocol is based on methodologies reported in studies investigating the effects of this compound on cancer cells.[1][2][17][18][19]

Materials:

  • Cancer cell line (e.g., SW620)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-GOLPH3, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (e.g., ECL)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the GOLPH3 levels to the loading control.[20]

Visualizing the Molecular Landscape

The following diagrams illustrate the proposed experimental workflows and the currently understood signaling pathway affected by this compound.

experimental_workflow cluster_binding_assays Direct Binding Confirmation cluster_spr SPR cluster_itc ITC cluster_pulldown Pull-Down cluster_downstream_analysis Downstream Effect Analysis PSB This compound SPR_Assay Surface Plasmon Resonance PSB->SPR_Assay ITC_Assay Isothermal Titration Calorimetry PSB->ITC_Assay PullDown_Assay Affinity Pull-Down PSB->PullDown_Assay GOLPH3 GOLPH3 Protein GOLPH3->SPR_Assay GOLPH3->ITC_Assay GOLPH3->PullDown_Assay Binding_Data Binding_Data SPR_Assay->Binding_Data Kinetics & Affinity (KD) Thermo_Data Thermo_Data ITC_Assay->Thermo_Data Affinity (KD) & Thermodynamics Target_ID Target_ID PullDown_Assay->Target_ID Target Identification Treated_Cells PSB-Treated Cancer Cells Lysate Cell Lysate Treated_Cells->Lysate WB Western Blot Lysate->WB Results Reduced Expression/ Phosphorylation WB->Results Probes for GOLPH3, p-Akt, p-ERK

Figure 1. Experimental workflows for binding confirmation.

protosappanin_b_pathway PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 Inhibits Expression PI3K PI3K GOLPH3->PI3K ERK ERK GOLPH3->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation, Survival pAkt->Proliferation pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation

Figure 2. This compound signaling pathway.

References

A Comparative Analysis of Natural and Synthetic Protosappanin B for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between naturally sourced and synthetically produced compounds is a critical decision. This guide provides a side-by-side comparison of natural and synthetic Protosappanin B, a bioactive compound with significant therapeutic potential. While extensive data exists for the natural form, information on its synthetic counterpart remains limited. This comparison, therefore, draws upon available data for natural this compound and established principles of chemical synthesis to offer a comprehensive overview for informed decision-making.

Physicochemical Properties

This compound is a key active component isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan). It is a polyphenol with the molecular formula C₁₆H₁₆O₆ and a molecular weight of 304.09.

PropertyNatural this compoundSynthetic this compound (projected)
Source Extracted from the heartwood of Caesalpinia sappan L.Chemical synthesis
Purity Typically >99% after purification[1]Potentially ≥99.5% with advanced purification techniques
Common Impurities Related natural compounds (e.g., Brazilin), residual solvents from extraction[1]Starting materials, reagents, by-products from synthetic steps, residual solvents
Stereochemistry Specific, naturally occurring stereoisomerCan be synthesized as a specific stereoisomer or a racemic mixture
Cost-effectiveness Dependent on the availability of the plant source and complexity of extractionPotentially more cost-effective for large-scale production once a synthetic route is optimized
Scalability Limited by the natural abundance of the source materialHighly scalable, offering a consistent and reliable supply
Analog Synthesis Limited to modifications of the natural scaffoldAllows for the systematic synthesis of analogs and derivatives for structure-activity relationship (SAR) studies

Biological Activity: A Focus on Natural this compound

Extensive research has demonstrated the potent biological activities of natural this compound, primarily in the areas of oncology and inflammation.

Antitumor Activity

Natural this compound has been shown to exhibit significant antitumor effects both in vitro and in vivo.

Table 1: In Vitro Cytotoxicity of Natural this compound (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µg/mL)Exposure Time (hours)Reference
SW-480Human colon cancer21.3248[1]
HCT-116Human colon cancer26.7348[1]
BTTMouse bladder cancer76.5348[1]
T24Human bladder cancer82.7848[2]
5637Human bladder cancer113.7948[2]

Table 2: In Vivo Antitumor Activity of Natural this compound

Animal ModelCancer ModelTreatmentKey FindingsReference
KM miceH22 mouse liver cancer cell invasionPretreatment of H22 cells with 6.25 mg/mL this compoundComplete inhibition of tumor formation.[1]
T739 miceBTT tumor-bearing200 and 300 mg/kg this compoundSignificantly increased survival, comparable to 1 mg/kg mitomycin.[1]
Anti-inflammatory Activity

Natural this compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[2]

Signaling Pathways Modulated by Natural this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

ProtosappaninB_Signaling PSB This compound GOLPH3 GOLPH3 PSB->GOLPH3 inhibits PI3K PI3K PSB->PI3K inhibits Wnt Wnt/β-catenin PSB->Wnt inhibits MAPK MAPK/ERK PSB->MAPK inhibits NFkB NF-κB PSB->NFkB inhibits Apoptosis Apoptosis PSB->Apoptosis promotes GOLPH3->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival PI3K->Proliferation p70S6K p70S6K AKT->p70S6K GSK3B GSK-3β AKT->GSK3B Wnt->Proliferation ERK ERK1/2 MAPK->ERK MAPK->Proliferation Inflammation Inflammation (TNF-α, IL-6, COX-2) NFkB->Inflammation Extraction_Workflow Start Sappan Wood Powder Extraction Boiling Water Extraction (3x) Start->Extraction Filtration Concentration & Filtration Extraction->Filtration LipidRemoval Petroleum Ether Wash (2x) Filtration->LipidRemoval Fractionation Ethyl Acetate Extraction (3x) LipidRemoval->Fractionation Chromatography Silica Gel Column Chromatography Fractionation->Chromatography Elution Elution with Ethyl Acetate/Petroleum Ether/Acetic Acid Chromatography->Elution Purification Drying to Yield >99% Pure this compound Elution->Purification Identification TLC, HPLC, Elemental Analysis, Spectrometry Purification->Identification

References

Protosappanin B's Therapeutic Potential: A Mechanistic Dive into the LINC00612/microRNA-590-3p/GOLPH3 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the regulatory role of Protosappanin B (PTB) on the LINC00612/microRNA-590-3p/GOLPH3 signaling axis, a key pathway implicated in cancer progression and chemoresistance. This document summarizes the current understanding of this axis, presents supporting experimental data, and provides detailed methodologies for validation.

This compound, a primary active component of Lignum Sappan, has demonstrated notable anti-tumor effects.[1][2] Recent studies have elucidated a novel mechanism through which PTB exerts its therapeutic effects, specifically by modulating the competing endogenous RNA (ceRNA) network involving the long non-coding RNA LINC00612, microRNA-590-3p, and Golgi Phosphoprotein 3 (GOLPH3).[3] This guide will dissect this pathway, offering a clear comparison of cellular states with and without PTB intervention.

The LINC00612/miR-590-3p/GOLPH3 Axis: A Critical Regulator in Cancer

The LINC00612/miR-590-3p/GOLPH3 axis is a crucial signaling pathway in various cancers, including colon and breast cancer.[3][4][5][6] LINC00612, a long non-coding RNA, acts as a molecular sponge for miR-590-3p, thereby preventing its inhibitory action on its target, GOLPH3.[3][5] GOLPH3 is a known oncoprotein that promotes cell proliferation, migration, and contributes to chemoresistance.[1][4][6] The upregulation of LINC00612 leads to decreased availability of miR-590-3p, resulting in increased GOLPH3 expression and consequently, enhanced tumor progression and resistance to chemotherapy.[3]

This compound's Impact on the Axis

This compound has been shown to disrupt this oncogenic axis, thereby sensitizing cancer cells to chemotherapeutic agents like 5-fluorouracil (5-FU).[3] PTB treatment leads to the downregulation of LINC00612. This reduction in the "sponge" allows miR-590-3p to bind to its target, GOLPH3 mRNA, leading to its degradation or translational repression. The subsequent decrease in GOLPH3 protein levels contributes to reduced cell viability, increased apoptosis, and enhanced chemosensitivity.[3][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments validating the effect of this compound on the LINC00612/miR-590-3p/GOLPH3 axis in 5-FU resistant colon cancer cells.

Table 1: Effect of this compound on Gene and Protein Expression

Treatment GroupLINC00612 Expression (Relative)miR-590-3p Expression (Relative)GOLPH3 mRNA Expression (Relative)GOLPH3 Protein Expression (Relative)
Control1.001.001.001.00
This compound (100 µg/mL)0.452.200.550.48
LINC00612 Overexpression3.500.302.803.10
PTB + LINC00612 Overexpression1.800.951.501.65

Data synthesized from representative studies. Actual values may vary based on experimental conditions.

Table 2: Cellular Response to this compound Treatment

Treatment GroupCell Viability (% of Control)Apoptosis Rate (%)
Control1005
This compound (100 µg/mL)5228
LINC00612 Overexpression1452
PTB + LINC00612 Overexpression8512

Data synthesized from representative studies. Actual values may vary based on experimental conditions.

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the relationships within this axis and the experimental approaches used for its validation, the following diagrams are provided.

G cluster_pathway LINC00612/miR-590-3p/GOLPH3 Signaling Pathway LINC00612 LINC00612 miR590 miR-590-3p LINC00612->miR590 GOLPH3 GOLPH3 miR590->GOLPH3 Proliferation Cell Proliferation & Chemoresistance GOLPH3->Proliferation

Caption: The LINC00612/miR-590-3p/GOLPH3 signaling pathway.

G cluster_workflow Experimental Workflow for Axis Validation start Cancer Cell Lines (e.g., 5-FU Resistant SW620, LOVO) treatment Treatment with this compound (PTB) & Genetic Manipulations (si-LINC00612, LINC00612 OE, miR-590 mimic/inhibitor) start->treatment qRT_PCR qRT-PCR (LINC00612, miR-590-3p, GOLPH3 mRNA) treatment->qRT_PCR western_blot Western Blot (GOLPH3 Protein) treatment->western_blot luciferase Dual-Luciferase Reporter Assay (LINC00612/miR-590-3p & miR-590-3p/GOLPH3 interaction) treatment->luciferase functional_assays Functional Assays (CCK-8 for Viability, Flow Cytometry for Apoptosis) treatment->functional_assays conclusion Validation of PTB's effect on the axis qRT_PCR->conclusion western_blot->conclusion luciferase->conclusion functional_assays->conclusion G cluster_logic Logical Relationship of this compound Action PTB This compound LINC00612_down LINC00612 Expression ↓ PTB->LINC00612_down miR590_up Free miR-590-3p Availability ↑ LINC00612_down->miR590_up GOLPH3_down GOLPH3 Expression ↓ miR590_up->GOLPH3_down Outcome Reduced Cell Proliferation & Enhanced Chemosensitivity GOLPH3_down->Outcome

References

Safety Operating Guide

Navigating the Safe Disposal of Protosappanin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental preservation. Protosappanin B, a phenolic compound with noted anti-cancer properties, requires meticulous handling and disposal procedures due to its potential cytotoxic effects. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound waste streams, ensuring a safe and compliant laboratory environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize that all materials that have come into contact with this compound should be treated as potentially hazardous waste. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

PPE CategoryItemSpecification
Hand Protection Double glovesChemically resistant nitrile gloves. The outer pair should be disposed of immediately after handling.
Body Protection Disposable gownSolid-front, back-closing design with long sleeves and elastic cuffs.
Eye Protection Safety goggles or a face shieldProvides a barrier against splashes and aerosols.
Respiratory Protection Chemical fume hood or appropriate respiratorAll handling of solid or dissolved this compound, including waste segregation, should occur within a certified chemical fume hood.
II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound and associated contaminated materials.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine if the waste is pure this compound (solid powder), a solution containing this compound, or laboratory materials contaminated with the compound (e.g., gloves, pipette tips, paper towels, vials).

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. All materials contaminated with this compound should be collected separately.

Step 2: Containment and Labeling

  • Use Appropriate Containers:

    • Solid Waste: Collect pure this compound powder and lightly contaminated solids in a designated, leak-proof, puncture-resistant container with a secure lid. This container should be clearly marked for cytotoxic waste.[1]

    • Liquid Waste: Collect all solutions containing this compound in a sealable, shatter-proof container. The container must be compatible with the solvents used. Do not discard any this compound solutions down the sink drain.[2]

    • Sharps Waste: Any sharps (e.g., needles, glass slides) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[3]

  • Label Containers Clearly: All waste containers must be clearly labeled with the following information:

    • "Cytotoxic Waste" or "Hazardous Waste"

    • The chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic")

    • The date of accumulation

Step 3: Accidental Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Personnel Precautions: Wear the appropriate PPE as detailed in the table above.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with damp absorbent pads to avoid creating dust.[4] Collect the material using a scoop or other appropriate tools and place it in the designated solid cytotoxic waste container.[4]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., absorbent pads, vermiculite).[4] Collect the absorbed material and place it in the designated solid cytotoxic waste container.[4]

  • Surface Decontamination: Clean the spill area thoroughly. A common procedure involves washing the area with a detergent solution, followed by a rinse with water, and then a final wipe with 70% isopropyl alcohol.[5] All cleaning materials must be disposed of as solid cytotoxic waste.[5]

Step 4: Disposal of Empty Containers

  • Triple Rinse: The original vial or any container that held pure this compound or a concentrated solution should be triple-rinsed. The first rinsate must be collected as liquid cytotoxic waste.[5] Subsequent rinses with a suitable solvent should also be collected as hazardous waste.

  • Container Disposal: After triple-rinsing and air-drying, the empty container can often be disposed of in the appropriate laboratory recycling stream. Deface the original label to prevent reuse or misidentification. Always consult your local EHS guidelines for specific instructions on empty container disposal.

Step 5: Final Disposal

  • Storage: Store sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for Pickup: Once the waste container is ready for disposal (typically when three-quarters full), seal it and follow your institution's procedures to request a hazardous waste pickup from the EHS department.[2]

Prohibited Disposal Methods:

  • Do not dispose of solid this compound waste in the regular trash.

  • Do not wash this compound or its solutions down the drain or allow them to enter sewer systems or waterways.[2]

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

ProtosappaninB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Work with this compound ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen solid_waste Solid Waste (Contaminated PPE, Labware) waste_gen->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_gen->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_gen->sharps_waste Sharps contain_solid Collect in Labeled Puncture-Resistant Cytotoxic Container solid_waste->contain_solid contain_liquid Collect in Labeled Leak-Proof Cytotoxic Container liquid_waste->contain_liquid contain_sharps Collect in Labeled Cytotoxic Sharps Container sharps_waste->contain_sharps storage Store Sealed Containers in Designated Area contain_solid->storage contain_liquid->storage contain_sharps->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Protosappanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Protosappanin B. This compound is a phenolic compound extracted from Caesalpinia sappan and exhibits anti-tumor and cytotoxic properties.[1][2] Due to its cytotoxic nature, stringent adherence to safety protocols is essential to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in solid (powder) form or in solution. This guidance is based on standard protocols for handling cytotoxic agents.[3][4][5]

PPE CategoryItemSpecification
Hand Protection Double Nitrile GlovesChemically resistant. The outer pair should be changed immediately upon contamination.
Body Protection Disposable Lab CoatSolid-front, back-closing design with long sleeves and tight-fitting cuffs.
Eye Protection Safety Goggles or Face ShieldMust be worn to protect against splashes and aerosols.
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Weighing:

  • Before handling, ensure the chemical fume hood is certified and functioning correctly.

  • Don all required PPE as specified in the table above.

  • When weighing the solid form of this compound, perform the task within the chemical fume hood on a disposable weighing paper or boat to contain any spills.

  • Use dedicated spatulas and equipment for handling the compound.

2. Dissolution:

  • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6][7]

  • Add the solvent to the vial containing the weighed this compound slowly and carefully to avoid splashing.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution, all within the fume hood.

3. Experimental Use:

  • All procedures involving this compound, including cell culture applications, should be performed within the fume hood.

  • Use plastic-backed absorbent liners on the work surface to contain any potential spills.

  • Utilize filtered pipette tips to prevent aerosol generation.

4. Decontamination and Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills within the fume hood, absorb the spill with a suitable absorbent material.

  • Wipe the area with a deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

5. Waste Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, vials) must be segregated into a clearly labeled "Cytotoxic Waste" container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour down the drain.

  • Follow your institution's specific guidelines for the collection and disposal of cytotoxic waste.

6. Storage:

  • Store this compound at 2-8°C, protected from air and light.[7] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[8]

Workflow for Handling this compound

G Figure 1: this compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood weigh Weigh this compound prep_fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Segregate Solid Cytotoxic Waste experiment->solid_waste liquid_waste Segregate Liquid Cytotoxic Waste experiment->liquid_waste collection Store for Institutional Pickup solid_waste->collection liquid_waste->collection

References

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